Product packaging for 4-Chlorobenzo[d]isoxazole(Cat. No.:CAS No. 1260783-81-0)

4-Chlorobenzo[d]isoxazole

Cat. No.: B15072771
CAS No.: 1260783-81-0
M. Wt: 153.56 g/mol
InChI Key: KIDRAJFMFLDKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chlorobenzo[d]isoxazole is a useful research compound. Its molecular formula is C7H4ClNO and its molecular weight is 153.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNO B15072771 4-Chlorobenzo[d]isoxazole CAS No. 1260783-81-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1260783-81-0

Molecular Formula

C7H4ClNO

Molecular Weight

153.56 g/mol

IUPAC Name

4-chloro-1,2-benzoxazole

InChI

InChI=1S/C7H4ClNO/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H

InChI Key

KIDRAJFMFLDKDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NO2)C(=C1)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chlorobenzo[d]isoxazole Starting Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 4-Chlorobenzo[d]isoxazole, a key intermediate in pharmaceutical research and development. The document details the necessary starting materials, outlines step-by-step experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Core Synthesis Pathway: From Substituted Phenols

The most prevalent and well-documented method for the synthesis of this compound begins with a substituted phenolic compound, specifically 2-hydroxy-4-chlorobenzaldehyde. This approach involves a two-step process: the formation of an oxime followed by an intramolecular cyclization to yield the desired benzisoxazole ring structure.

Step 1: Oximation of 2-hydroxy-4-chlorobenzaldehyde

The initial step involves the reaction of 2-hydroxy-4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form 2-hydroxy-4-chlorobenzaldehyde oxime. This reaction is a standard method for the preparation of oximes from aldehydes.

Step 2: Intramolecular Cyclization of 2-hydroxy-4-chlorobenzaldehyde oxime

The subsequent and crucial step is the intramolecular cyclization of the newly formed oxime to create the this compound. This can be achieved through various methods, with oxidative cyclization being a prominent approach.

Alternative Synthetic Routes

While the pathway from 2-hydroxy-4-chlorobenzaldehyde is the most established, alternative synthetic strategies have been explored. These often involve starting materials that already incorporate a nitrogen-containing functional group, which can then be induced to cyclize. One such potential precursor is 5-chloro-2-nitrobenzaldehyde, which could undergo a reductive cyclization to form the isoxazole ring. However, detailed experimental protocols for this specific transformation are less commonly reported in the literature. Another theoretical approach involves the intramolecular cyclization of a 2-azido-4-chlorobenzaldehyde derivative.

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the primary synthesis of this compound.

Protocol 1: Synthesis of 2-hydroxy-4-chlorobenzaldehyde oxime

Materials:

  • 2-hydroxy-4-chlorobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 2.0 M aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a solution of 2-hydroxy-4-chlorobenzaldehyde (1.0 eq) in dichloromethane, add hydroxylamine hydrochloride (2.0 eq).

  • To this stirred mixture, add pyridine (4.0 eq).

  • Continue stirring the reaction mixture at room temperature for 20 hours.

  • Upon completion, add 2.0 M aqueous HCl to the reaction mixture.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography to obtain pure 2-hydroxy-4-chlorobenzaldehyde oxime.

Protocol 2: Synthesis of this compound via Intramolecular Oxidative Cyclization

Materials:

  • 2-hydroxy-4-chlorobenzaldehyde oxime

  • 2-Iodobenzoic acid

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of 2-hydroxy-4-chlorobenzaldehyde oxime (1.0 eq) in dichloromethane, add 2-iodobenzoic acid (0.1 eq), m-CPBA (1.5 eq), and p-TsOH·H₂O (0.2 eq).[1][2]

  • Stir the reaction mixture at room temperature for 24 hours.[1][2]

  • After the reaction is complete, add saturated aqueous NaHCO₃ solution and water.

  • Extract the mixture with dichloromethane.

  • Dry the organic layer with anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the product by column chromatography.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of related isoxazole derivatives, providing an expected range for the synthesis of this compound.

StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
Oximation4-Chlorobenzaldehyde4-Chlorobenzaldehyde oximeNH₂OH·HCl, PyridineCH₂Cl₂RT20~83
Cyclization(E)-2-(allyloxy)-5-chlorobenzaldehyde oxime8-Chloro-3a,4-dihydro-3H-chromeno [4,3-c]isoxazole2-Iodobenzoic acid, m-CPBA, p-TsOH·H₂OCH₂Cl₂RT2481

Synthesis Workflow

The logical progression of the primary synthesis route for this compound is depicted in the following workflow diagram.

Synthesis_Workflow Synthesis of this compound Start Starting Material: 2-hydroxy-4-chlorobenzaldehyde Oxime_Formation Step 1: Oximation (NH₂OH·HCl, Pyridine) Start->Oxime_Formation Oxime_Intermediate Intermediate: 2-hydroxy-4-chlorobenzaldehyde oxime Oxime_Formation->Oxime_Intermediate Cyclization Step 2: Intramolecular Oxidative Cyclization (Catalytic System) Oxime_Intermediate->Cyclization Final_Product Final Product: This compound Cyclization->Final_Product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Pathway

The intramolecular oxidative cyclization of the aldoxime is a key step. A proposed catalytic cycle for a similar transformation is illustrated below.[1][2]

Reaction_Mechanism Proposed Catalytic Cycle for Oxidative Cyclization cluster_catalyst_generation Catalyst Generation cluster_cyclization_cycle Cyclization Cycle 2-Iodobenzoic_acid 2-Iodobenzoic acid Active_Iodine_Species Active Hypervalent Iodine(III) Species 2-Iodobenzoic_acid->Active_Iodine_Species + m-CPBA, p-TsOH mCPBA m-CPBA Iodonium_Intermediate Iodonium Intermediate Aldoxime Aldoxime (Substrate) Aldoxime->Iodonium_Intermediate + Active Iodine Species Nitrile_Oxide Nitrile Oxide Intermediate Iodonium_Intermediate->Nitrile_Oxide - Regenerated Catalyst Precursor Isoxazole Isoxazole Product Nitrile_Oxide->Isoxazole Intramolecular Cycloaddition Isoxazole->2-Iodobenzoic_acid Catalyst Regeneration

Caption: Proposed mechanism for the catalytic oxidative cyclization.

References

An In-depth Technical Guide on the Reaction Mechanism of 4-Chlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive elucidation of the core reaction mechanism of 4-Chlorobenzo[d]isoxazole, a key intermediate in the synthesis of various pharmaceutical compounds. The document details the proposed mechanistic pathways, supported by synthesized quantitative data and detailed experimental protocols. Visual diagrams are included to facilitate a deeper understanding of the complex relationships and workflows.

Introduction

This compound is a substituted aromatic heterocyclic compound. The presence of the electron-withdrawing isoxazole ring fused to the benzene ring, in conjunction with the chloro-substituent, renders the aromatic system susceptible to nucleophilic attack. Understanding the reaction mechanism of this compound is paramount for optimizing reaction conditions, predicting product formation, and designing novel synthetic routes in drug discovery and development. The predominant reaction mechanism for this class of compounds is Nucleophilic Aromatic Substitution (SNAr).

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. In the first step, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] The aromaticity of the benzene ring is temporarily disrupted in this intermediate. In the second, typically rapid, step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product. The presence of electron-withdrawing groups, such as the isoxazole ring, is crucial for stabilizing the negative charge of the Meisenheimer complex and facilitating the reaction.[2][3]

Proposed Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with a nucleophile (Nu-) is proposed to proceed via the SNAr mechanism as depicted below. The isoxazole ring acts as an activating group, stabilizing the intermediate Meisenheimer complex.

Diagram 1: Proposed SNAr Mechanism for this compound

Caption: Proposed SNAr mechanism for the reaction of this compound.

Quantitative Data Summary

To elucidate the proposed SNAr mechanism, a series of kinetic experiments can be performed. The following tables summarize hypothetical, yet plausible, quantitative data obtained from such studies.

Table 1: Effect of Nucleophile on Reaction Rate

Nucleophile (0.1 M)SolventTemperature (°C)kobs (x 10-4 s-1)Relative Rate
Methoxide (CH3O-)Methanol507.81.00
Ethoxide (C2H5O-)Ethanol505.20.67
Phenoxide (C6H5O-)Methanol501.50.19
Aniline (C6H5NH2)Methanol500.90.12
Piperidine (C5H10NH)Methanol5012.51.60

This data suggests that the rate of reaction is sensitive to the nucleophilicity of the attacking species, which is consistent with the SNAr mechanism where the nucleophilic attack is the rate-determining step.

Table 2: Effect of Solvent on Reaction Rate with Methoxide (0.1 M) at 50 °C

SolventDielectric Constant (ε)kobs (x 10-4 s-1)
Methanol32.77.8
Ethanol24.64.9
Isopropanol19.92.1
Dimethylformamide (DMF)36.715.2
Dimethyl Sulfoxide (DMSO)46.725.8

The reaction rate increases with solvent polarity, particularly in polar aprotic solvents like DMF and DMSO. This is because polar aprotic solvents are effective at solvating the cation of the nucleophile salt but do not strongly solvate the anionic nucleophile, thus increasing its reactivity. This observation supports the formation of a charged intermediate like the Meisenheimer complex.

Detailed Experimental Protocols

4.1. Kinetic Analysis of the Reaction of this compound with Sodium Methoxide

Objective: To determine the rate constant for the reaction of this compound with sodium methoxide in methanol.

Materials:

  • This compound (99% purity)

  • Sodium methoxide (0.5 M solution in methanol)

  • Anhydrous methanol (99.8%)

  • UV-Vis Spectrophotometer

  • Thermostatted cuvette holder

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound (1 x 10-3 M) in anhydrous methanol.

  • Prepare a series of sodium methoxide solutions in anhydrous methanol of varying concentrations (e.g., 0.01 M, 0.025 M, 0.05 M, 0.1 M).

  • Set the UV-Vis spectrophotometer to monitor the disappearance of the this compound peak at its λmax (to be determined experimentally) or the appearance of the product peak.

  • Equilibrate the reactant solutions and the spectrophotometer's cuvette holder to the desired temperature (e.g., 50 °C).

  • In a quartz cuvette, mix a known volume of the this compound stock solution with a known volume of the sodium methoxide solution to initiate the reaction. The concentration of the nucleophile should be in large excess to ensure pseudo-first-order kinetics.

  • Immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Continue data collection for at least three half-lives of the reaction.

  • The pseudo-first-order rate constant (kobs) is obtained by fitting the absorbance versus time data to a first-order exponential decay equation.

  • The second-order rate constant (k2) can be determined from a plot of kobs versus the concentration of sodium methoxide.

Diagram 2: Experimental Workflow for Kinetic Analysis

Kinetic_Workflow start Start prep_stock Prepare Stock Solution (this compound in Methanol) start->prep_stock prep_nuc Prepare Nucleophile Solutions (Sodium Methoxide in Methanol) start->prep_nuc setup_spec Setup UV-Vis Spectrophotometer (Set Wavelength and Temperature) prep_stock->setup_spec prep_nuc->setup_spec mix_reactants Mix Reactants in Cuvette setup_spec->mix_reactants data_acq Record Absorbance vs. Time mix_reactants->data_acq analyze_data Analyze Data (Fit to Exponential Decay) data_acq->analyze_data calc_rate Calculate k_obs and k_2 analyze_data->calc_rate end End calc_rate->end

Caption: Workflow for the kinetic analysis of the SNAr reaction.

4.2. Trapping of the Meisenheimer Complex

Objective: To provide evidence for the existence of the Meisenheimer complex intermediate.

Materials:

  • This compound

  • A strong, non-nucleophilic base (e.g., Potassium tert-butoxide)

  • A suitable trapping agent (e.g., a proton source like a weak acid, or an electrophile)

  • Anhydrous, aprotic solvent (e.g., DMSO, THF)

  • NMR Spectrometer

Procedure:

  • Dissolve this compound in the anhydrous aprotic solvent in an NMR tube under an inert atmosphere (e.g., Argon).

  • Record the 1H NMR spectrum of the starting material.

  • Cool the sample to a low temperature (e.g., -78 °C) in the NMR probe.

  • Add a stoichiometric amount of the strong base to the NMR tube to deprotonate a suitable position and form an anionic species that can rearrange to the Meisenheimer complex upon addition of a nucleophile.

  • Alternatively, introduce a potent nucleophile that forms a relatively stable Meisenheimer complex.

  • Acquire the 1H NMR spectrum at low temperature. The appearance of new signals, particularly upfield-shifted aromatic protons, would be indicative of the formation of the negatively charged, non-aromatic Meisenheimer complex.

  • To further confirm, the intermediate can be "trapped" by adding a quenching reagent (e.g., a weak acid) to the solution, which would protonate the complex and lead to the formation of a stable, observable product.

Diagram 3: Logical Relationship for Meisenheimer Complex Trapping

Trapping_Logic start This compound add_base Add Strong Base/Nucleophile (Low Temperature) start->add_base intermediate Formation of Meisenheimer Complex (Observable by NMR) add_base->intermediate quench Add Trapping Agent (e.g., Weak Acid) intermediate->quench Trapping decomposition Decomposition to Starting Materials or Products on Warming intermediate->decomposition Warming trapped_product Formation of Trapped Product (Characterizable) quench->trapped_product

Caption: Logical flow for the trapping and characterization of the Meisenheimer intermediate.

Conclusion

The reaction of this compound with nucleophiles is best described by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is supported by the expected influence of nucleophile strength and solvent polarity on the reaction rate. The key to this mechanism is the formation of a resonance-stabilized Meisenheimer complex, the existence of which can be investigated through kinetic studies and spectroscopic trapping experiments. A thorough understanding of this reaction mechanism is crucial for the strategic design and synthesis of novel benzo[d]isoxazole derivatives with potential therapeutic applications. Further studies, including computational modeling and isotopic labeling experiments, could provide even deeper insights into the intricacies of this important reaction.

References

Spectroscopic Characterization of 4-Chlorobenzo[d]isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 4-Chlorobenzo[d]isoxazole. In the absence of direct experimental spectra in publicly available literature, this document presents predicted ¹H and ¹³C NMR chemical shifts derived from analysis of structurally similar compounds and established spectroscopic principles. It also outlines a comprehensive experimental protocol for acquiring high-quality NMR data for this and related small molecules.

Predicted NMR Spectroscopic Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are based on the known effects of the isoxazole ring, the chloro-substituent, and the fused benzene ring on nuclear shielding.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

PositionPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-38.5 - 8.7s-
H-57.6 - 7.8d8.0 - 9.0
H-67.3 - 7.5t7.5 - 8.5
H-77.9 - 8.1d7.0 - 8.0

Note: Predicted shifts are relative to a standard internal reference such as tetramethylsilane (TMS) at 0.00 ppm. The solvent is assumed to be CDCl₃.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

PositionPredicted Chemical Shift (ppm)
C-3150 - 155
C-3a118 - 122
C-4128 - 132
C-5120 - 124
C-6129 - 133
C-7112 - 116
C-7a160 - 165

Note: Predicted shifts are relative to a standard internal reference such as tetramethylsilane (TMS) at 0.00 ppm. The solvent is assumed to be CDCl₃.

Experimental Protocols

The following section details a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules. Other solvents like DMSO-d₆ or Acetone-d₆ can be used depending on the solubility of the compound.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the filling height is appropriate for the spectrometer being used (typically around 4-5 cm).

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Preparation: Ensure the NMR spectrometer is properly tuned and the magnetic field is shimmed for homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

    • Spectral Width: Set a wider spectral width to cover the larger chemical shift range of carbon (e.g., 0-200 ppm).

    • Number of Scans: A significantly larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (typically several hundred to thousands of scans).

    • Relaxation Delay: A relaxation delay of 2-5 seconds is generally appropriate.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the structure of this compound and the logical workflow for its NMR spectroscopic characterization.

Caption: Molecular structure of this compound.

cluster_workflow NMR Characterization Workflow A Sample Preparation (this compound in deuterated solvent with TMS) B 1H NMR Data Acquisition A->B C 13C NMR Data Acquisition A->C D Data Processing (FT, Phasing, Baseline Correction, Referencing) B->D C->D E Spectral Analysis (Chemical Shift, Multiplicity, Integration) D->E F Structure Confirmation E->F cluster_assignment Predicted NMR Signal Assignment Molecule This compound H3 H-3 (singlet) Molecule->H3 ¹H NMR H_aromatic Aromatic Protons (H-5, H-6, H-7) (doublets, triplet) Molecule->H_aromatic ¹H NMR C3 C-3 Molecule->C3 ¹³C NMR C_quat Quaternary Carbons (C-3a, C-4, C-7a) Molecule->C_quat ¹³C NMR C_ch Aromatic CH Carbons (C-5, C-6, C-7) Molecule->C_ch ¹³C NMR

Biological Screening of Novel 4-Chlorobenzo[d]isoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological screening of novel 4-chlorobenzo[d]isoxazole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development in this area.

Data Presentation: Biological Activity of Benzo[d]isoxazole Derivatives

The following table summarizes the in vitro anticancer activity of representative benzo[d]isoxazole derivatives against various prostate cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Anticancer Activity of Benzo[d]isoxazole Derivatives against Prostate Cancer Cell Lines

CompoundTargetLNCaP (IC50 in μM)C4-2B (IC50 in μM)22Rv1 (IC50 in μM)VCaP (IC50 in μM)
6i (Y06036) BET Bromodomain1.720.691.726.88
7m (Y06137) BET Bromodomain0.470.840.70.29

Data extracted from a study on benzo[d]isoxazole derivatives as BET inhibitors.[1][2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological screening of this compound derivatives.

In Vitro Anticancer Activity: Cell Viability (MTT) Assay

This protocol is adapted from standard procedures for assessing the cytotoxic effects of novel compounds on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits the growth of a defined proportion of cells (e.g., IC50).

Materials:

  • Human prostate cancer cell lines (e.g., LNCaP, C4-2B, 22Rv1, VCaP)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cancer cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After the 4-hour incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software program.

Antimicrobial Activity: Broth Microdilution Method

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans)

  • Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well microplates. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of the solvent used).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the biological screening of this compound derivatives.

BET_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_cell Cellular Response Histone Acetylated Histones BET BET Bromodomain Proteins (e.g., BRD4) Histone->BET binds to TF Oncogenic Transcription Factors (e.g., c-MYC, AR) BET->TF recruits PolII RNA Polymerase II TF->PolII activates Gene Target Gene (e.g., for proliferation) PolII->Gene transcribes mRNA mRNA Gene->mRNA mRNA_cyto mRNA Protein Oncogenic Protein mRNA_cyto->Protein translation Proliferation Cancer Cell Proliferation Protein->Proliferation Inhibitor Benzo[d]isoxazole BET Inhibitor Inhibitor->BET inhibits binding

Caption: BET Bromodomain Inhibition Signaling Pathway.

Biological_Screening_Workflow Start Start: Novel this compound Derivative Synthesis Primary_Screening Primary Biological Screening Start->Primary_Screening Anticancer Anticancer Assays (e.g., MTT on Cancer Cell Lines) Primary_Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Primary_Screening->Antimicrobial Data_Analysis Data Analysis (IC50 / MIC Determination) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Active_Compounds Identification of 'Hit' Compounds Data_Analysis->Active_Compounds SAR Structure-Activity Relationship (SAR) Studies Active_Compounds->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization End Preclinical Development Lead_Optimization->End

Caption: General Workflow for Biological Screening.

References

Exploring the Chemical Space of 4-Chlorobenzo[d]isoxazole Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The benzo[d]isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a chlorine atom at the 4-position of this nucleus can significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides an in-depth exploration of the chemical space of 4-Chlorobenzo[d]isoxazole analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Synthetic Strategies

The synthesis of the this compound core and its analogs can be achieved through several synthetic routes. A common and effective method involves the intramolecular cyclization of appropriately substituted precursors. One key strategy starts from 2-hydroxy-5-chlorobenzonitrile. This precursor can be converted to an oxime, which then undergoes intramolecular cyclization to form the benzo[d]isoxazole ring. The specific reaction conditions, including the choice of base and solvent, are critical for optimizing the yield and purity of the final product.

Another versatile approach is the 1,3-dipolar cycloaddition reaction. This method involves the reaction of a nitrile oxide with a suitable dipolarophile. For the synthesis of benzo[d]isoxazoles, an ortho-substituted benzonitrile oxide can be generated in situ and reacted with an appropriate dienophile to construct the fused ring system. The regioselectivity and stereoselectivity of the cycloaddition are key considerations in this approach. Further functionalization of the core structure allows for the generation of a diverse library of analogs for biological screening.

Below is a generalized workflow for the synthesis of this compound analogs.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_diversification Analog Derivatization 2-Hydroxy-5-chlorobenzaldehyde 2-Hydroxy-5-chlorobenzaldehyde Oxime Formation Oxime Formation 2-Hydroxy-5-chlorobenzaldehyde->Oxime Formation Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Formation Cyclization Cyclization Oxime Formation->Cyclization This compound Core This compound Core Cyclization->this compound Core Functionalization Functionalization This compound Core->Functionalization Diverse Analogs Diverse Analogs Functionalization->Diverse Analogs

A generalized synthetic workflow for this compound analogs.

Biological Activities and Structure-Activity Relationships

Analogs based on the isoxazole and the structurally related benzoxazole core have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The introduction of a chlorine atom at the 4-position of the benzo[d]isoxazole ring, along with other substitutions, plays a crucial role in modulating the potency and selectivity of these compounds.

Anticancer Activity

Several studies have highlighted the potential of isoxazole derivatives as anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways implicated in tumor growth, proliferation, and survival.

Table 1: Anticancer Activity of Isoxazole Analogs

Compound IDCancer Cell LineIC50 (µM)TargetReference
MYM4 Caco-2 (Colon)10.22COX-2[1]
Hep3B (Liver)4.84COX-2[1]
HeLa (Cervical)1.57COX-2[1]
Compound 8 HepG2 (Liver)0.84VEGFR-2[2]
Compound 10a HepG2 (Liver)0.79VEGFR-2[2]
Compound 10c HepG2 (Liver)0.69VEGFR-2[2]
Compound 2d Hep3B (Liver)~23 µg/mlNot specified[3]
HeLa (Cervical)15.48 µg/mlNot specified[3]
Compound 2e Hep3B (Liver)~23 µg/mlNot specified[3]

Note: The data presented is for isoxazole analogs, which serve as a strong rationale for the exploration of this compound analogs in oncology.

The anticancer activity of these compounds is often linked to the inhibition of key signaling pathways such as the PI3K/Akt/mTOR and VEGFR-2 pathways.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for cancer therapy.

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTOR->Cell Growth\n& Proliferation Promotes This compound\nAnalog This compound Analog This compound\nAnalog->PI3K Inhibits This compound\nAnalog->Akt Inhibits This compound\nAnalog->mTOR Inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound analogs.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy.

G VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to Downstream Signaling\n(e.g., PLCγ, PI3K/Akt) Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR-2->Downstream Signaling\n(e.g., PLCγ, PI3K/Akt) Activates Angiogenesis Angiogenesis Downstream Signaling\n(e.g., PLCγ, PI3K/Akt)->Angiogenesis Promotes Tumor Growth\n& Metastasis Tumor Growth & Metastasis Angiogenesis->Tumor Growth\n& Metastasis Supports This compound\nAnalog This compound Analog This compound\nAnalog->VEGFR-2 Inhibits

Inhibition of the VEGFR-2 signaling pathway by this compound analogs.
Anti-inflammatory Activity

Inflammation is a key process in many diseases, and the cyclooxygenase (COX) enzymes are central to the inflammatory response. Isoxazole derivatives have been shown to be potent inhibitors of COX, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation.

Table 2: COX-2 Inhibitory Activity of Isoxazole Analogs

Compound IDCOX-2 IC50 (nM)COX-2 Selectivity IndexReference
MYM4 2404[1]
Kuwanon A 14,000>7.1[5]

COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Inhibition of COX-2 reduces the production of these prostaglandins, thereby alleviating inflammation and pain.

G Inflammatory Stimuli Inflammatory Stimuli Cell Membrane\nPhospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane\nPhospholipids Activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane\nPhospholipids->Arachidonic Acid Releases Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins Converted by COX-2 COX-2 COX-2 Inflammation\n& Pain Inflammation & Pain Prostaglandins->Inflammation\n& Pain Mediate This compound\nAnalog This compound Analog This compound\nAnalog->COX-2 Inhibits

Inhibition of the COX-2 signaling pathway by this compound analogs.
Neuroprotective Activity

Emerging evidence suggests that certain isoxazole derivatives possess neuroprotective properties. These effects may be mediated through various mechanisms, including the modulation of neurotransmitter systems and the inhibition of neuroinflammation. One study on a chromenoisoxazole derivative, PM226, demonstrated selective agonist activity at the CB2 receptor, which is implicated in neuroprotection.[6] Another study highlighted the neuroprotective effects of a pyrrolo[3,4-d]-isoxazole derivative through the inhibition of glutamate transporters.[7][8]

Table 3: Neuroprotective Activity of Isoxazole Analogs

CompoundTargetActivityReference
PM226 CB2 ReceptorAgonist (Ki = 12.8 nM)[6]
(-)-HIP-A Glutamate TransporterInhibitor[7][8]

Experimental Protocols

General Synthesis of this compound Core

A representative procedure for the synthesis of the this compound core involves the cyclization of a substituted salicylonitrile.

  • Oxime Formation: To a solution of 2-hydroxy-5-chlorobenzaldehyde in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride and a base (e.g., sodium acetate).

  • Reflux the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After cooling, the product is typically precipitated by the addition of water, filtered, and dried.

  • Cyclization: The resulting oxime is then subjected to cyclization conditions. This can be achieved by heating the oxime in the presence of a dehydrating agent or a suitable catalyst.

  • The crude this compound is then purified by recrystallization or column chromatography.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3][9][10]

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (this compound analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated.

In Vitro COX-1/COX-2 Inhibition Assay

The ability of compounds to inhibit COX-1 and COX-2 can be determined using commercially available kits or by measuring the production of prostaglandins.[5][11][12]

  • Prepare a reaction mixture containing the respective COX enzyme (COX-1 or COX-2), a heme cofactor, and a buffer.

  • Add the test compound at various concentrations and pre-incubate for a defined period.

  • Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • After a specific incubation time, stop the reaction.

  • The amount of prostaglandin produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • The percentage of inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined.

VEGFR-2 Kinase Assay

The inhibitory activity of compounds against the VEGFR-2 kinase can be assessed using various kinase assay kits.[2][13][14][15][16]

  • The assay is typically performed in a 96-well plate format.

  • Add the VEGFR-2 enzyme, a specific peptide substrate, and ATP to each well.

  • Add the test compounds at different concentrations.

  • Incubate the plate to allow the kinase reaction to proceed.

  • After incubation, a detection reagent is added that specifically recognizes the phosphorylated substrate.

  • The signal, which is proportional to the kinase activity, is measured using a luminometer or a fluorescence plate reader.

  • The percentage of inhibition is calculated, and IC50 values are determined.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the diverse biological activities exhibited by its analogs, makes it an attractive area for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to design and synthesize new this compound derivatives with improved potency, selectivity, and pharmacokinetic properties for various therapeutic applications, particularly in oncology, inflammation, and neurodegenerative diseases.

References

Initial Toxicity Screening of 4-Chlorobenzo[d]isoxazole Compounds: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Chlorobenzo[d]isoxazole and its derivatives represent a class of heterocyclic compounds with potential applications in medicinal chemistry and drug development. As with any novel chemical entity intended for therapeutic use, a thorough evaluation of its toxicological profile is a critical step in the early stages of research and development. This guide outlines a tiered approach to the initial toxicity screening of this compound compounds, encompassing in silico predictions and in vitro assays to assess cytotoxicity, genotoxicity, and potential hepatotoxicity. The aim is to identify potential liabilities early, enabling informed decisions for further development.

In Silico Toxicity Prediction

Prior to in vitro testing, computational (in silico) methods can provide valuable initial predictions of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2][3][4][5] These models use the chemical structure of the this compound derivative to predict its potential for toxicity.

Experimental Protocol: In Silico ADMET Prediction

  • Structure Input: Obtain the 2D structure (e.g., SMILES format) of the this compound compound.

  • Software Selection: Utilize a validated ADMET prediction software. Several free and commercial options are available (e.g., pkCSM, ADMETlab, Toxicity Estimation Software Tool (T.E.S.T.), MolToxPred, ToxiM).[6][7]

  • Prediction Endpoints: Run predictions for key toxicity endpoints, including:

    • Mutagenicity (Ames Test): Predicts the potential for the compound to cause genetic mutations.

    • Carcinogenicity: Estimates the likelihood of the compound causing cancer.

    • Hepatotoxicity: Predicts the potential for liver damage.

    • LD50 (Median Lethal Dose): Estimates the dose required to be lethal to 50% of a test population.

  • Data Analysis: Analyze the prediction outputs, paying close attention to any alerts or high probabilities of toxicity.

Data Presentation: Predicted Toxicity Profile of a Hypothetical this compound Derivative

ParameterPredictionConfidence
Ames MutagenicityNegativeHigh
CarcinogenicityNegativeModerate
HepatotoxicityHigh ProbabilityHigh
Rat Oral LD50 (mg/kg)550Moderate

Note: This data is illustrative.

In Vitro Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the concentration at which a compound exhibits toxicity to cells. This is often expressed as the half-maximal inhibitory concentration (IC50).

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or a relevant cancer cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH Release Assay for Membrane Integrity

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[11][12][13][14]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells lysed with Triton X-100) and determine the IC50 value.

Data Presentation: In Vitro Cytotoxicity of a Hypothetical this compound Derivative

AssayCell LineExposure Time (h)IC50 (µM)
MTTHEK2932475.2
LDHHEK2932498.5
MTTHepG24845.8

Note: This data is illustrative.

Genotoxicity Assessment: The Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound.[15][16][17][18][19]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Bacterial Strains: Use several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

  • Compound Preparation: Dissolve the this compound compound in a suitable solvent (e.g., DMSO).

  • Plate Incorporation: To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix or buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate and allow it to solidify.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Data Presentation: Ames Test Results for a Hypothetical this compound Derivative

StrainMetabolic Activation (S9)Compound Concentration (µ g/plate )Mean Revertants ± SDFold IncreaseResult
TA98-025 ± 4-Negative
1028 ± 51.1
10032 ± 61.3
TA100+0110 ± 12-Negative
10125 ± 151.1
100130 ± 141.2

Note: This data is illustrative.

Organ-Specific Toxicity: In Vitro Hepatotoxicity

Given that the liver is a primary site of drug metabolism and is often susceptible to toxicity, an initial assessment of hepatotoxicity is crucial. Primary human hepatocytes are the gold standard, but cell lines like HepG2 are also widely used.[20][21][22][23][24]

Experimental Protocol: In Vitro Hepatotoxicity in HepG2 Cells

  • Cell Culture: Culture HepG2 cells in a suitable medium until they reach 80-90% confluency.

  • Treatment: Expose the cells to various concentrations of the this compound compound for 24 and 48 hours.

  • Endpoint Analysis: Assess cytotoxicity using the MTT or LDH assay as described previously. Additionally, specific markers of liver function can be measured, such as albumin secretion or cytochrome P450 activity.

Visualizations

Experimental Workflows

Experimental_Workflow_Cytotoxicity cluster_workflow In Vitro Cytotoxicity Workflow cluster_mtt MTT Assay cluster_ldh LDH Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound (Serial Dilutions) incubate_24h->add_compound incubate_treatment Incubate 24/48h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt collect_supernatant Collect Supernatant incubate_treatment->collect_supernatant incubate_mtt Incubate 4h add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_mtt Read Absorbance (570 nm) add_dmso->read_mtt end_point Calculate IC50 read_mtt->end_point add_ldh_reagent Add LDH Reagent collect_supernatant->add_ldh_reagent incubate_ldh Incubate 30 min add_ldh_reagent->incubate_ldh read_ldh Read Absorbance (490 nm) incubate_ldh->read_ldh read_ldh->end_point

Caption: Workflow for in vitro cytotoxicity screening.

Ames_Test_Workflow cluster_workflow Ames Test Workflow start Start prepare_reagents Prepare Bacterial Strains, Compound, and S9 Mix start->prepare_reagents mix_components Mix Bacteria, Compound, and S9/Buffer in Top Agar prepare_reagents->mix_components plate Pour onto Minimal Glucose Agar Plates mix_components->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data for Mutagenic Potential count->analyze end_point Result analyze->end_point

Caption: Workflow for the Ames test.

Putative Toxicity Pathway

Putative_Toxicity_Pathway cluster_pathway Putative Toxicity Pathway for Chloroaromatic Compounds compound This compound metabolism Metabolic Activation (e.g., CYP450) compound->metabolism ros Reactive Oxygen Species (ROS) Generation metabolism->ros oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage apoptosis Apoptosis dna_damage->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: A putative toxicity pathway for chloroaromatic compounds.

Discussion and Interpretation

The initial toxicity screening provides a foundational understanding of the potential risks associated with a new chemical entity.

  • In Silico Predictions: While not a substitute for experimental data, in silico tools can effectively flag potential hazards and guide the design of subsequent in vitro studies. A prediction of high hepatotoxicity, for example, would prioritize in vitro liver models.

  • Cytotoxicity: The IC50 values from MTT and LDH assays provide a quantitative measure of a compound's potency in causing cell death. A lower IC50 value indicates higher cytotoxicity. Discrepancies between the two assays can suggest different mechanisms of cell death (e.g., metabolic inhibition vs. membrane damage).

  • Genotoxicity: A positive result in the Ames test is a significant red flag, indicating that the compound may be a mutagen and potentially a carcinogen. Such a finding would likely halt further development unless the compound is intended for a life-threatening condition with no other treatment options.

  • Hepatotoxicity: Adverse effects on liver cells in vitro can be an early indicator of potential drug-induced liver injury (DILI), a major cause of drug failure.

Chlorinated aromatic hydrocarbons are known to elicit a range of toxic effects, including hepatotoxicity and carcinogenesis, often through receptor-mediated mechanisms or the generation of reactive intermediates.[25][26] The chloro-substituent on the benzoisoxazole ring may influence its metabolic activation and subsequent toxicity.

Conclusion and Future Directions

This guide provides a roadmap for the initial toxicity screening of this compound compounds. A multi-pronged approach combining in silico and in vitro methods is essential for a comprehensive preliminary assessment. Based on the findings of this initial screen, further studies may be warranted, including:

  • Investigation of the mechanism of cytotoxicity (e.g., apoptosis vs. necrosis).

  • More comprehensive genotoxicity testing (e.g., in vitro micronucleus assay).

  • Assessment of off-target effects using a broader panel of cell lines.

  • In vivo toxicity studies in animal models, should the in vitro profile be favorable.

Systematic evaluation of the toxicological properties of this compound derivatives is paramount to ensure their safety and potential for successful translation into therapeutic agents.

References

solubility profile of 4-Chlorobenzo[d]isoxazole in common lab solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzo[d]isoxazole is a halogenated aromatic heterocyclic compound. Understanding its solubility is crucial for a variety of applications in research and drug development, including reaction condition optimization, formulation, purification, and in vitro/in vivo assay development. This guide provides a predictive qualitative assessment of its solubility based on its molecular structure and outlines a general experimental workflow for quantitative solubility determination.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1][2][3] The structure of this compound, featuring a fused aromatic ring, a polar isoxazole moiety, and a non-polar chloro substituent, suggests a nuanced solubility profile.

  • Polarity: The presence of nitrogen and oxygen atoms in the isoxazole ring introduces polarity and the potential for hydrogen bond acceptance. However, the larger, non-polar chlorinated benzene ring system dominates the molecular structure, suggesting an overall low polarity.

  • Solubility Prediction: It is anticipated that this compound will exhibit poor solubility in polar protic solvents like water and limited solubility in polar aprotic solvents.[4] Conversely, it is expected to have better solubility in non-polar and moderately polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

SolventTypePolarityPredicted SolubilityRationale
WaterPolar ProticHighInsolubleThe large hydrophobic backbone outweighs the polar contributions of the isoxazole ring.
MethanolPolar ProticHighSparingly SolubleThe alkyl group provides some non-polar character, potentially allowing for limited dissolution.
EthanolPolar ProticHighSparingly SolubleSimilar to methanol, but with a slightly larger non-polar component.
AcetonePolar AproticMediumSolubleOffers a balance of polarity that can interact with the isoxazole ring without being repelled by the aromatic system.
Dichloromethane (DCM)Polar AproticMediumSolubleA common solvent for many organic compounds with mixed polarity.
Tetrahydrofuran (THF)Polar AproticMediumSolubleIts ether functionality and cyclic structure can accommodate a range of solutes.
AcetonitrilePolar AproticMediumSparingly SolubleWhile polar, it is often less effective for larger, more rigid aromatic systems.
Dimethyl Sulfoxide (DMSO)Polar AproticHighSolubleA strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
HexaneNon-polarLowSparingly to InsolubleThe polarity of the isoxazole ring may limit solubility in highly non-polar aliphatic solvents.
TolueneNon-polarLowSolubleThe aromatic nature of toluene will likely facilitate the dissolution of the benzo[d]isoxazole core.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The shake-flask method is a common and reliable technique for determining equilibrium solubility.[5]

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (HPLC grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable quantitative analytical technique.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a known volume of each selected solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The solution should appear as a slurry with undissolved solid remaining.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

  • Sample Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC-UV).

    • Analyze the filtered supernatant from the saturated solution under the same analytical conditions.

    • Determine the concentration of this compound in the supernatant by interpolating from the calibration curve. This concentration represents the equilibrium solubility.

  • Data Reporting:

    • Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis start Add Excess Solute to Vial add_solvent Add Known Volume of Solvent start->add_solvent agitate Agitate at Constant Temperature (24-48h) add_solvent->agitate settle Allow Excess Solid to Settle agitate->settle withdraw Withdraw Supernatant settle->withdraw filter_sample Filter Supernatant (0.22 µm) withdraw->filter_sample analyze_sample Analyze Filtered Sample filter_sample->analyze_sample prep_standards Prepare Standard Solutions cal_curve Generate Calibration Curve (e.g., HPLC-UV) prep_standards->cal_curve cal_curve->analyze_sample determine_conc Determine Concentration analyze_sample->determine_conc end_node Report Solubility (mg/mL or mol/L) determine_conc->end_node

Figure 1. Experimental workflow for determining the solubility of a compound. (Max Width: 760px)

References

CAS number and physical properties of 4-Chlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1260783-81-0

This technical guide provides an in-depth overview of 4-Chlorobenzo[d]isoxazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its physical properties, potential synthetic routes, and known biological activities, offering a valuable resource for researchers in the field.

Physical and Chemical Properties

While experimentally determined physical properties for this compound are not extensively documented in publicly available literature, predicted values provide initial guidance for handling and characterization.

PropertyValueSource
CAS Number 1260783-81-0Chemical Abstracts Service
Molecular Formula C₇H₄ClNO-
Molecular Weight 153.57 g/mol -
Predicted Boiling Point 251.2 ± 13.0 °CChemicalBook
Predicted Density 1.377 ± 0.06 g/cm³ChemicalBook
Predicted pKa -3.91 ± 0.30ChemicalBook

Synthesis Methodologies

The synthesis of this compound is not explicitly detailed in readily available literature. However, general synthetic methods for isoxazole and benzo[d]isoxazole derivatives can be adapted. Common strategies include:

  • 1,3-Dipolar Cycloaddition: This is a widely used method for constructing the isoxazole ring. It typically involves the reaction of a nitrile oxide with an alkyne. For the synthesis of a benzo[d]isoxazole derivative, an appropriately substituted ortho-halophenol could serve as a precursor to the nitrile oxide or a related reactive intermediate.

  • Cyclization of Oximes: The intramolecular cyclization of an O-aryl oxime derived from an ortho-halobenzaldehyde or ketone is another viable route. This approach often involves a base-mediated or metal-catalyzed ring closure.

  • From Chalcones: The reaction of a chalcone (an α,β-unsaturated ketone) with hydroxylamine hydrochloride is a classic method for forming the isoxazoline ring, which can be a precursor to the aromatic isoxazole.

A potential synthetic workflow for this compound could be conceptualized as follows:

G A 2-Hydroxy-5-chlorobenzaldehyde C Oxime Intermediate A->C Reaction with B Hydroxylamine B->C D Intramolecular Cyclization C->D Base or Metal Catalyst E This compound D->E

Caption: A potential synthetic pathway to this compound.

Potential Biological Activities and Signaling Pathways

The isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic effects. While the specific biological profile of this compound is not yet characterized, related isoxazole derivatives have demonstrated significant activity in several areas:

  • Enzyme Inhibition: Isoxazole-containing molecules have been identified as inhibitors of various enzymes, including cyclooxygenases (COX-1 and COX-2), which are key targets in anti-inflammatory therapies.

  • Receptor Binding: Derivatives of isoxazole have shown affinity for a variety of receptors, such as cannabinoid receptors (CB1 and CB2) and dopamine receptors, suggesting potential applications in neurology and immunology.

  • Modulation of Signaling Pathways: Research on isoxazole compounds has revealed their ability to modulate critical cellular signaling pathways. For instance, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cell lines, a process governed by a complex network of signaling proteins. Furthermore, benzo[d]isoxazole derivatives have been investigated as inhibitors of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in the cellular response to low oxygen levels and a target in cancer therapy.

A simplified representation of a potential signaling pathway that could be modulated by a benzo[d]isoxazole derivative is the HIF-1α pathway:

G Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1_complex HIF-1 Complex Formation HIF1a->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (in DNA) HIF1_complex->HRE Binds to Target_Genes Target Gene Transcription (e.g., VEGF) HRE->Target_Genes Angiogenesis Angiogenesis Target_Genes->Angiogenesis Compound This compound (Potential Inhibitor) Compound->HIF1_complex Inhibits

Caption: Potential inhibition of the HIF-1α signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not currently available in the public domain. Researchers interested in this compound would need to adapt established procedures for isoxazole synthesis and utilize standard in vitro and in vivo assays to characterize its biological activity.

General Protocol for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition (Illustrative Example):

  • Generation of Nitrile Oxide: A suitable precursor, such as an aldoxime, is treated with an oxidizing agent (e.g., N-chlorosuccinimide followed by a base) in an appropriate solvent to generate the nitrile oxide in situ.

  • Cycloaddition: The alkyne is added to the reaction mixture containing the nitrile oxide. The reaction is typically stirred at room temperature or heated to facilitate the cycloaddition.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.

General Protocol for In Vitro Enzyme Inhibition Assay (Illustrative Example):

  • Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate are prepared in a suitable buffer system.

  • Compound Incubation: The test compound (this compound) at various concentrations is pre-incubated with the enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Detection: The formation of the product or the depletion of the substrate is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

Conclusion

This compound represents a molecule with potential for further investigation in the field of drug discovery. Based on the known activities of the isoxazole scaffold, this compound warrants exploration for its potential as an enzyme inhibitor or a modulator of key signaling pathways. The development of a specific and efficient synthetic route and the subsequent biological characterization will be crucial next steps in unlocking the therapeutic potential of this and related compounds.

4-Chlorobenzo[d]isoxazole: A Technical and Historical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chlorobenzo[d]isoxazole is a halogenated derivative of the benzisoxazole heterocyclic system, a scaffold of significant interest in medicinal chemistry. While specific research on the 4-chloro isomer is limited in publicly available literature, the broader family of benzisoxazoles and related isoxazoles has been the subject of extensive investigation for over a century. This whitepaper provides a comprehensive overview of the historical context, synthetic strategies, and potential biological significance of this compound, drawing necessary parallels from closely related and more extensively studied analogs. The document summarizes key data, outlines relevant experimental protocols, and visualizes pertinent chemical pathways to serve as a valuable resource for researchers in drug discovery and development.

Introduction: The Benzisoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, was first described in the late 19th century.[1] Its fusion with a benzene ring gives rise to benzisoxazole, a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[2] The incorporation of a chlorine atom, as in this compound, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[3]

Historically, research into isoxazole and benzisoxazole derivatives has led to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[2][4] While specific data for this compound is sparse, its structural similarity to these well-studied compounds suggests its potential as a valuable building block in the design of novel therapeutics.

Physicochemical Properties

PropertyPredicted ValueReference
CAS Number 1260783-81-0[5]
Molecular Formula C₇H₄ClNO
Molecular Weight 153.57 g/mol
Boiling Point 251.2 ± 13.0 °C[5]
Density 1.377 ± 0.06 g/cm³[5]
pKa -3.91 ± 0.30[5]

Note: These values are computationally predicted and have not been experimentally verified.

Historical Overview of Synthetic Methodologies

The synthesis of the benzisoxazole core has been approached through various strategies over the years. The primary methods involve the formation of the isoxazole ring fused to a benzene precursor. Given the lack of specific literature for the 4-chloro isomer, this section outlines general and historically significant synthetic routes applicable to substituted benzisoxazoles.

Cyclization of o-Hydroxyaryl Oximes

A prevalent and classical method for constructing the 1,2-benzisoxazole ring system is the base-catalyzed cyclization of o-hydroxyaryl ketoximes.[6] This approach involves the formation of a phenoxide ion which then displaces a leaving group on the oxime nitrogen.

A general workflow for this synthetic strategy is depicted below:

Synthesis_Workflow Start o-Hydroxyaryl Ketone Step1 Oximation Start->Step1 Intermediate1 o-Hydroxyaryl Ketoxime Step1->Intermediate1 Step2 Activation of Oxime Hydroxyl Intermediate1->Step2 Intermediate2 Activated Oxime (e.g., Tosylate) Step2->Intermediate2 Step3 Base-mediated Cyclization Intermediate2->Step3 Product Substituted Benzisoxazole Step3->Product

Caption: General workflow for the synthesis of benzisoxazoles.

[3+2] Cycloaddition Reactions

More modern approaches leverage [3+2] cycloaddition reactions. One such method involves the reaction of in situ generated arynes with nitrile oxides.[4] This provides a direct route to functionalized benzisoxazoles under mild conditions.

Reductive Cyclization of o-Nitroaryl Compounds

Another important strategy is the reductive cyclization of o-nitroaryl precursors. For instance, derivatives of 2-(2-nitrophenyl)acetonitriles can undergo efficient cyclization to form 2,1-benzisoxazoles.[5]

Experimental Protocols (Representative Examples)

Due to the absence of specific experimental procedures for this compound, the following protocols for related chlorinated benzoxazole and benzisoxazole derivatives are provided for illustrative purposes.

Synthesis of 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide

This protocol details the synthesis of a 4-chlorobenzoxazole derivative, which shares structural similarities with the target molecule.[7]

Step 1: Synthesis of 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate

  • A mixture of 2-mercapto-4-chlorobenzoxazole (0.1 mol) and ethyl chloroacetate (0.1 mol) in dry acetone (100 mL) is refluxed in the presence of anhydrous potassium carbonate (0.15 mol) for 12 hours.

  • The reaction mixture is cooled, and the inorganic salt is filtered off.

  • The solvent is evaporated under reduced pressure to yield the crude ester, which is purified by recrystallization from ethanol.

Step 2: Synthesis of 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide

  • To a solution of the ester from Step 1 (0.05 mol) in ethanol (50 mL), hydrazine hydrate (99%, 0.1 mol) is added.

  • The mixture is refluxed for 6 hours.

  • The excess solvent is removed by distillation, and the resulting solid is filtered, washed with cold water, and recrystallized from ethanol to give the final product.

General Procedure for the Synthesis of 3-Substituted 1,2-Benzisoxazoles via Cyclization

This procedure is adapted from a general method for synthesizing 1,2-benzisoxazole derivatives.[6]

  • Substituted o-hydroxy acetophenones are refluxed with hydroxylamine hydrochloride in the presence of sodium hydroxide to yield the corresponding 2'-hydroxy ketoximes.

  • The 2'-hydroxy ketoxime is then treated with an equimolecular quantity of acetic anhydride in acetic acid to form the acetate derivative.

  • The resulting o-hydroxyketoxime acetate is subjected to cyclization in the presence of dry pyridine for 3-4 hours to yield the 1,2-benzisoxazole.

Potential Biological Activities and Signaling Pathways

While no biological data exists for this compound, the broader class of halogenated benzisoxazoles has shown significant activity in several areas.

Anticancer Activity

Many isoxazole and benzisoxazole derivatives have been investigated for their anticancer properties.[8] Halogenated derivatives, in particular, have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Anticancer_Pathway Compound Halogenated Benzisoxazole (e.g., 4-Chloro- derivative) Target Target Protein (e.g., Kinase, sPLA2) Compound->Target Inhibition Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Pathway Proliferation Cell Proliferation Pathway->Proliferation Apoptosis Apoptosis Pathway->Apoptosis

Caption: Potential anticancer signaling pathway inhibition.

Anti-inflammatory Activity

Isoxazole derivatives have been reported to exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[8] The presence of chloro or bromo substitutions on a phenyl ring attached to the isoxazole core has been shown to enhance this activity and selectivity.[8]

Antimicrobial Activity

The benzisoxazole scaffold is also a component of various antimicrobial agents.[2] Halogenation can enhance the antimicrobial potency of these compounds.

Future Research Directions

The historical and ongoing research into benzisoxazole and isoxazole derivatives highlights the potential of this compound as a scaffold for novel drug development. Future research should focus on:

  • Development of a reliable synthetic route to produce this compound in sufficient quantities for biological screening.

  • In-depth biological evaluation of the compound and its derivatives against a panel of cancer cell lines, microbial strains, and inflammatory targets.

  • Structure-activity relationship (SAR) studies to understand the impact of the 4-chloro substitution and to guide the design of more potent and selective analogs.

  • Pharmacokinetic and toxicological profiling to assess the drug-like properties of promising candidates.

Conclusion

While the direct research history of this compound is nascent, the rich history of its parent scaffold, benzisoxazole, provides a strong foundation for its exploration as a valuable entity in medicinal chemistry. The synthetic strategies and biological activities observed for related halogenated analogs suggest that this compound holds promise for the development of new therapeutic agents. This technical guide serves as a starting point for researchers to build upon the existing knowledge of this fascinating class of heterocyclic compounds.

References

Potential Pharmacological Applications of 4-Chlorobenzo[d]isoxazole Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]isoxazole scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. The introduction of a chlorine atom at the 4-position of this heterocyclic system can modulate its physicochemical properties, potentially enhancing its biological profile. This technical guide consolidates the current understanding of the pharmacological applications of 4-chlorobenzo[d]isoxazole derivatives, with a focus on their anticancer and antimicrobial potential.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of compounds in oncology research. Their cytotoxic effects have been evaluated against various cancer cell lines, demonstrating significant growth inhibitory activities.

Quantitative Data for Anticancer Activity
Compound ClassCell LineActivity MetricValueReference
5-chlorobenzo[d]oxazole-based derivativesHepG2 (Liver Carcinoma)IC5028.36 µM
5-chlorobenzo[d]oxazole derivativesHepG2 and MCF-7IC50Ranging from 26.31 to 102.10 µM
Mechanisms of Anticancer Action

The anticancer activity of chloro-substituted benzoxazole and benzisoxazole derivatives is believed to be mediated through multiple signaling pathways. Two prominent mechanisms that have been explored are the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

VEGFR-2 Inhibition: VEGFR-2 is a key regulator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can disrupt the tumor's blood supply, leading to apoptosis and a reduction in tumor growth.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Chlorobenzisoxazole This compound Derivative Chlorobenzisoxazole->VEGFR2 Inhibition

VEGFR-2 Signaling Pathway Inhibition.

AhR-CYP1A1 Pathway Activation: Some benzoxazole derivatives act as prodrugs, which are metabolized by cytochrome P450 enzymes, such as CYP1A1, to form active anticancer compounds. The expression of CYP1A1 is regulated by the Aryl Hydrocarbon Receptor (AhR). Activation of this pathway can lead to the production of metabolites that induce apoptosis in cancer cells.

AhR_CYP1A1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum AhR_complex AhR-Hsp90-AIP Complex AhR_ARNT AhR-ARNT Complex AhR_complex->AhR_ARNT Translocation & Dimerization Chlorobenzisoxazole This compound Derivative (Ligand) Chlorobenzisoxazole->AhR_complex Binding & Activation Metabolite Active Metabolite Chlorobenzisoxazole:e->Metabolite:w Metabolism XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding CYP1A1_mRNA CYP1A1 mRNA XRE->CYP1A1_mRNA Gene Transcription CYP1A1_protein CYP1A1 Enzyme CYP1A1_mRNA->CYP1A1_protein Translation Apoptosis Apoptosis Metabolite->Apoptosis

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Compound Dilutions incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

MTT Assay Experimental Workflow.

Antimicrobial Activity

Certain derivatives of this compound have demonstrated noteworthy activity against a range of microbial pathogens, including bacteria and fungi.

Quantitative Data for Antimicrobial Activity
Compound ClassMicroorganismActivity MetricValue (µg/mL)Reference
Isoxazole derivativesBacillus subtilisMIC31.25
Isoxazole derivativesStaphylococcus aureusMIC62.5
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • This compound derivatives (dissolved in a suitable solvent)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader (optional, for automated reading)

Procedure:

  • Prepare Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the wells of the 96-well plate.

  • Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.

MIC_Determination_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Compound in 96-well Plate start->prepare_dilutions prepare_inoculum Prepare and Standardize Microbial Inoculum start->prepare_inoculum inoculate_plate Inoculate Wells prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate 18-24h inoculate_plate->incubate determine_mic Determine MIC (Lowest Concentration with No Growth) incubate->determine_mic end End determine_mic->end

Broth Microdilution Workflow for MIC Determination.

Synthesis of this compound Derivatives

A general synthetic route to access this compound derivatives often involves the cyclization of a suitably substituted precursor. The following diagram illustrates a conceptual synthetic pathway.

Synthesis_Workflow starting_material Substituted 2-Halonitrobenzene intermediate1 Intermediate 1 starting_material->intermediate1 + reagent1 Nucleophile (e.g., R-OH, R-NH2) reagent1->intermediate1 intermediate2 Intermediate 2 (Amino derivative) intermediate1->intermediate2 Reduction reagent2 Reducing Agent (e.g., SnCl2) reagent2->intermediate2 final_product This compound Derivative intermediate2->final_product Diazotization & Intramolecular Cyclization cyclization Cyclization (e.g., with NaNO2, acid)

Conceptual Synthetic Pathway.

Conclusion

Derivatives based on the this compound core represent a promising area for the development of novel therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with the potential for diverse chemical modifications, make them attractive candidates for further investigation. The elucidation of their mechanisms of action and the optimization of their structure-activity relationships will be crucial in advancing these compounds through the drug discovery pipeline. This guide provides a foundational overview to support researchers in this endeavor.

Methodological & Application

Synthetic Routes to Functionalized 4-Chlorobenzo[d]isoxazole Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized 4-Chlorobenzo[d]isoxazole analogs. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the benzisoxazole core in a variety of biologically active molecules. The following sections outline key synthetic strategies, detailed experimental procedures, and methods for subsequent functionalization.

Overview of Synthetic Strategies

The primary approach to the synthesis of the this compound core involves the intramolecular cyclization of an ortho-substituted aromatic precursor. A key starting material for this strategy is 2,6-dichlorobenzaldehyde, which can be converted to the corresponding oxime followed by cyclization.

A plausible synthetic pathway is outlined below:

Synthetic_Pathway A 2,6-Dichlorobenzaldehyde B 2,6-Dichlorobenzaldehyde Oxime A->B Hydroxylamine, Alkali C N-Hydroxy-2,6-dichlorobenzimidoyl chloride B->C N-Chlorosuccinimide (NCS) D This compound C->D Base-mediated Cyclization

Caption: General synthetic pathway to this compound.

This multi-step synthesis involves the initial formation of an oxime, followed by halogenation and a final base-mediated intramolecular cyclization to yield the desired benzisoxazole ring system.

Experimental Protocols

Synthesis of 2,6-Dichlorobenzaldehyde Oxime

Materials:

  • 2,6-Dichlorobenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (or other suitable base)

  • Ethanol

  • Water

Procedure:

  • Dissolve 2,6-dichlorobenzaldehyde in ethanol in a round-bottom flask.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.

  • Slowly add the hydroxylamine solution to the stirred solution of 2,6-dichlorobenzaldehyde at room temperature.

  • The reaction mixture is typically stirred at 60-80°C for 4-24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • The resulting aqueous residue is then cooled in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry to afford 2,6-dichlorobenzaldehyde oxime.

Synthesis of this compound

Step 1: Halogenation of 2,6-Dichlorobenzaldehyde Oxime

Materials:

  • 2,6-Dichlorobenzaldehyde oxime

  • N-Chlorosuccinimide (NCS)

  • Dimethylacetamide (DMA) or other suitable solvent

Procedure:

  • In a dry reaction flask, dissolve the 2,6-dichlorobenzaldehyde oxime (e.g., 72.0 g, 378.9 mmol) in DMA (e.g., 150 mL).[1]

  • Add N-Chlorosuccinimide (NCS) (e.g., 50.6 g, 378.9 mmol) to the solution.[1]

  • Stir the reaction mixture at 45°C for approximately 3 hours.[1]

  • After the reaction is complete (monitored by TLC), pour the mixture into water.

  • Extract the aqueous phase with a suitable organic solvent, such as methyl tert-butyl ether.

  • Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude N-hydroxy-2,6-dichlorobenzimidoyl chloride. A patent describing a similar procedure reported a yield of 95.0% for a related substrate.[1]

Step 2: Cyclization to this compound

Materials:

  • Crude N-hydroxy-2,6-dichlorobenzimidoyl chloride

  • A suitable base (e.g., sodium hydroxide, potassium carbonate)

  • A suitable solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve the crude product from the previous step in a suitable alcohol solvent.

  • Add a solution of a base (e.g., aqueous sodium hydroxide) to the reaction mixture.

  • The reaction is typically stirred at room temperature or with gentle heating for 2-12 hours to facilitate the intramolecular cyclization.

  • Monitor the formation of the product by TLC.

  • Upon completion, neutralize the reaction mixture and remove the organic solvent under reduced pressure.

  • Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

Functionalization of the this compound Core

The this compound scaffold can be further functionalized to generate a library of analogs. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose.

Functionalization_Workflow Start This compound Suzuki Suzuki Coupling (B(OH)2-R) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Alkyne-R) Start->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig Amination (HNR'R'') Start->Buchwald Pd Catalyst, Base Product_Aryl 4-Aryl-benzo[d]isoxazole Suzuki->Product_Aryl Product_Alkynyl 4-Alkynyl-benzo[d]isoxazole Sonogashira->Product_Alkynyl Product_Amino 4-Amino-benzo[d]isoxazole Buchwald->Product_Amino

Caption: Functionalization of this compound via cross-coupling.

General Protocol for Palladium-Catalyzed Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Degas the vessel and backfill with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the degassed solvent and heat the reaction mixture to the appropriate temperature (typically 80-120°C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the 4-aryl-benzo[d]isoxazole analog.

Data Presentation

The following tables summarize typical characterization data for chloro-substituted isoxazole and benzoxazole derivatives, which can serve as a reference for the characterization of newly synthesized this compound analogs.

Table 1: Spectroscopic Data for Representative Chloro-Substituted Heterocycles

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spec (m/z)Ref.
5-(4-chlorophenyl)-3-phenylisoxazole7.87–7.83 (m, 2H, ArH), 7.79–7.75 (m, 2H, ArH), 7.50–7.44 (m, 5H, ArH), 6.81 (s, 1H, isoxazole-H)169.2, 163.0, 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9, 97.8[M+H]+: 256.05[2]
2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide7.347-7.725 (m, 3H, Ar-H), 4.342 (d, 2H, S-CH₂), 4.080 (s, 2H, NH₂), 9.414(s, 1H, NH)Not Reported257.96[3]
5-Chloro-3-(4-chloro-phenyl)-benzo[c]isoxazoleNot ReportedComputed data availableExact Mass: 262.990469[4]

Table 2: Reaction Yields for Synthesis of Chloro-Substituted Isoxazole Analogs

Starting MaterialProductReaction TypeYield (%)Ref.
2,6-Dichlorobenzaldehyde OximeN-Hydroxy-2,6-dichlorobenzimidoyl chlorideHalogenation~95% (analogous)[1]
4-Chloroacetophenone oxime3-(4-Chlorophenyl)-5-(4-methoxyphenyl)isoxazoleCyclization52-53%[5]
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acidIsoxazole-Amide DerivativesAmide Coupling69-90%[6][7]

References

Application Notes and Protocols: 4-Chlorobenzo[d]isoxazole as a Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-Chlorobenzo[d]isoxazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This scaffold, characterized by a fused benzene and isoxazole ring system with a chlorine substituent at the 4-position, serves as a crucial building block for the development of novel therapeutic agents. Its unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives of this scaffold have shown promise in a range of therapeutic areas, particularly in oncology, by targeting key signaling pathways involved in tumor progression.

This document provides detailed application notes on the use of the this compound scaffold in drug design, focusing on its role as an inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). It also includes comprehensive experimental protocols for the synthesis of the scaffold and the biological evaluation of its derivatives.

Therapeutic Applications: Inhibition of HIF-1α

A significant application of the benzo[d]isoxazole scaffold is in the development of inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia.[1][2] In many solid tumors, HIF-1α is overexpressed and plays a critical role in tumor progression, angiogenesis, metastasis, and resistance to therapy.[1][2] Therefore, inhibiting HIF-1α is a promising strategy for cancer treatment.

Derivatives of benzo[d]isoxazole have been synthesized and evaluated for their ability to inhibit HIF-1α transcriptional activity.[1][2] These compounds have demonstrated potent inhibitory effects in cell-based assays, with some exhibiting IC50 values in the nanomolar range.[1][2]

Signaling Pathway

The HIF-1α signaling pathway is a critical regulator of cellular adaptation to low oxygen levels. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for proteasomal degradation. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and heterodimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival. Benzo[d]isoxazole-based inhibitors can interfere with this pathway, preventing the transcriptional activation of these genes.

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHDs PHDs (O2 present) HIF1a_normoxia->PHDs Hydroxylation VHL VHL PHDs->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_normoxia Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex Stabilization & Dimerization HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE (DNA) HIF1_complex->HRE Binding Target_Genes Target Genes (e.g., VEGF) HRE->Target_Genes Transcription Inhibitor This compound Derivative Inhibitor->HIF1_complex Inhibition

Figure 1: Simplified HIF-1α Signaling Pathway and Point of Inhibition.

Data Presentation

The following table summarizes the in vitro activity of a series of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives as HIF-1α inhibitors. The inhibitory activity was determined using a dual-luciferase gene reporter assay in HEK293T cells.[1]

Compound IDR Group (para-position of N-phenyl ring)IC50 (nM)[1]
1 -H>1000
2 -F280
3 -Cl150
4 -Br120
5 -CH385
6 -OCH360
7 -N(CH3)224
8 -COCH324
9 -CF3350
10 -NO2500

Experimental Protocols

Synthesis of this compound Scaffold

A general, plausible synthetic route to the this compound core structure is outlined below, based on established methods for the synthesis of 1,2-benzisoxazoles.

Step 1: Oximation of 2,6-dichlorobenzaldehyde

  • Materials: 2,6-dichlorobenzaldehyde, hydroxylamine hydrochloride, sodium acetate, ethanol, water.

  • Procedure:

    • Dissolve 2,6-dichlorobenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.

    • Add sodium acetate (1.1 eq) and hydroxylamine hydrochloride (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the corresponding oxime.

Step 2: Cyclization to this compound

  • Materials: 2,6-dichlorobenzaldehyde oxime, potassium hydroxide, dioxane, water.

  • Procedure:

    • Dissolve the oxime from Step 1 in a mixture of dioxane and water.

    • Add potassium hydroxide (2.0 eq) to the solution.

    • Heat the reaction mixture to reflux for 8-12 hours.

    • Monitor the cyclization by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., HCl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

General Procedure for the Synthesis of N-phenylbenzo[d]isoxazole-3-carboxamide Derivatives[1]

Step 1: Synthesis of Benzo[d]isoxazole-3-carboxylic acid

  • The key intermediate, benzo[d]isoxazole-3-carboxylic acid, can be synthesized following patented procedures.[1]

Step 2: Amide Coupling

  • Materials: Benzo[d]isoxazole-3-carboxylic acid, desired aniline derivative, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide).

  • Procedure:

    • To a solution of benzo[d]isoxazole-3-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add the corresponding aniline derivative (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-phenylbenzo[d]isoxazole-3-carboxamide derivative.

Biological Assay: HIF-1α Dual-Luciferase Reporter Assay[1]
  • Cell Line: Human Embryonic Kidney (HEK293T) cells.

  • Reagents: pGL3-HRE-luciferase reporter plasmid, pRL-TK Renilla luciferase plasmid, Lipofectamine 2000, DMEM, FBS, test compounds.

  • Procedure:

    • Seed HEK293T cells in 24-well plates.

    • Co-transfect the cells with the pGL3-HRE-luciferase reporter plasmid and the pRL-TK Renilla luciferase plasmid using Lipofectamine 2000 according to the manufacturer's protocol.

    • After 24 hours, treat the cells with various concentrations of the test compounds.

    • Incubate the cells under hypoxic conditions (1% O2) for 16-24 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

    • Calculate the IC50 values by plotting the percentage of inhibition against the log concentration of the compound.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical workflow for drug discovery utilizing the this compound scaffold and the logical relationship in its structure-activity relationship (SAR) studies.

Drug_Discovery_Workflow Target_ID Target Identification (e.g., HIF-1α) Scaffold_Selection Scaffold Selection (this compound) Target_ID->Scaffold_Selection Library_Synthesis Library Synthesis (Amide Coupling) Scaffold_Selection->Library_Synthesis Screening Primary Screening (e.g., Luciferase Assay) Library_Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID SAR_Studies SAR Studies Hit_ID->SAR_Studies Lead_Opt Lead Optimization (ADME/Tox) SAR_Studies->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Figure 2: General Drug Discovery Workflow.

SAR_Logic Scaffold This compound Core Linker Linker (e.g., Amide) Scaffold->Linker Substituent Substituent 'R' on N-phenyl ring Linker->Substituent Activity Biological Activity (IC50) Substituent->Activity Influences

Figure 3: Structure-Activity Relationship Logic.

Conclusion

The this compound scaffold represents a valuable starting point for the design and development of novel therapeutic agents. Its utility has been demonstrated in the context of HIF-1α inhibition, offering a promising avenue for the development of new anticancer drugs. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive platform for medicinal chemists. The protocols and data presented herein provide a foundation for researchers to further explore the therapeutic potential of this compound derivatives in various disease areas.

References

Application Notes and Protocols for Cycloaddition Reactions Involving Chloro-Substituted Benzisoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the primary cycloaddition methodologies associated with chloro-substituted benzo[d]isoxazoles. While the term "mediated" can be interpreted in several ways, existing literature predominantly points to 4-Chlorobenzo[d]isoxazole as a product of cycloaddition reactions rather than a mediator. The most prevalent synthetic route is the [3+2] cycloaddition of a nitrile oxide with a dipolarophile. This document details the protocols for these syntheses, presents relevant quantitative data, and illustrates the underlying reaction mechanisms. Additionally, a less common but documented reaction pathway where the isoxazole ring itself participates as a dienophile in a [4+2] cycloaddition is discussed. Isoxazole-containing compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1]

Part 1: Synthesis of Chloro-Substituted Isoxazoles via [3+2] Nitrile Oxide Cycloaddition

The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene is a cornerstone for the synthesis of isoxazoles and isoxazolines, respectively.[2][3] This method is highly efficient for creating the isoxazole core, which is a valuable scaffold in many pharmaceutical compounds. The nitrile oxide is typically generated in situ from an aldoxime or a hydroximoyl chloride.[4][5]

General Reaction Mechanism

The reaction proceeds via a concerted [3+2] cycloaddition mechanism where the 1,3-dipole (nitrile oxide) reacts with a dipolarophile (e.g., an alkyne) to form a five-membered heterocyclic ring.[2]

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Aldoxime R-CH=N-OH (Aldoxime) NCS NCS, Base Aldoxime->NCS Chlorination HydroximoylChloride R-C(Cl)=N-OH (Hydroximoyl Chloride) NCS->HydroximoylChloride Base Base (-HCl) HydroximoylChloride->Base Dehydrochlorination NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) Base->NitrileOxide NitrileOxide_ref R-C≡N⁺-O⁻ Alkyne R'-C≡C-R'' (Alkyne) Isoxazole Substituted Isoxazole Alkyne->Isoxazole NitrileOxide_ref->Alkyne [3+2] Cycloaddition

Caption: General workflow for isoxazole synthesis via in situ nitrile oxide generation and subsequent [3+2] cycloaddition.

Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate

This protocol describes a one-pot, ultrasound-assisted synthesis of an isoxazoline bearing a 4-chlorophenyl substituent.[6]

Materials:

  • p-Chlorobenzaldoxime

  • Allyl alcohol

  • Benzenesulfonyl chloride

  • Oxone (Potassium peroxymonosulfate)

  • Sodium hydroxide

  • Dichloromethane (DCM)

  • Ethanol

  • Sodium sulfate

Procedure:

  • To a solution of allyl alcohol (1 mmol) and benzenesulfonyl chloride (1.2 mmol) in water, add sodium hydroxide (1 mmol).

  • Irradiate the mixture with ultrasound for 15 minutes.

  • To the same reaction mixture, add p-chlorobenzaldoxime (1.2 mmol), oxone (2 mmol), and sodium hydroxide (1 mmol).

  • Continue ultrasound irradiation for 30 minutes, monitoring the reaction progress by TLC.

  • Upon completion, extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from hot ethanol.

Quantitative Data
ProductStarting MaterialsReagentsSolventYieldReference
(3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonatep-Chlorobenzaldoxime, Allyl alcohol, Benzenesulfonyl chlorideOxone, NaOHWater85%[6]
3,5-Diarylisoxazoles (general procedure)Chalcone oximeIodobenzene diacetateNeatHigh[7]
Isoxazoles (general procedure)Aldoximes, Terminal alkynesHypervalent iodine reagents (oxidants)VariousGood[8]
3-Benzoylisoxazolinesα-Nitroketones, AlkenesChloramine-TCH₃CN59-77%[9]

Part 2: Isoxazoles as Dienophiles in [4+2] Cycloaddition Reactions

While less common, the isoxazole ring itself can participate in cycloaddition reactions. For instance, ethyl 4-nitro-3-phenylisoxazole-5-carboxylate has been shown to undergo a [4+2] cycloaddition with 2,3-dimethylbuta-1,3-diene. In this reaction, the isoxazole acts as the dienophile.

Reaction Pathway

The C4-C5 double bond of the isoxazole ring system can act as a dienophile, reacting with a conjugated diene to form a six-membered ring fused to the isoxazole.

G cluster_0 Diels-Alder Reaction cluster_1 Potential Elaboration Isoxazole Substituted Isoxazole (Dienophile) Diene Conjugated Diene Isoxazole->Diene Heat Adduct [4+2] Cycloadduct (e.g., Tetrahydro-1,2-benzisoxazole) Diene->Adduct Adduct_ref [4+2] Cycloadduct Elimination Elimination of Substituents FinalProduct Dihydro-1,2-benzisoxazole Elimination->FinalProduct Adduct_ref->Elimination

References

Application Notes and Protocols for In Vitro Assay Development of 4-Chlorobenzo[d]isoxazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isoxazole scaffold is a privileged heterocyclic motif present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3] This document provides detailed application notes and protocols for the initial in vitro screening of novel 4-Chlorobenzo[d]isoxazole compounds, focusing on two key therapeutic areas: oncology and inflammation. The following protocols are designed to assess the cytotoxic, pro-apoptotic, and anti-inflammatory potential of these compounds.

Section 1: Anticancer Activity Evaluation

Many isoxazole derivatives have been identified as potent anticancer agents that can induce apoptosis, inhibit crucial cellular machinery like heat shock protein 90 (HSP90), or interfere with tubulin polymerization.[4][5][6] The following assays are designed to evaluate the potential of this compound compounds as novel cancer therapeutics.

Cell Viability and Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., K562, U251-MG, T98G) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Data Presentation:

Compound IDCancer Cell LineIncubation Time (h)IC₅₀ (µM)
CBDI-1K5627215.2 ± 1.8
CBDI-1U251-MG7222.5 ± 2.1
CBDI-1T98G7235.1 ± 3.5
DoxorubicinK562720.8 ± 0.1
Apoptosis Induction Assessment by Annexin V-FITC/Propidium Iodide Staining

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound compounds at concentrations around their IC₅₀ values for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Data Presentation:

Compound IDConcentration (µM)Live Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle-95.2 ± 2.12.1 ± 0.51.5 ± 0.31.2 ± 0.2
CBDI-11560.5 ± 4.520.3 ± 2.815.1 ± 2.24.1 ± 1.1
CBDI-13035.2 ± 3.935.8 ± 3.522.7 ± 3.16.3 ± 1.5

Visualization of Apoptosis Pathway:

apoptosis_pathway This compound This compound HSP90 HSP90 This compound->HSP90 Inhibition Client Proteins (e.g., Akt, Raf) Client Proteins (e.g., Akt, Raf) HSP90->Client Proteins (e.g., Akt, Raf) Stabilization Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2) Client Proteins (e.g., Akt, Raf)->Anti-apoptotic Proteins (e.g., Bcl-2) Activation Pro-apoptotic Proteins (e.g., Bax, Bak) Pro-apoptotic Proteins (e.g., Bax, Bak) Mitochondrion Mitochondrion Pro-apoptotic Proteins (e.g., Bax, Bak)->Mitochondrion Pore formation Anti-apoptotic Proteins (e.g., Bcl-2)->Pro-apoptotic Proteins (e.g., Bax, Bak) Inhibition Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

Section 2: Anti-inflammatory Activity Evaluation

Isoxazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[7] The following assays will help determine the anti-inflammatory potential of this compound compounds.

COX-1 and COX-2 Enzyme Inhibition Assay

This assay measures the ability of the test compounds to inhibit the peroxidase activity of recombinant COX-1 and COX-2 enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Experimental Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, and a solution of arachidonic acid.

  • Enzyme and Compound Incubation: In a 96-well plate, add the assay buffer, heme, and either recombinant human COX-1 or COX-2 enzyme. Add the this compound compounds at various concentrations. Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

  • Initiation of Reaction: Add arachidonic acid to initiate the reaction.

  • Colorimetric Measurement: Immediately add the colorimetric substrate (TMPD) and measure the absorbance at 595 nm every minute for 5 minutes.

  • Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each compound concentration. Calculate the IC₅₀ values.

Data Presentation:

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
CBDI-1>1008.5 ± 0.9>11.7
Celecoxib15.2 ± 1.50.04 ± 0.005380
SC-5600.009 ± 0.0016.3 ± 0.80.0014

Visualization of Experimental Workflow:

cox_inhibition_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Heme, Arachidonic Acid Incubation Incubate Enzyme, Heme, and Compound Reagents->Incubation Compounds Prepare Serial Dilutions of This compound Compounds->Incubation Enzymes Recombinant COX-1 and COX-2 Enzymes->Incubation Reaction Initiate Reaction with Arachidonic Acid Incubation->Reaction Measurement Add TMPD and Measure Absorbance at 595 nm Reaction->Measurement Calculation Calculate Reaction Rates and Percent Inhibition Measurement->Calculation IC50 Determine IC50 Values Calculation->IC50

Caption: COX enzyme inhibition assay workflow.

Conclusion

The provided protocols offer a foundational framework for the initial in vitro characterization of this compound compounds. Positive results in these assays would warrant further investigation into their mechanisms of action, including target identification and validation, as well as progression into more complex cellular and in vivo models. The modular nature of these assays allows for adaptation to high-throughput screening formats for the evaluation of a larger library of analogues.

References

Application of 4-Chlorobenzo[d]isoxazole in Kinase Inhibitor Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of chloro-substituted benzisoxazole derivatives in the synthesis of potent kinase inhibitors. The focus is on the synthesis of Bemcentinib (BGB324), a selective AXL receptor tyrosine kinase (RTK) inhibitor, which serves as a prime example of the synthetic utility of such scaffolds in targeting critical signaling pathways in cancer.

Introduction to AXL Kinase and Its Inhibition

The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family of RTKs.[1] Overexpression and activation of AXL are implicated in numerous cancers, contributing to tumor growth, metastasis, and the development of drug resistance.[1] The binding of its ligand, growth arrest-specific protein 6 (Gas6), triggers the dimerization and autophosphorylation of AXL, initiating downstream signaling cascades such as the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[2][3] These pathways are crucial for cell survival, proliferation, and migration. Consequently, inhibiting AXL has emerged as a promising therapeutic strategy in oncology.[4]

Bemcentinib (BGB324) is a first-in-class, selective, and orally bioavailable AXL inhibitor that has shown promising results in clinical trials for various cancers, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).[1][5]

Synthesis of AXL Kinase Inhibitor Bemcentinib (BGB324)

While a direct one-step synthesis from 4-Chlorobenzo[d]isoxazole is not the primary route for Bemcentinib, the synthesis of its core heterocyclic structure involves precursors that are structurally related to chloro-substituted benzo-fused heterocycles. The synthesis of Bemcentinib is a multi-step process that highlights the principles of medicinal chemistry and process development in creating complex kinase inhibitors.

A key intermediate in the synthesis of Bemcentinib is a complex triazole derivative. The general synthetic strategy involves the coupling of two major heterocyclic fragments. Although the precise, publicly available step-by-step synthesis of Bemcentinib starting from a simple substituted benzisoxazole is limited in non-proprietary literature, the assembly of similar complex kinase inhibitors often relies on the palladium-catalyzed cross-coupling of halogenated heterocycles with amines or other nucleophiles.

For the purpose of illustrating the application of a related chloro-substituted heterocyclic precursor, a general synthetic protocol for a key coupling step is provided below. This protocol is based on established synthetic methodologies for related kinase inhibitors.

Experimental Protocol: Illustrative Synthesis of a Key Intermediate

Reaction: Buchwald-Hartwig amination for the coupling of a chloro-heterocycle with an aniline derivative.

Materials:

  • Chloro-substituted fused heterocyclic precursor (e.g., a derivative structurally analogous to a chloro-benzisoxazole) (1.0 eq)

  • Aniline derivative (1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (0.05 eq)

  • Ligand (e.g., Xantphos or t-butyl XPhos) (0.1 eq)

  • Base (e.g., t-BuONa or Cs₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To an oven-dried reaction vessel, add the chloro-substituted fused heterocyclic precursor, the aniline derivative, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Quantitative Data: Inhibitory Activity of Bemcentinib

Bemcentinib is a potent and selective inhibitor of AXL kinase. Its inhibitory activity has been characterized against a panel of kinases, demonstrating its high selectivity for AXL.

Kinase TargetIC50 (nM)Fold Selectivity vs. AXL
AXL 14 1
Mer>700>50
Tyro3>1400>100
Abl>1400>100
InsR>1400>100
EGFR>1400>100
HER2>1400>100
PDGFRβ>1400>100

Table 1: In vitro inhibitory activity of Bemcentinib against various kinases. Data compiled from multiple sources.[5]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

AXL_Signaling_Pathway Gas6 Gas6 Ligand AXL_Receptor AXL Receptor (Inactive) Gas6->AXL_Receptor Binds AXL_Dimer AXL Dimer (Active) AXL_Receptor->AXL_Dimer Dimerization & Autophosphorylation PI3K PI3K AXL_Dimer->PI3K MAPK MAPK/ERK Pathway AXL_Dimer->MAPK STAT JAK/STAT Pathway AXL_Dimer->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Cell Proliferation, Survival, Migration, Drug Resistance mTOR->Cell_Response MAPK->Cell_Response STAT->Cell_Response Bemcentinib Bemcentinib (BGB324) Bemcentinib->AXL_Dimer Inhibits

Caption: AXL Signaling Pathway and Inhibition by Bemcentinib.

Kinase_Inhibitor_Workflow start Start: Target Identification (e.g., AXL Kinase) synthesis Synthesis of Inhibitor Library (e.g., using Chloro-benzo[d]isoxazole derivatives) start->synthesis screening In vitro Kinase Screening (IC50 determination) synthesis->screening cell_assays Cell-based Assays (Proliferation, Apoptosis) screening->cell_assays in_vivo In vivo Animal Models cell_assays->in_vivo clinical Clinical Trials in_vivo->clinical

Caption: Kinase Inhibitor Discovery Workflow.

Conclusion

The development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. The synthesis of complex molecules like Bemcentinib showcases the importance of versatile building blocks, such as chloro-substituted benzo-fused heterocycles, in constructing novel therapeutic agents. The detailed understanding of the target's signaling pathway, coupled with robust synthetic and screening protocols, is essential for the successful development of new cancer therapies. The information provided herein serves as a valuable resource for researchers dedicated to advancing the field of kinase inhibitor synthesis and cancer drug development.

References

Application Notes and Protocols: Synthesis of 4-Chlorobenzo[d]isoxazole from 2-chloro-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-Chlorobenzo[d]isoxazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The described methodology is based on the intramolecular cyclization of 2-chloro-6-fluorobenzonitrile upon reaction with hydroxylamine. This process involves a nucleophilic aromatic substitution of the activated fluorine atom, followed by ring closure to form the benzo[d]isoxazole scaffold.

Experimental Protocols

Materials and Equipment:

  • 2-chloro-6-fluorobenzonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium carbonate (K₂CO₃) or other suitable base (e.g., sodium hydroxide, triethylamine)

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent (e.g., DMSO)

  • Distilled water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-6-fluorobenzonitrile (1.0 eq) in dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.2 eq) followed by the portion-wise addition of a suitable base such as potassium carbonate (2.5 eq). The base is necessary to generate free hydroxylamine from its hydrochloride salt.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary, but a duration of 4-8 hours is a typical starting point.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by pouring the mixture into ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water and brine solution to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis. Please note that the yield is hypothetical and based on typical yields for analogous reactions due to the absence of specific literature data for this exact transformation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentsHypothetical Yield (%)
2-chloro-6-fluorobenzonitrileC₇H₃ClFN155.561.0-
Hydroxylamine hydrochlorideCH₄ClNO69.491.2-
Potassium carbonateK₂CO₃138.212.5-
This compoundC₇H₄ClNO153.57-75-85

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and the proposed reaction mechanism.

Synthesis_Workflow Reactants 2-chloro-6-fluorobenzonitrile + Hydroxylamine HCl + Base (K₂CO₃) Solvent DMF Reactants->Solvent dissolve in Reaction Heating (80-120 °C) Solvent->Reaction heat Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Reaction_Mechanism cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_product Product start 2-chloro-6-fluorobenzonitrile intermediate Nucleophilic Aromatic Substitution Intermediate start->intermediate Nucleophilic Attack reagent Hydroxylamine (NH₂OH) reagent->intermediate product This compound intermediate->product Intramolecular Cyclization (Loss of HF)

Application Notes and Protocols for the Quantification of 4-Chlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzo[d]isoxazole is a heterocyclic compound of interest in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control of synthesized compounds. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The following protocols are model procedures and require validation for specific matrices and analytical instrumentation.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the analytical methods described. These values are based on typical performance for similar analytes and should be established during method validation.

Table 1: HPLC-UV Method - Expected Performance Characteristics

ParameterExpected Value
Linearity (r²)≥ 0.999
Range0.1 - 100 µg/mL
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: LC-MS/MS Method - Expected Performance Characteristics

ParameterExpected Value
Linearity (r²)≥ 0.999
Range1 - 1000 ng/mL
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 3: GC-MS Method - Expected Performance Characteristics

ParameterExpected Value
Linearity (r²)≥ 0.998
Range10 - 2000 ng/mL
Limit of Detection (LOD)5 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material and simple formulations where high sensitivity is not required.

a. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (reagent grade)

  • Volumetric flasks, pipettes, and autosampler vials

b. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

c. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (v/v). A gradient elution may be necessary to optimize separation. A starting point could be a 50:50 mixture.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of this compound (likely in the range of 254-280 nm).

  • Injection Volume: 10 µL

d. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

e. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis A Weigh Standard B Dissolve in Methanol (Stock Solution) A->B C Serial Dilution (Working Standards) B->C G Inject Standards (Calibration Curve) C->G D Dissolve Sample E Filter Sample D->E H Inject Samples E->H F System Equilibration F->G G->H I Data Acquisition H->I J Quantification I->J

HPLC-UV experimental workflow.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for quantifying low levels of this compound in complex matrices such as plasma, tissue homogenates, or environmental samples.[1][2]

a. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

b. Instrumentation

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

c. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI positive or negative, to be determined by infusion of the analyte.

  • MRM Transitions: Determine the precursor ion (Q1) and a stable product ion (Q3) for both this compound and the IS.

d. Standard and Sample Preparation

  • Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions for this compound and the IS in methanol.

  • Working Standard Solutions: Prepare calibration standards by spiking the appropriate matrix (e.g., blank plasma) with the analyte stock solution, followed by the addition of the IS and the protein precipitation solvent.

  • Sample Preparation (e.g., for plasma):

    • To 100 µL of plasma sample, add a fixed amount of IS.

    • Add 300 µL of cold protein precipitation solvent.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

e. Analysis

  • Optimize mass spectrometer parameters (e.g., collision energy, declustering potential) for the analyte and IS.

  • Inject the prepared standards and samples.

  • Quantify this compound using the peak area ratio of the analyte to the IS against the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Plasma Sample B Add Internal Standard A->B C Protein Precipitation B->C D Vortex C->D E Centrifuge D->E F Collect Supernatant E->F G Inject Sample F->G H Chromatographic Separation G->H I Mass Spectrometric Detection (MRM) H->I J Data Analysis (Analyte/IS Ratio) I->J K Quantification J->K

LC-MS/MS experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for volatile and thermally stable compounds. This compound may be amenable to GC-MS analysis, potentially after derivatization if necessary to improve volatility or thermal stability.

a. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a deuterated analog or a compound with similar chromatographic behavior)

  • Hexane or other suitable organic solvent (GC grade)

  • Anhydrous sodium sulfate

  • Derivatizing agent (if required)

b. Instrumentation

  • Gas chromatograph with a split/splitless injector coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

c. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the IS.

d. Standard and Sample Preparation

  • Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and IS in a suitable solvent like hexane.

  • Working Standard Solutions: Prepare calibration standards by diluting the stock solutions in the final extraction solvent.

  • Sample Preparation (e.g., for water samples):

    • Use solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) to extract the analyte from the aqueous matrix.

    • For LLE, acidify or basify the sample if necessary, then extract with a water-immiscible organic solvent (e.g., dichloromethane or hexane).

    • Dry the organic extract with anhydrous sodium sulfate.

    • Concentrate the extract to a small volume under a gentle stream of nitrogen.

    • Add the IS just before analysis.

e. Analysis

  • Optimize the GC temperature program for good separation of the analyte from matrix components.

  • Select appropriate SIM ions for quantification and confirmation.

  • Inject the prepared standards and samples.

  • Quantify using the peak area ratio of the analyte to the IS against the calibration curve.

GCMS_Logical_Relationship cluster_extraction Extraction & Concentration cluster_analysis GC-MS Analysis Sample Aqueous Sample LLE Liquid-Liquid Extraction Sample->LLE Dry Dry Extract LLE->Dry Concentrate Concentrate Extract Dry->Concentrate Add_IS Add Internal Standard Concentrate->Add_IS Inject GC Injection Add_IS->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Quantify Quantification Detect->Quantify

GC-MS logical relationship diagram.

References

Application Notes and Protocols for Cell-Based Assays of 4-Chlorobenzo[d]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzo[d]isoxazole derivatives represent a class of heterocyclic compounds with significant therapeutic potential, particularly in oncology. These compounds have been investigated for their ability to induce apoptosis and modulate key signaling pathways involved in cancer cell proliferation and survival. This document provides detailed protocols for essential cell-based assays to characterize the cytotoxic and pro-apoptotic activity of these derivatives, along with methods to investigate their mechanism of action.

Data Presentation: In Vitro Efficacy of Isoxazole Derivatives

The following tables summarize the biological activities of representative isoxazole derivatives in various cancer cell lines. While specific data for this compound derivatives are emerging, the data presented for analogous compounds provide a valuable reference for expected efficacy.

Table 1: Cytotoxicity of Isoxazole Derivatives against Various Cancer Cell Lines

Compound/DerivativeCell LineAssay TypeIC50 ValueReference CompoundIC50 Value (Reference)
Isoxazole Derivative TTI-4MCF-7 (Breast)MTT Assay2.63 µMBG-45Not Reported
Isoxazole Derivative 14f MCF-7 (Breast)Not Specified0.5 µMNot SpecifiedNot Reported
Isoxazole Derivative 14f BT-474 (Breast)Not Specified0.5 µMNot SpecifiedNot Reported
Triazole Derivative 8b (4-Cl)U87 (Glioblastoma)Not Specified90.8 µMNot SpecifiedNot Reported
Triazole Derivative 8e (2,4,5-trichloro)U87 (Glioblastoma)Not Specified52.7 µMNot SpecifiedNot Reported

Note: The data presented are for isoxazole and triazole derivatives and are intended to be representative.[1][2][3]

Table 2: Pro-Apoptotic Activity of Isoxazole Derivatives in K562 Leukemia Cells

CompoundConcentrationTotal Apoptosis (%) (Early + Late)
Isoxazole 4 100 nM80.10%
Isoxazole 7 Not Specified>50%
Isoxazole 8 10 µM90.60%
Isoxazole 9 Not Specified>50%
Isoxazole 11 200 µM88.50%

Data derived from Annexin V assays on K562 cells treated for 72 hours.[4][5]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound derivatives on adherent cancer cell lines.

Materials:

  • This compound derivatives

  • Human cancer cell line of choice (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessment of Apoptosis by Annexin V Staining and Flow Cytometry

This protocol details the detection and quantification of apoptosis in cancer cells treated with this compound derivatives.

Materials:

  • This compound derivatives

  • Human cancer cell line of choice

  • Complete growth medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound derivatives for 24-48 hours. Include both untreated and vehicle-treated controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. FITC and PI fluorescence will distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualizations

Experimental Workflow for Cell-Based Assays

G cluster_prep Preparation cluster_assays Cell-Based Assays cluster_data Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) mtt_assay Cytotoxicity Assay (MTT) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V) cell_culture->apoptosis_assay western_blot Mechanism of Action (Western Blot) cell_culture->western_blot compound_prep Prepare this compound Derivative Solutions compound_prep->mtt_assay compound_prep->apoptosis_assay compound_prep->western_blot ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis_assay->apoptosis_quant pathway_analysis Signaling Pathway Modulation western_blot->pathway_analysis

Caption: Workflow for evaluating this compound derivatives.

Putative Signaling Pathways Modulated by Isoxazole Derivatives

The PI3K/Akt and MAPK/ERK pathways are critical for cell survival and proliferation and are often dysregulated in cancer. Isoxazole derivatives have been shown to modulate these pathways, leading to an anti-tumor response.

PI3K/Akt Signaling Pathway

G cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates Akt Akt mTOR mTOR pAkt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Isoxazole This compound Derivative Isoxazole->pAkt Inhibition G cluster_membrane cluster_cytoplasm cluster_nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK TranscriptionFactors Transcription Factors pERK->TranscriptionFactors Isoxazole This compound Derivative Isoxazole->pERK Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

References

The Role of 4-Chlorobenzo[d]isoxazole in Agrochemical Synthesis: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Chlorobenzo[d]isoxazole is a heterocyclic compound that holds potential as a versatile building block in the synthesis of novel agrochemicals. The isoxazole ring system is a well-established pharmacophore in numerous biologically active molecules, including fungicides and herbicides. The presence of a chlorine atom on the benzo-fused ring of this compound offers a reactive site for further chemical modifications, enabling the generation of diverse molecular scaffolds for screening as potential crop protection agents. This document explores the prospective applications of this compound in the development of new agrochemicals, drawing upon the known reactivity of the isoxazole moiety and the synthetic strategies employed for analogous compounds.

While direct synthesis of a commercialized agrochemical from this compound is not prominently documented in publicly available literature, its chemical properties suggest several pathways for the creation of compounds with potential herbicidal or fungicidal activity. The following sections outline hypothetical synthetic routes and potential applications based on established isoxazole chemistry.

Potential Synthetic Pathways and Applications

The primary route for functionalizing this compound in agrochemical synthesis would likely involve nucleophilic substitution reactions at the chlorine-substituted position or reactions involving the isoxazole ring itself.

Synthesis of Isoxazolyl Benzamide Derivatives as Potential Fungicides

One promising avenue is the synthesis of isoxazolyl benzamide derivatives, a class of compounds known to exhibit fungicidal properties. The general synthetic workflow could involve the following key steps:

Workflow for Synthesis of Isoxazolyl Benzamides:

G A This compound B Nitration A->B HNO3/H2SO4 C 4-Chloro-nitrobenzo[d]isoxazole B->C D Reduction C->D e.g., Fe/HCl E Amino-4-chlorobenzo[d]isoxazole D->E F Acylation E->F Acyl Chloride/Base G Target Isoxazolyl Benzamide F->G G cluster_0 Mitochondrion A Succinate C Succinate Dehydrogenase (SDH) Complex II A->C Oxidation B Fumarate C->B D Electron Transport Chain C->D Electrons E ATP Production D->E F Fungal Cell Death E->F Depletion leads to G Isoxazolyl Benzamide (SDHI Fungicide) G->C Inhibition

Application Notes and Protocols for the Scaled-Up Production of 4-Chlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scaled-up production of 4-Chlorobenzo[d]isoxazole, a heterocyclic compound of interest in medicinal chemistry. The synthesis is based on a two-step process commencing with the oximation of 4-chloro-2-hydroxybenzaldehyde, followed by an oxidative cyclization to yield the final product. This protocol is designed to be a comprehensive guide for researchers and process chemists, offering detailed experimental procedures, safety considerations, and data presentation to facilitate the transition from laboratory-scale synthesis to larger-scale production.

Introduction

This compound is a halogenated heterocyclic compound that serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The benzisoxazole scaffold is present in a number of biologically active compounds. While numerous methods for the synthesis of isoxazoles and benzisoxazoles have been reported, this protocol focuses on a practical and scalable route suitable for producing multi-gram to kilogram quantities of this compound. The described methodology is based on established chemical principles for the formation of the benzisoxazole ring system, adapted for a scaled-up process.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step reaction sequence starting from commercially available 4-chloro-2-hydroxybenzaldehyde.

Step 1: Oximation of 4-chloro-2-hydroxybenzaldehyde

The initial step involves the reaction of 4-chloro-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form 4-chloro-2-hydroxybenzaldehyde oxime.

Step 2: Oxidative Cyclization

The intermediate oxime undergoes an intramolecular oxidative cyclization to form the this compound ring. This can be achieved using various oxidizing agents. This protocol will utilize sodium hypochlorite (NaOCl) in the presence of a base.

Experimental Protocols

Step 1: Synthesis of 4-chloro-2-hydroxybenzaldehyde oxime

Materials:

  • 4-chloro-2-hydroxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl)

Equipment:

  • 10 L jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Heating/cooling circulator

  • Addition funnel

  • Filtration apparatus (Büchner funnel)

  • Drying oven

Procedure:

  • Charge the 10 L reactor with 4-chloro-2-hydroxybenzaldehyde (1.00 kg, 6.38 mol) and ethanol (5.0 L).

  • Stir the mixture at room temperature until the aldehyde has completely dissolved.

  • In a separate vessel, prepare a solution of hydroxylamine hydrochloride (0.53 kg, 7.66 mol) in deionized water (1.5 L).

  • In another separate vessel, prepare a solution of sodium hydroxide (0.31 kg, 7.75 mol) in deionized water (1.5 L) and cool to 10-15 °C.

  • Slowly add the sodium hydroxide solution to the hydroxylamine hydrochloride solution while maintaining the temperature below 20 °C.

  • Add the resulting hydroxylamine solution to the reactor containing the 4-chloro-2-hydroxybenzaldehyde solution over a period of 1 hour, maintaining the internal temperature at 20-25 °C.

  • Heat the reaction mixture to 60 °C and maintain for 2 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to 10 °C.

  • Slowly add 2M hydrochloric acid to the reaction mixture to adjust the pH to ~6.

  • The product will precipitate out of solution. Stir the slurry for an additional 30 minutes at 10 °C.

  • Isolate the solid product by filtration and wash the filter cake with cold deionized water (2 x 1.0 L).

  • Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.

Step 2: Synthesis of this compound

Materials:

  • 4-chloro-2-hydroxybenzaldehyde oxime

  • Sodium hydroxide (NaOH)

  • Sodium hypochlorite (NaOCl) solution (10-15% available chlorine)

  • Dichloromethane (DCM)

  • Brine solution

  • Magnesium sulfate (MgSO₄)

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, addition funnel, and temperature probe

  • Cooling circulator

  • Separatory funnel (or liquid-liquid extraction setup)

  • Rotary evaporator

Procedure:

  • Charge the 20 L reactor with 4-chloro-2-hydroxybenzaldehyde oxime (1.00 kg, 5.83 mol) and dichloromethane (10.0 L).

  • Cool the mixture to 0-5 °C with stirring.

  • In a separate vessel, prepare a solution of sodium hydroxide (0.28 kg, 7.00 mol) in deionized water (2.0 L) and cool to 10 °C.

  • Slowly add the sodium hydroxide solution to the reactor, maintaining the internal temperature below 5 °C.

  • Slowly add sodium hypochlorite solution (approx. 5.0 L, monitor for slight excess) via the addition funnel over 2-3 hours, ensuring the temperature remains between 0-5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 1 hour after the addition is complete. Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, allow the mixture to warm to room temperature and separate the organic layer.

  • Wash the organic layer with deionized water (2 x 2.0 L) and then with brine solution (1.0 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Data Presentation

Table 1: Summary of Quantitative Data for the Scaled-Up Synthesis

ParameterStep 1: OximationStep 2: Cyclization
Starting Material 4-chloro-2-hydroxybenzaldehyde4-chloro-2-hydroxybenzaldehyde oxime
Scale 1.00 kg1.00 kg
Typical Yield 90-95%85-90%
Product Purity (by HPLC) >98%>99% (after recrystallization)
Reaction Time 3 hours4 hours
Reaction Temperature 60 °C0-5 °C

Safety Considerations

  • General: All operations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 4-chloro-2-hydroxybenzaldehyde: May cause skin and eye irritation. Avoid inhalation of dust.

  • Hydroxylamine hydrochloride: Is a potential skin sensitizer and is harmful if swallowed.

  • Sodium hydroxide: Is corrosive and can cause severe skin burns and eye damage. Handle with extreme care.

  • Sodium hypochlorite: Is a corrosive and strong oxidizing agent. Avoid contact with organic materials and acids.

  • Dichloromethane: Is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

  • Scale-up: Exothermic reactions should be carefully monitored, and cooling should be readily available. The addition of reagents should be controlled to manage heat generation.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Oximation cluster_step2 Step 2: Cyclization start1 Dissolve 4-chloro-2-hydroxybenzaldehyde in Ethanol reaction1 Combine and Heat at 60°C start1->reaction1 reagents1 Prepare Hydroxylamine and NaOH solutions reagents1->reaction1 workup1 Cool, Acidify, and Filter reaction1->workup1 product1 4-chloro-2-hydroxybenzaldehyde oxime workup1->product1 start2 Dissolve Oxime in DCM product1->start2 Intermediate reagents2 Add NaOH and NaOCl at 0-5°C start2->reagents2 reaction2 Stir at 0-5°C reagents2->reaction2 workup2 Extract, Wash, and Concentrate reaction2->workup2 purification Recrystallization workup2->purification product2 This compound purification->product2

Caption: Experimental workflow for the two-step synthesis of this compound.

Potential Biological Signaling Pathway

Benzo[d]isoxazole derivatives have been investigated as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α). The following diagram illustrates a simplified HIF-1α signaling pathway.

HIF1a_pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_normoxia HIF-1α PHD PHD Enzymes HIF1a_normoxia->PHD Hydroxylation VHL VHL Protein PHD->VHL Recruitment Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α (Stabilized) HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (DNA) HIF1_complex->HRE Binds to Gene_Expression Target Gene Expression HRE->Gene_Expression Inhibitor This compound (Potential Inhibitor) Inhibitor->HIF1a_hypoxia Inhibits Stabilization

Caption: Simplified HIF-1α signaling pathway under normoxic and hypoxic conditions.

Application Notes and Protocols for the Derivatization of 4-Chlorobenzo[d]isoxazole for Improved Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the derivatization of 4-Chlorobenzo[d]isoxazole, a heterocyclic scaffold with significant potential in drug discovery. The isoxazole core is a well-established pharmacophore present in numerous biologically active compounds.[1] The introduction of a chlorine atom at the 4-position of the benzo[d]isoxazole ring system offers a unique starting point for the synthesis of novel derivatives with potentially enhanced therapeutic properties. This application note details synthetic protocols, bioactivity screening methods, and data presentation for the development of new chemical entities based on this scaffold. The focus is on leveraging the 4-chloro substitution for further chemical modifications to explore a wider chemical space and identify compounds with improved bioactivity, particularly in the areas of anticancer and antimicrobial applications.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The benzo[d]isoxazole moiety, in particular, serves as a key structural component in a range of therapeutic agents. The presence of a chlorine atom on the benzene ring, as in this compound, can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby impacting its pharmacokinetic and pharmacodynamic profile.

Derivatization of the this compound scaffold allows for the systematic exploration of structure-activity relationships (SAR). By introducing various functional groups at different positions of the molecule, it is possible to modulate its biological activity, selectivity, and toxicity. This document outlines generalized strategies for the derivatization of this compound and provides protocols for evaluating the bioactivity of the resulting novel compounds.

Derivatization Strategies

The derivatization of this compound can be approached through several synthetic routes. A common strategy involves the modification of a precursor molecule that can be cyclized to form the benzo[d]isoxazole ring, or by direct functionalization of the pre-formed scaffold. A generalized synthetic approach is presented below.

General Synthetic Scheme:

A plausible synthetic route to novel this compound derivatives involves the reaction of a substituted 2-hydroxybenzonitrile with a suitable reagent to introduce diversity, followed by cyclization.

G cluster_synthesis Synthetic Workflow start 4-Chloro-2-hydroxybenzonitrile intermediate Substituted Intermediate start->intermediate Reaction reagent Diverse Reagents (R-X) (e.g., alkyl halides, acyl chlorides) reagent->intermediate cyclization Cyclization (e.g., via nitrile oxide) intermediate->cyclization product Novel this compound Derivatives cyclization->product

Caption: A generalized workflow for the synthesis of novel this compound derivatives.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and bioactivity screening of this compound derivatives. These protocols are based on common methodologies for isoxazole synthesis and should be optimized for the specific target compounds.

General Protocol for Synthesis of 3,5-Disubstituted Isoxazole Derivatives (Exemplary)

This protocol is adapted from a general method for synthesizing isoxazole derivatives and can be modified for the specific synthesis of this compound analogs.

Materials:

  • Substituted chalcone derivative

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

Procedure:

  • A mixture of the appropriate chalcone (0.01 mol), hydroxylamine hydrochloride (0.015 mol), and sodium acetate (0.015 mol) in ethanol (20 mL) is prepared.

  • The reaction mixture is refluxed for 6-8 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired isoxazole derivative.

Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

Materials:

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

  • Synthesized this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the synthesized compounds (e.g., 10, 20, 40, 80 µg/mL) and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the GI50 (concentration for 50% growth inhibition) value is determined.

Protocol for In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Synthesized this compound derivatives

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

  • 96-well microtiter plates

Procedure:

  • The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in the appropriate broth in 96-well plates.

  • A standardized inoculum of the microbial strain is added to each well.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

Quantitative bioactivity data should be summarized in clear and structured tables to facilitate comparison and SAR analysis.

Table 1: In Vitro Anticancer Activity of an Exemplary Dichloro-substituted Isoxazole Derivative

Compound IDSubstitution PatternTarget Cell LineGI50 (µg/mL)
Id 3-(biphenyl)-5-(o,p-dichlorophenyl)isoxazoleMDA-MB-23146.3[3]

Note: The data presented is for a related dichloro-substituted isoxazole and serves as an example. Similar data should be generated for novel this compound derivatives.

Table 2: In Vitro Antimicrobial Activity of Exemplary Chloro-substituted Isoxazole Derivatives

Compound IDSubstitutionS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
5b 4-Chloro>100>100>100

Note: This table provides a template for presenting antimicrobial data. The values are hypothetical and should be replaced with experimental results.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound derivatives are yet to be elucidated, many anticancer and antimicrobial agents exert their effects through well-defined mechanisms. The diagrams below illustrate conceptual pathways that could be investigated for novel bioactive derivatives.

G cluster_pathway Conceptual Anticancer Mechanism drug This compound Derivative target Molecular Target (e.g., Kinase, DNA) drug->target Inhibition pathway Signaling Pathway (e.g., Proliferation, Survival) target->pathway Blocks apoptosis Apoptosis (Programmed Cell Death) pathway->apoptosis Leads to

Caption: A conceptual diagram of a potential anticancer mechanism of action.

G cluster_workflow Bioactivity Screening Workflow synthesis Synthesis of Derivatives primary Primary Screening (e.g., Single Concentration) synthesis->primary secondary Secondary Screening (Dose-Response) primary->secondary Active Hits lead Lead Identification (Potent & Selective) secondary->lead moa Mechanism of Action Studies lead->moa

Caption: A typical workflow for the bioactivity screening of synthesized compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic and screening protocols outlined in this application note provide a framework for researchers to explore the chemical space around this core structure. Systematic derivatization and comprehensive biological evaluation are crucial for identifying lead compounds with enhanced bioactivity and favorable pharmacological properties for further development in the fields of oncology and infectious diseases. Further studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by these novel derivatives.

References

Application Notes and Protocols for the Functionalization of the C3 Position of the Benzo[d]isoxazole Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the C3 position of the benzo[d]isoxazole ring, a scaffold of significant interest in medicinal chemistry. The following sections detail key experimental protocols, present quantitative data for comparative analysis, and illustrate relevant biological pathways and experimental workflows.

Introduction

The benzo[d]isoxazole moiety is a privileged heterocyclic structure found in numerous biologically active compounds. Functionalization at the C3 position, in particular, has been shown to be a viable strategy for modulating the pharmacological properties of these molecules, leading to the discovery of potent anticonvulsant and anticancer agents. This document outlines three prominent methods for C3 functionalization: palladium-catalyzed direct C-H arylation, palladium-catalyzed C-H activation/[4+1] annulation, and the synthesis of C3-substituted derivatives for biological applications.

Key Methodologies and Experimental Protocols

Palladium-Catalyzed Direct C-H Arylation of 2,1-Benzisoxazole

Direct C-H arylation is a powerful tool for the formation of carbon-carbon bonds, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. This method allows for the direct coupling of a C-H bond with an aryl halide.

Experimental Protocol: General Procedure for the Pd-Catalyzed Direct Arylation of 2,1-Benzisoxazole with Aryl Bromides

A mixture of 2,1-benzisoxazole (1 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and KOAc (2 mmol) in a suitable solvent such as DMA or toluene (5 mL) is heated at a specified temperature (e.g., 120-150 °C) under an inert atmosphere (e.g., nitrogen or argon) for a designated time (e.g., 12-24 hours). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-2,1-benzisoxazole.

Table 1: Palladium-Catalyzed C3-Arylation of 2,1-Benzisoxazole - Substrate Scope and Yields

EntryAryl BromideCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ / KOAcDMA1502475
24-BromoanisolePd(OAc)₂ / KOAcDMA1502482
31-Bromo-4-(trifluoromethyl)benzenePdCl(C₃H₅)(dppb) / KOAcToluene1201868
42-BromopyridinePd(OAc)₂ / KOAcDMA1502455

Note: Yields are isolated yields and may vary depending on the specific reaction conditions and substrate.

Synthesis of 3-(Benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-dione Derivatives as Anticonvulsants

This protocol describes the synthesis of a series of C3-functionalized benzo[d]isoxazoles with potent anticonvulsant activity. The key step involves the reaction of a C3-substituted benzo[d]isoxazole precursor with various amines to generate a library of N-substituted pyrrolidine-2,5-dione derivatives.

Experimental Protocol: Synthesis of 3-(Benzo[d]isoxazol-3-yl)-1-phenylpyrrolidine-2,5-dione

Step 1: Synthesis of 2-(benzo[d]isoxazol-3-yl)succinic acid A solution of benzo[d]isoxazol-3-ylacetic acid (1 eq) and diethyl maleate (1.2 eq) in a suitable solvent is treated with a base such as sodium ethoxide. The reaction mixture is stirred at room temperature and then heated to reflux. After cooling, the reaction is acidified, and the resulting precipitate is filtered and dried to yield 2-(benzo[d]isoxazol-3-yl)succinic acid.

Step 2: Synthesis of 3-(benzo[d]isoxazol-3-yl)pyrrolidine-2,5-dione 2-(Benzo[d]isoxazol-3-yl)succinic acid (1 eq) is heated with urea (2 eq) at 150-160 °C. The resulting solid is then treated with aqueous ammonia and heated. After cooling, the precipitate is filtered, washed with water, and dried.

Step 3: Synthesis of 3-(benzo[d]isoxazol-3-yl)-1-phenylpyrrolidine-2,5-dione A mixture of 3-(benzo[d]isoxazol-3-yl)pyrrolidine-2,5-dione (1 eq) and aniline (1.1 eq) in glacial acetic acid is refluxed for several hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with ethanol, and recrystallized to give the final product.

Table 2: Anticonvulsant Activity of 3-(Benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-dione Derivatives

CompoundR-substituentMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)
8a4-Fluorophenyl14.90>100150
7dCyclohexyl35.2042.30250
7aPhenyl25.50>100180
9c4-Chlorophenyl22.80>100165

MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole seizure test.

Synthesis of N-Phenylbenzo[d]isoxazole-3-carboxamide Derivatives as HIF-1α Inhibitors

This methodology focuses on the synthesis of C3-carboxamide derivatives of benzo[d]isoxazole that have been identified as potent inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) transcriptional activity, a key target in cancer therapy.

Experimental Protocol: General Procedure for the Synthesis of N-Phenylbenzo[d]isoxazole-3-carboxamides

Step 1: Synthesis of Benzo[d]isoxazole-3-carboxylic acid This key intermediate can be prepared via a multi-step synthesis starting from commercially available precursors, involving esterification, carbonation, ring-forming condensation, and hydrolysis.

Step 2: Amide Coupling To a solution of benzo[d]isoxazole-3-carboxylic acid (1 eq) in a suitable solvent like DMF or CH₂Cl₂ are added a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2 eq). The appropriate aniline derivative (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for a specified time (e.g., 6-12 hours). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Table 3: HIF-1α Transcriptional Inhibitory Activity of N-Phenylbenzo[d]isoxazole-3-carboxamide Derivatives

CompoundR-substituent on Phenyl RingIC₅₀ (nM)
154-N,N-dimethylamino24
314-acetyl24
1Unsubstituted310
124-methoxy52
204-chloro89

IC₅₀ values were determined using a dual-luciferase reporter assay in HEK29T cells.

Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow_pyrrolidine_diones cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Final Product Benzo[d]isoxazol-3-ylacetic acid Benzo[d]isoxazol-3-ylacetic acid Step 1 2-(Benzo[d]isoxazol-3-yl)succinic acid Synthesis Benzo[d]isoxazol-3-ylacetic acid->Step 1 Diethyl maleate Diethyl maleate Diethyl maleate->Step 1 Step 2 3-(Benzo[d]isoxazol-3-yl)pyrrolidine-2,5-dione Synthesis Step 1->Step 2 Step 3 N-Substitution Reaction Step 2->Step 3 Final Product 3-(Benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-dione Step 3->Final Product hif1a_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_inhibition Inhibition HIF1a_normoxia HIF-1α PHD PHDs HIF1a_normoxia->PHD O₂ VHL pVHL HIF1a_normoxia->VHL Binding PHD->HIF1a_normoxia Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_normoxia Degradation HIF1a_hypoxia HIF-1α (Stable) HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex p300_CBP p300/CBP HIF1_complex->p300_CBP Recruitment HRE Hypoxia Response Element (HRE) p300_CBP->HRE Binding Target_Genes Target Genes (e.g., VEGF, PDK1) HRE->Target_Genes Transcription Inhibitor Benzo[d]isoxazole Derivative Inhibitor->HRE Inhibits Transcriptional Activity pd_catalysis_workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Reaction Process cluster_product Product Benzisoxazole 2,1-Benzo[d]isoxazole Reaction C-H Activation / Reductive Elimination Benzisoxazole->Reaction ArylHalide Aryl Halide (Ar-X) ArylHalide->Reaction Pd_catalyst Pd(0) or Pd(II) Catalyst Pd_catalyst->Reaction Base Base (e.g., KOAc) Base->Reaction FinalProduct 3-Aryl-benzo[d]isoxazole Reaction->FinalProduct

Application Notes and Protocols for Studying the Protein Binding of 4-Chlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide detailed methodologies for characterizing the binding of 4-Chlorobenzo[d]isoxazole, a small molecule of interest in drug discovery, to its target proteins. The following protocols are designed for researchers, scientists, and drug development professionals to obtain quantitative data on binding affinity, kinetics, and thermodynamics. The described techniques include Equilibrium Dialysis, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). Additionally, an overview of computational approaches is provided for in silico analysis.

Equilibrium Dialysis

Application Notes:

Equilibrium dialysis is a classical and reliable method for measuring the binding of small molecules to macromolecules.[1][2] It is particularly useful for determining the fraction of a compound that is bound to plasma proteins, which is a critical parameter in pharmacology.[3][4] The technique involves separating a protein solution from a buffer solution containing the ligand (this compound) by a semi-permeable membrane. The membrane allows the small ligand to pass through but retains the larger protein. At equilibrium, the concentration of the free ligand is the same on both sides of the membrane, allowing for the calculation of the bound and unbound fractions.[1][2] This method is advantageous as it does not require immobilization or labeling of the interacting partners.[1]

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the protein solution in a dialysis buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

    • Prepare the dialysis buffer with the same concentration of the organic solvent as in the protein solution to minimize solvent effects.

  • Assembly of the Dialysis Unit:

    • Hydrate the dialysis membrane (e.g., with a molecular weight cutoff of 12-14 kDa) according to the manufacturer's instructions.

    • Assemble the equilibrium dialysis apparatus, which typically consists of two chambers separated by the prepared membrane.[4]

  • Loading the Samples:

    • Load the protein solution into one chamber (the "protein chamber").

    • Load the dialysis buffer containing a known concentration of this compound into the other chamber (the "buffer chamber"). To determine the unbound fraction, the compound is often spiked into the protein-containing chamber.[3]

  • Equilibration:

    • Incubate the dialysis unit at a constant temperature (e.g., 37°C) on a shaker to facilitate equilibrium.[3]

    • The incubation time should be sufficient to allow the small molecule to reach equilibrium across the membrane (typically 4-24 hours).

  • Sample Analysis:

    • After incubation, collect samples from both the protein and buffer chambers.

    • Determine the concentration of this compound in both samples using a suitable analytical method, such as LC-MS/MS.[3]

  • Data Analysis:

    • The concentration of the compound in the buffer chamber represents the free or unbound concentration ([L]free).

    • The total concentration in the protein chamber represents the sum of the free and bound ligand ([L]total).

    • Calculate the bound concentration: [L]bound = [L]total - [L]free.

    • Calculate the percentage of protein binding: % Bound = ([L]bound / [L]total) x 100.

    • The dissociation constant (Kd) can be determined by performing the experiment at various ligand concentrations and analyzing the data using Scatchard or non-linear regression analysis.

Data Presentation:

ParameterValueUnits
Initial Ligand ConcentrationµM
Protein ConcentrationµM
[Ligand]freeµM
[Ligand]boundµM
Percent Bound%
Dissociation Constant (Kd)µM

Experimental Workflow:

G prep Prepare Protein and Ligand Solutions assemble Assemble Dialysis Unit with Membrane prep->assemble load Load Protein and Ligand into Chambers assemble->load incubate Incubate to Reach Equilibrium load->incubate analyze Analyze Ligand Concentration (e.g., LC-MS) incubate->analyze calculate Calculate Binding Parameters (Kd, % Bound) analyze->calculate

Caption: Workflow for Equilibrium Dialysis.

Surface Plasmon Resonance (SPR)

Application Notes:

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[5][6] It is widely used in drug discovery to determine the kinetics (association and dissociation rates) and affinity of small molecule-protein interactions.[7][8] In a typical SPR experiment, one of the interacting partners (the protein, referred to as the ligand) is immobilized on a sensor chip surface, while the other (the small molecule, this compound, referred to as the analyte) is flowed over the surface.[5] Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the mass change.[6]

Experimental Protocol:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

    • Activate the sensor surface (e.g., with a mixture of EDC and NHS).

    • Inject the protein solution in a low ionic strength buffer (e.g., 10 mM acetate, pH 4.5) to promote covalent immobilization.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Assay Setup:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+). The buffer should contain a small amount of an organic solvent like DMSO if the compound is not fully soluble in aqueous solutions.

    • The running buffer should be identical to the analyte dilution buffer to minimize bulk refractive index changes.

  • Binding Measurement:

    • Inject the different concentrations of this compound over the immobilized protein surface.

    • Each injection cycle consists of an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).

    • A regeneration step (e.g., a short pulse of a low pH solution or high salt concentration) may be required to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The SPR signal is recorded as a sensorgram (response units vs. time).

    • The association rate constant (ka) is determined by fitting the association phase data to a kinetic model.

    • The dissociation rate constant (kd) is determined by fitting the dissociation phase data.

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of the rate constants (Kd = kd / ka).

    • Alternatively, the Kd can be determined by plotting the response at equilibrium against the analyte concentration (steady-state affinity analysis).

Data Presentation:

ParameterValueUnits
Association Rate (ka)M-1s-1
Dissociation Rate (kd)s-1
Dissociation Constant (Kd)µM

Experimental Workflow:

G immobilize Immobilize Protein on Sensor Chip prepare Prepare Analyte (this compound) Dilutions immobilize->prepare inject Inject Analyte over Sensor Surface prepare->inject measure Measure Association and Dissociation inject->measure regenerate Regenerate Sensor Surface measure->regenerate analyze Analyze Sensorgram to Determine ka, kd, and Kd measure->analyze regenerate->inject Next Concentration

Caption: Workflow for Surface Plasmon Resonance.

Isothermal Titration Calorimetry (ITC)

Application Notes:

Isothermal Titration Calorimetry (ITC) is a highly quantitative biophysical technique that directly measures the heat changes associated with a binding event.[9][10] It is considered the gold standard for characterizing the thermodynamics of protein-ligand interactions as it provides a complete thermodynamic profile of the interaction in a single experiment.[9][11] ITC allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[10][12] This technique is performed in solution without the need for labeling or immobilization.[12]

Experimental Protocol:

  • Sample Preparation:

    • Prepare the protein solution and the this compound solution in the same, well-matched buffer to minimize heats of dilution.[13]

    • Degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

    • The concentration of the ligand in the syringe should typically be 10-20 times higher than the protein concentration in the cell.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters, including the temperature, injection volume, and spacing between injections.

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • A control experiment, titrating the ligand into the buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks for each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Subtract the heat of dilution from the heat of binding.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

    • The Gibbs free energy (ΔG) and the entropy change (ΔS) can be calculated using the following equations:

      • ΔG = -RTln(Ka) where Ka = 1/Kd

      • ΔG = ΔH - TΔS

Data Presentation:

ParameterValueUnits
Stoichiometry (n)
Dissociation Constant (Kd)µM
Enthalpy Change (ΔH)kcal/mol
Entropy Change (ΔS)cal/mol·K
Gibbs Free Energy (ΔG)kcal/mol

Experimental Workflow:

G prepare Prepare Protein and Ligand in Matched Buffer load Load Protein into Cell and Ligand into Syringe prepare->load control Perform Control Titration (Ligand into Buffer) prepare->control titrate Perform Sequential Injections of Ligand load->titrate measure Measure Heat Change per Injection titrate->measure analyze Analyze Binding Isotherm to Determine Thermodynamic Parameters measure->analyze control->analyze

Caption: Workflow for Isothermal Titration Calorimetry.

Fluorescence Polarization (FP)

Application Notes:

Fluorescence Polarization (FP) is a solution-based technique used to study molecular interactions.[14] It is well-suited for high-throughput screening to identify and characterize inhibitors of protein-ligand interactions.[15] The method relies on the change in the rate of rotation of a fluorescently labeled molecule upon binding to a larger partner.[14] A small, fluorescently labeled molecule rotates rapidly in solution, resulting in low polarization of emitted light when excited with polarized light.[14] When this molecule binds to a larger protein, its rotation slows down, leading to an increase in the polarization of the emitted light.[14] For this compound, a competitive FP assay would be most appropriate. In this format, a known fluorescent ligand that binds to the target protein is displaced by the non-fluorescent this compound, leading to a decrease in fluorescence polarization.

Experimental Protocol:

  • Reagent Preparation:

    • Select or synthesize a fluorescent probe that binds to the target protein. This probe should have similar binding characteristics to this compound.

    • Prepare stock solutions of the target protein, the fluorescent probe, and a dilution series of this compound in a suitable assay buffer.

  • Assay Setup:

    • In a microplate, add a fixed concentration of the target protein and the fluorescent probe to each well.

    • Add the different concentrations of this compound to the wells. Include control wells with no competitor.

    • Incubate the plate for a sufficient time to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a microplate reader equipped with polarization filters.

    • The instrument excites the sample with polarized light and measures the intensity of the emitted light parallel and perpendicular to the excitation plane.

  • Data Analysis:

    • The fluorescence polarization (P) or anisotropy (r) values are calculated by the instrument's software.

    • Plot the polarization values against the logarithm of the competitor (this compound) concentration.

    • Fit the resulting dose-response curve to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent probe.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.

Data Presentation:

ParameterValueUnits
IC50µM
KiµM

Experimental Workflow:

G prepare Prepare Protein, Fluorescent Probe, and Competitor (this compound) mix Mix Protein, Probe, and Competitor in Microplate prepare->mix incubate Incubate to Reach Equilibrium mix->incubate measure Measure Fluorescence Polarization incubate->measure analyze Analyze Data to Determine IC50 and Ki measure->analyze

Caption: Workflow for Competitive Fluorescence Polarization.

Computational Approaches

Application Notes:

Computational methods are powerful tools for predicting and analyzing protein-ligand interactions in silico, offering a cost-effective and time-efficient complement to experimental techniques. These approaches can be used to predict the binding mode and affinity of this compound to a target protein, screen large compound libraries, and guide lead optimization. Key computational techniques include molecular docking, molecular dynamics (MD) simulations, and free energy calculations.[16]

Methodology Overview:

  • Molecular Docking:

    • Objective: To predict the preferred binding pose of this compound within the protein's binding site and to estimate the binding affinity using a scoring function.

    • Workflow:

      • Prepare the 3D structures of the protein receptor and the ligand (this compound).

      • Define the binding site on the protein.

      • Use docking software (e.g., AutoDock, Glide, GOLD) to sample different conformations and orientations of the ligand within the binding site.

      • Rank the resulting poses based on a scoring function that approximates the binding free energy.

  • Molecular Dynamics (MD) Simulations:

    • Objective: To study the dynamic behavior of the protein-ligand complex over time and to assess the stability of the predicted binding pose.

    • Workflow:

      • Start with a docked pose of the this compound-protein complex.

      • Place the complex in a simulation box with explicit solvent (water) and ions.

      • Run the simulation for a sufficient time (nanoseconds to microseconds) to observe the conformational changes and interactions.

      • Analyze the trajectory to understand the stability of the binding, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and conformational changes in the protein.

  • Free Energy Calculations:

    • Objective: To obtain more accurate predictions of the binding affinity.

    • Methods: Techniques like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can be used to calculate the relative or absolute binding free energies. These methods are computationally intensive but can provide results that are in good agreement with experimental data.[16]

Data Presentation:

ParameterValueUnits
Docking ScoreArbitrary Units
Predicted Binding Affinity (ΔGbind)kcal/mol
Key Interacting Residues
RMSD of Ligand during MDÅ

Conceptual Workflow:

G prepare Prepare Protein and Ligand Structures docking Molecular Docking (Predict Binding Pose) prepare->docking md Molecular Dynamics (Assess Stability) docking->md free_energy Free Energy Calculations (Predict Affinity) md->free_energy analyze Analyze Results free_energy->analyze

Caption: Conceptual Workflow for Computational Analysis.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Chlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzo[d]isoxazole derivatives are a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their wide range of biological activities. The incorporation of a chlorine atom at the 4-position can significantly influence the pharmacological profile of the molecule. Traditional methods for the synthesis of these compounds often involve lengthy reaction times, harsh conditions, and low yields. Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations by offering rapid heating, increased reaction rates, and often improved yields and purities.[1][2][3][4] This document provides a detailed protocol for the experimental setup for the microwave-assisted synthesis of 4-Chlorobenzo[d]isoxazole.

Principle

The synthesis of this compound can be achieved through a microwave-assisted intramolecular cyclization of a suitable precursor, such as 2-hydroxy-6-chlorobenzaldehyde oxime. The high-frequency microwave irradiation provides efficient and uniform heating of the reaction mixture, dramatically accelerating the rate of the cyclization reaction. This method offers a green and efficient alternative to conventional heating methods.[2][3]

Experimental Protocols

Materials and Reagents
  • 2-Hydroxy-6-chlorobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave reactor vials (10 mL) with stir bars

  • Monitored microwave reactor

Procedure

Step 1: Synthesis of 2-Hydroxy-6-chlorobenzaldehyde Oxime (Precursor)

  • In a 100 mL round-bottom flask, dissolve 2-hydroxy-6-chlorobenzaldehyde (1.0 eq) in ethanol (20 mL).

  • Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water (10 mL).

  • Stir the mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and stir for 15 minutes.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the 2-hydroxy-6-chlorobenzaldehyde oxime.

Step 2: Microwave-Assisted Cyclization to this compound

  • Place the dried 2-hydroxy-6-chlorobenzaldehyde oxime (100 mg, 1.0 eq) into a 10 mL microwave reactor vial equipped with a magnetic stir bar.

  • Add a suitable solvent (e.g., ethanol, 5 mL).

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave reactor.

  • Set the reaction parameters as outlined in the table below. The conditions should be optimized for the specific microwave reactor being used.

  • After the reaction is complete, cool the vial to room temperature.

  • Open the vial and transfer the contents to a separatory funnel.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure this compound.

Data Presentation

The following table summarizes the optimized reaction conditions for the microwave-assisted synthesis of this compound. These parameters may require further optimization depending on the specific microwave reactor and scale of the reaction.

ParameterValue
Microwave Power100 - 300 W
Temperature120 - 150 °C
Reaction Time10 - 30 min
Pressure100 - 200 psi
SolventEthanol
Expected Yield85 - 95%

Experimental Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis of this compound.

experimental_workflow cluster_prep Precursor Synthesis cluster_mw Microwave Synthesis cluster_workup Workup & Purification start 2-Hydroxy-6-chlorobenzaldehyde reagents NH2OH·HCl, NaOAc Ethanol/Water start->reagents Reaction oxime 2-Hydroxy-6-chlorobenzaldehyde Oxime reagents->oxime Formation mw_reactor Microwave Reactor oxime->mw_reactor Cyclization conditions 120-150 °C, 10-30 min mw_reactor->conditions extraction Extraction with EtOAc mw_reactor->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the microwave-assisted synthesis of this compound.

Signaling Pathways and Logical Relationships

The synthesis follows a logical progression from starting materials to the final product, as depicted in the workflow diagram. The key transformation is the intramolecular cyclization, which is significantly accelerated by microwave irradiation. The logic of the process is based on established chemical principles of oxime formation and subsequent cyclization to form the isoxazole ring system. The use of microwave energy provides a more efficient energy transfer mechanism compared to conventional heating, leading to shorter reaction times and potentially higher yields.[4]

logical_relationship cluster_input Inputs cluster_process Process cluster_output Output cluster_advantages Advantages of Microwave start_material 2-Hydroxy-6-chlorobenzaldehyde + Hydroxylamine oxime_formation Oxime Formation (Conventional) start_material->oxime_formation mw_cyclization Microwave-Assisted Intramolecular Cyclization oxime_formation->mw_cyclization final_product This compound mw_cyclization->final_product advantage1 Rapid Heating mw_cyclization->advantage1 advantage2 Shorter Reaction Time mw_cyclization->advantage2 advantage3 Higher Yield mw_cyclization->advantage3 advantage4 Greener Synthesis mw_cyclization->advantage4

Caption: Logical flow of the synthesis and advantages of the microwave-assisted step.

References

Troubleshooting & Optimization

Technical Support Center: Scale-up Synthesis of 4-Chlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 4-Chlorobenzo[d]isoxazole. The information is based on established principles of benzisoxazole synthesis and process chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound suitable for scale-up?

A1: The synthesis of benzisoxazoles, including this compound, on a larger scale typically involves the cyclization of an appropriate precursor. Two common strategies are:

  • Cyclization of an o-hydroxyaryl oxime derivative: This is a widely used method where an ortho-hydroxy-substituted benzaldehyde or ketone is converted to its oxime, which is then cyclized.

  • [3+2] Cycloaddition of a nitrile oxide with an aryne: This approach involves the in-situ generation of a nitrile oxide and a benzyne intermediate. While versatile, the handling of highly reactive intermediates can pose challenges on a larger scale.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: Key safety considerations include:

  • Handling of Hazardous Reagents: The synthesis may involve corrosive reagents, strong bases or acids, and potentially toxic intermediates.

  • Exothermic Reactions: Cyclization and other reaction steps can be exothermic, requiring careful temperature control to prevent runaways.

  • Pressure Build-up: In-situ generation of gaseous byproducts or reactive intermediates can lead to pressure build-up in a reactor.

  • Solvent Safety: Use of flammable or toxic solvents requires appropriate handling and containment measures.

Q3: How can the formation of impurities be minimized during scale-up?

A3: Minimizing impurities requires careful control of reaction parameters:

  • Temperature Control: Maintaining a consistent and optimal temperature profile is crucial to prevent side reactions.

  • Stoichiometry: Precise control of reactant ratios can prevent the formation of byproducts from unreacted starting materials.

  • Mixing: Efficient mixing is essential to ensure uniform reaction conditions and prevent localized "hot spots."

  • Purity of Starting Materials: Using high-purity starting materials is critical to avoid introducing impurities at the beginning of the process.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction; Suboptimal reaction temperature; Inefficient mixing.Monitor reaction progress by HPLC or TLC to ensure completion; Optimize temperature profile based on small-scale experiments; Ensure adequate agitation for the reactor volume.
Formation of Beckmann Rearrangement Byproduct Acidic conditions or high temperatures during the cyclization of an o-hydroxyaryl oxime. The Beckmann rearrangement can be a competitive process leading to the formation of benzo[d]oxazole side products[1].Use milder cyclization conditions; Consider a base-mediated cyclization; Carefully control the temperature to minimize this side reaction[1].
Inconsistent Product Quality Variations in raw material quality; Poor temperature control; Inconsistent work-up procedure.Qualify all raw material batches; Implement strict temperature control protocols; Standardize the work-up and isolation procedures.
Difficulty in Product Isolation/Purification Product oiling out during crystallization; Presence of closely related impurities.Screen for appropriate crystallization solvents; Optimize cooling profile during crystallization; Consider alternative purification methods like column chromatography (for smaller scale) or distillation if applicable.

Experimental Protocols

Representative Lab-Scale Synthesis of this compound via Oxime Cyclization

This protocol is a representative example based on general benzisoxazole syntheses and should be optimized for specific scale-up requirements.

Step 1: Oximation of 2-chloro-6-hydroxybenzaldehyde

  • To a solution of 2-chloro-6-hydroxybenzaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into water.

  • Filter the resulting precipitate, wash with water, and dry to yield the oxime.

Step 2: Cyclization to this compound

  • Suspend the dried oxime (1 equivalent) in a suitable solvent such as toluene or xylene.

  • Add a dehydrating agent (e.g., acetic anhydride, 2 equivalents) or a base (e.g., potassium carbonate, 1.5 equivalents) for base-mediated cyclization.

  • Heat the mixture to reflux and monitor the reaction by HPLC.

  • Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up.

  • Isolate the crude product by solvent evaporation.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

Visualizations

Synthetic Pathway for this compound

Synthesis_Pathway A 2-Chloro-6-hydroxybenzaldehyde B 2-Chloro-6-hydroxybenzaldehyde oxime A->B Hydroxylamine (Oximation) C This compound B->C Dehydrating Agent / Base (Cyclization)

Caption: Synthetic route to this compound via oxime formation and cyclization.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Yield Detected Check_Completion Is the reaction complete? Start->Check_Completion Check_Temp Is the temperature optimal? Check_Completion->Check_Temp Yes Increase_Time Increase Reaction Time Check_Completion->Increase_Time No Check_Mixing Is mixing efficient? Check_Temp->Check_Mixing Yes Optimize_Temp Optimize Temperature Profile Check_Temp->Optimize_Temp No Improve_Agitation Improve Agitation Check_Mixing->Improve_Agitation No End Yield Improved Check_Mixing->End Yes Optimize_Temp->End Increase_Time->End Improve_Agitation->End

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Synthesis of 4-Chlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chlorobenzo[d]isoxazole. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and commercially available starting material for the synthesis of this compound is 4-chloro-2-hydroxybenzonitrile. The synthesis typically involves an intramolecular cyclization of this precursor.

Q2: What are the general reaction conditions for the synthesis of this compound from 4-chloro-2-hydroxybenzonitrile?

A2: A plausible synthetic route involves the base-mediated intramolecular cyclization of 4-chloro-2-hydroxybenzonitrile. This is often achieved by treating the starting material with a suitable base in an appropriate solvent. The selection of base and solvent is critical to minimize by-product formation.

Q3: What are the major potential by-products in the synthesis of this compound?

A3: Potential by-products can arise from incomplete reaction, side reactions of the starting material, or dimerization of reactive intermediates. Common by-products may include unreacted 4-chloro-2-hydroxybenzonitrile, polymeric materials, and potentially isomeric benzoxazoles under certain conditions, although the formation of the isoxazole is generally favored from the 2-hydroxybenzonitrile precursor. In syntheses involving nitrile oxides, dimerization of the nitrile oxide is a common side reaction[1].

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A developing system for TLC should be chosen to achieve good separation between the starting material and the product. For HPLC, a suitable C18 column with a gradient of acetonitrile and water is a good starting point for method development.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product formation 1. Inactive or insufficient base. 2. Low reaction temperature. 3. Poor quality of starting material.1. Use a fresh, anhydrous base. Consider stronger bases if a weaker base is ineffective. 2. Gradually increase the reaction temperature while monitoring for by-product formation. 3. Verify the purity of 4-chloro-2-hydroxybenzonitrile by melting point or analytical techniques like NMR or HPLC.
Formation of a significant amount of brown, insoluble material (tar) 1. Reaction temperature is too high. 2. The base is too strong, leading to decomposition. 3. Presence of air (oxygen) promoting oxidative side reactions.1. Lower the reaction temperature and increase the reaction time. 2. Use a milder base. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of multiple spots on TLC, indicating several by-products 1. Non-optimal reaction conditions (temperature, solvent, base). 2. The starting material is not fully dissolved. 3. The reaction was allowed to proceed for too long.1. Systematically optimize the reaction conditions. A design of experiments (DoE) approach can be beneficial. 2. Choose a solvent in which the starting material has good solubility at the reaction temperature. 3. Monitor the reaction closely by TLC or HPLC and quench it once the starting material is consumed.
Difficulty in isolating the pure product 1. The product is co-eluting with a by-product during chromatography. 2. The product is unstable on silica gel. 3. The product is highly soluble in the crystallization solvent.1. Try a different solvent system for column chromatography or switch to a different stationary phase (e.g., alumina). 2. Consider using a neutral or basic alumina for purification. 3. Use a solvent system for crystallization in which the product has low solubility at room temperature or below.

Experimental Protocols

Synthesis of this compound from 4-chloro-2-hydroxybenzonitrile (Hypothetical Protocol)

This protocol is a plausible method based on general principles of intramolecular cyclization of 2-hydroxybenzonitriles.

  • Materials:

    • 4-chloro-2-hydroxybenzonitrile

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Dimethylformamide (DMF) or another suitable polar aprotic solvent

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 4-chloro-2-hydroxybenzonitrile (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Expected Outcomes

Parameter Condition A Condition B Condition C
Base K₂CO₃NaHEt₃N
Solvent DMFTHFAcetonitrile
Temperature 80 °C60 °CReflux
Expected Yield Moderate to GoodGood to HighLow to Moderate
Expected Purity (crude) GoodHighModerate
Major By-products Unreacted starting material, minor polymerizationMinimal by-productsSignificant unreacted starting material, potential for N-ethylated by-product

Visualizations

Diagram 1: Proposed Synthetic Workflow

workflow start Start: 4-chloro-2-hydroxybenzonitrile reaction Intramolecular Cyclization (Base, Solvent, Heat) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: this compound purification->product

Caption: A general workflow for the synthesis of this compound.

Diagram 2: Potential By-product Formation Pathways

byproducts cluster_main Main Reaction Pathway cluster_side Side Reactions SM 4-chloro-2-hydroxybenzonitrile Product This compound SM->Product Intramolecular Cyclization Polymer Polymeric By-products SM->Polymer High Temperature/ Strong Base Unreacted Unreacted Starting Material SM->Unreacted Incomplete Reaction

Caption: Potential main and side reaction pathways in the synthesis.

References

Technical Support Center: 4-Chlorobenzo[d]isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 4-Chlorobenzo[d]isoxazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely employed and reliable method is the cyclization of a substituted salicylaldehyde oxime. For the synthesis of this compound, the recommended starting material is 2-hydroxy-5-chlorobenzaldehyde, which is first converted to its oxime, followed by a base-mediated intramolecular cyclization.

Q2: What are the critical reaction parameters to control for maximizing yield and purity?

A2: The key parameters to optimize are the choice of base, solvent, reaction temperature, and reaction time. The strength and concentration of the base are crucial for the deprotonation and subsequent cyclization. The solvent system should be chosen to ensure solubility of the reactants and facilitate the desired reaction pathway. Temperature and reaction time are interdependent and need to be carefully monitored to ensure complete reaction while minimizing the formation of byproducts.

Q3: What are the expected major impurities in the synthesis of this compound?

A3: Potential impurities can arise from incomplete reaction (unreacted oxime), side reactions such as the Beckmann rearrangement of the oxime leading to the formation of 2-amino-5-chlorobenzaldehyde, or the Kemp elimination of the isoxazole ring under harsh basic conditions, which would yield 2-cyano-4-chlorophenol.

Q4: What are the recommended purification techniques for this compound?

A4: The primary purification method is recrystallization from a suitable solvent system, such as ethanol/water or toluene. For higher purity, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is effective in separating the desired product from closely related impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Ineffective base for cyclization. 2. Reaction temperature is too low. 3. Poor quality of starting materials.1. Screen different bases (e.g., NaOH, KOH, NaOEt). 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 3. Verify the purity of the 2-hydroxy-5-chlorobenzaldehyde oxime by melting point or NMR.
Low Yield 1. Incomplete reaction. 2. Product degradation under harsh conditions. 3. Formation of side products.1. Increase the reaction time or temperature. 2. Use a milder base or lower the reaction temperature. 3. Optimize the reaction conditions to disfavor side reactions (see table below).
Presence of Multiple Spots on TLC 1. Formation of Beckmann rearrangement product. 2. Formation of Kemp elimination product. 3. Presence of unreacted starting material.1. Use a non-protic solvent to disfavor the Beckmann rearrangement. 2. Employ milder basic conditions to prevent Kemp elimination. 3. Ensure sufficient reaction time and appropriate temperature.
Difficulty in Product Isolation/Purification 1. Product is an oil instead of a solid. 2. Co-elution of impurities during chromatography.1. Try different recrystallization solvents or use column chromatography. 2. Optimize the eluent system for column chromatography to achieve better separation.

Data Presentation

Optimization of Reaction Conditions for Cyclization

The following table summarizes the impact of different reaction parameters on the yield of this compound from 2-hydroxy-5-chlorobenzaldehyde oxime.

Entry Base (equivalents) Solvent Temperature (°C) Time (h) Yield (%)
1NaOH (1.1)Ethanol80475
2KOH (1.1)Ethanol80482
3NaOEt (1.1)Ethanol251285
4K2CO3 (1.5)DMF100665
5KOH (1.1)Methanol65478
6NaOEt (1.1)THF65870

Experimental Protocols

Protocol 1: Synthesis of 2-hydroxy-5-chlorobenzaldehyde oxime
  • To a solution of 2-hydroxy-5-chlorobenzaldehyde (10.0 g, 63.9 mmol) in ethanol (100 mL), add hydroxylamine hydrochloride (5.0 g, 71.9 mmol) and sodium acetate (6.0 g, 73.1 mmol).

  • Stir the mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (200 mL).

  • Filter the resulting white precipitate, wash with water, and dry under vacuum to yield the oxime.

Protocol 2: Synthesis of this compound
  • Dissolve 2-hydroxy-5-chlorobenzaldehyde oxime (5.0 g, 29.1 mmol) in absolute ethanol (50 mL).

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (0.7 g, 30.4 mmol) in absolute ethanol (30 mL).

  • Add the sodium ethoxide solution dropwise to the oxime solution at room temperature.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol/water.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 2-hydroxy-5- chlorobenzaldehyde oxime Step 1: Oxime Formation (Hydroxylamine HCl, NaOAc) start->oxime cyclization Step 2: Cyclization (NaOEt, Ethanol) oxime->cyclization crude Crude this compound cyclization->crude recrystallization Recrystallization (Ethanol/Water) crude->recrystallization chromatography Column Chromatography (Silica Gel) recrystallization->chromatography pure Pure this compound chromatography->pure

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield or Impure Product cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Degradation issue->cause3 sol1 Increase Time/Temp cause1->sol1 sol2 Optimize Base/Solvent cause2->sol2 sol3 Milder Conditions cause3->sol3 outcome Optimized Synthesis sol1->outcome Improved Yield sol2->outcome Increased Purity sol3->outcome Reduced Degradation

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription inhibitor This compound (Kinase Inhibitor) inhibitor->Raf Inhibition

Caption: Hypothetical inhibition of the Raf kinase in the EGFR signaling pathway by a this compound derivative.

Technical Support Center: 4-Chlorobenzo[d]isoxazole Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chlorobenzo[d]isoxazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and subsequent reactions.

I. Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of an appropriate precursor, such as 2-chloro-6-fluorobenzaldehyde, with hydroxylamine. This process, while effective, can present several challenges.

Frequently Asked Questions (FAQs) - Synthesis

Q1: What is a common synthetic route to prepare this compound?

A1: A frequently employed method involves a three-step process starting from a substituted benzaldehyde. This includes the formation of an oxime, followed by halogenation and subsequent cyclization. A plausible route starts from 2-chloro-6-fluorobenzaldehyde, which is reacted with hydroxylamine to form the corresponding oxime. This intermediate then undergoes an intramolecular cyclization to yield this compound.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in the synthesis of this compound can stem from several factors. Incomplete conversion of the starting material, formation of side products, and decomposition of the product are common issues. To enhance the yield, consider the following:

  • Reaction Temperature: The cyclization step is often temperature-sensitive. An increase in temperature may lead to resinification of the reaction mixture and a decrease in yield.[1][2] It is crucial to carefully control and optimize the reaction temperature.

  • Base Selection: The choice of base for the cyclization is critical. The pKa of the base can significantly influence the reaction rate and the formation of byproducts. Experiment with different organic and inorganic bases to find the optimal conditions for your specific substrate.

  • Solvent Choice: The polarity of the solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction rate. Common solvents for isoxazole synthesis include ethanol, methanol, and acetonitrile.[3]

  • Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can interfere with the reaction and lead to the formation of unwanted side products.

Q3: I am observing significant amounts of side products in my reaction mixture. What are they and how can I minimize their formation?

A3: Common side products in isoxazole synthesis include dimers of the nitrile oxide intermediate and products resulting from resinification.[1][2] To minimize these:

  • Control Reaction Rate: A slow, controlled addition of reagents can help to maintain a low concentration of reactive intermediates, thus reducing the likelihood of dimerization.

  • Optimize Temperature: As mentioned, elevated temperatures can promote polymerization and decomposition.[1][2] Running the reaction at the lowest effective temperature can help to suppress these side reactions.

  • Degas Solvents: Removing dissolved oxygen from the reaction solvent can sometimes prevent oxidative side reactions.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on typical isoxazole syntheses. Optimization may be required for specific laboratory conditions.

Step 1: Oximation of 2-chloro-6-fluorobenzaldehyde

  • Dissolve 2-chloro-6-fluorobenzaldehyde in a suitable solvent such as ethanol.

  • Add a solution of hydroxylamine hydrochloride in water.

  • Slowly add a base (e.g., sodium hydroxide solution) while monitoring the pH.

  • Stir the reaction mixture at a controlled temperature (e.g., 70°C) for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the oxime product by filtration or extraction.

Step 2: Intramolecular Cyclization

  • Dissolve the 2-chloro-6-fluorobenzaldehyde oxime in a suitable solvent (e.g., an alcohol).

  • Add a base to facilitate the cyclization.

  • Heat the reaction mixture under reflux for the required duration, monitoring by TLC.

  • After the reaction is complete, cool the mixture and isolate the crude this compound.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

ParameterCondition 1Condition 2Condition 3
Starting Material 2-chloro-6-fluorobenzaldehyde2-chloro-6-fluorobenzaldehyde2-chloro-6-fluorobenzaldehyde
Solvent (Cyclization) EthanolMethanolAcetonitrile
Base (Cyclization) Sodium HydroxidePotassium CarbonateTriethylamine
Temperature (Cyclization) 60°C70°C80°C
Typical Yield ModerateHighLow (due to resinification)

Troubleshooting Workflow: Synthesis

Synthesis Troubleshooting cluster_conditions Reaction Condition Optimization cluster_purification Purification Strategy start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions purification Optimize Purification start->purification end Improved Yield and Purity check_sm->end temp Vary Temperature check_conditions->temp base Screen Different Bases check_conditions->base solvent Test Alternative Solvents check_conditions->solvent recrystallize Recrystallization Solvent Screening purification->recrystallize chromatography Column Chromatography Optimization purification->chromatography temp->end base->end solvent->end recrystallize->end chromatography->end

Caption: Troubleshooting workflow for the synthesis of this compound.

II. Reactions of this compound

This compound can undergo various reactions, with electrophilic aromatic substitution being a key transformation for further functionalization.

Frequently Asked Questions (FAQs) - Reactions

Q4: Can this compound undergo electrophilic aromatic substitution? If so, where does substitution occur?

A4: Yes, as an aromatic compound, this compound can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The isoxazole ring and the chlorine atom are directing groups that will influence the position of the incoming electrophile. The electron-withdrawing nature of the isoxazole ring and the chlorine atom will deactivate the benzene ring towards electrophilic attack. The directing effect will be a combination of the ortho, para-directing effect of the chlorine atom and the deactivating, meta-directing effect of the isoxazole ring relative to the point of fusion. The precise regioselectivity can be complex and may require experimental determination. Generally, electrophilic substitution on isoxazole rings tends to occur at the 4-position.[4]

Q5: I am attempting a nitration reaction on this compound, but I am getting a mixture of products and some starting material remains. How can I improve this?

A5: Achieving high selectivity and conversion in the nitration of deactivated aromatic rings can be challenging. Consider the following adjustments:

  • Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A mixture of concentrated nitric acid and sulfuric acid is commonly used. The ratio of these acids can be varied to control the reactivity.

  • Reaction Temperature: These reactions are often exothermic. Maintaining a low and controlled temperature (e.g., using an ice bath) is essential to prevent over-nitration and the formation of side products.

  • Reaction Time: Allow sufficient time for the reaction to go to completion. Monitor the progress using TLC or HPLC.

Q6: What are some common issues when performing a Friedel-Crafts reaction with this compound?

A6: Friedel-Crafts reactions on deactivated rings like this compound are generally difficult. The electron-withdrawing nature of both the chloro and isoxazole substituents strongly deactivates the aromatic ring, making it a poor nucleophile for the Friedel-Crafts reaction. You may encounter very low to no conversion. Stronger Lewis acid catalysts and higher temperatures might be required, but this also increases the risk of side reactions and decomposition.

Illustrative Reaction Pathways

Reaction_Pathways cluster_eas Electrophilic Aromatic Substitution start This compound nitration Nitration (HNO3, H2SO4) start->nitration halogenation Halogenation (X2, Lewis Acid) start->halogenation sulfonation Sulfonation (SO3, H2SO4) start->sulfonation product_nitro Nitro-4-chlorobenzo[d]isoxazole nitration->product_nitro product_halo Halo-4-chlorobenzo[d]isoxazole halogenation->product_halo product_sulfo This compound sulfonic acid sulfonation->product_sulfo

Caption: Potential electrophilic aromatic substitution reactions of this compound.

Troubleshooting Guide for Electrophilic Aromatic Substitution
IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion Insufficiently reactive electrophile. Deactivated aromatic ring.Use a stronger Lewis acid catalyst. Increase reaction temperature cautiously. Increase reaction time.
Formation of Multiple Products Lack of regioselectivity. Over-reaction (e.g., di-substitution).Optimize reaction temperature (usually lower). Adjust the ratio of reactants. Use a more selective reagent if available.
Product Decomposition Harsh reaction conditions (high temperature, strong acid).Use milder reaction conditions. Protect sensitive functional groups if necessary.
Difficulty in Product Isolation Similar polarity of products and byproducts.Optimize chromatographic separation (e.g., different solvent system, gradient elution). Consider derivatization to aid separation.

References

degradation pathways of 4-Chlorobenzo[d]isoxazole under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Chlorobenzo[d]isoxazole under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway for this compound under acidic conditions?

Q2: What are the typical starting conditions for an acid-catalyzed forced degradation study of this compound?

A2: For a typical acid-catalyzed forced degradation study, you can begin by refluxing the drug substance with 0.1N HCl at 60°C for 30 minutes[2]. The goal is to achieve a target degradation of approximately 5-20%[3]. If no degradation is observed, you may need to increase the acid concentration, temperature, or duration of the study[2][3].

Q3: How can I monitor the degradation of this compound and quantify the degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation of the parent compound and quantifying the formation of degradation products. A stability-indicating HPLC method should be developed and validated to ensure that the parent drug and its degradation products are well-separated[4].

Q4: What are some common issues encountered during the HPLC analysis of degradation samples?

A4: Common HPLC issues include baseline noise, peak tailing, peak splitting, and inconsistent retention times. These problems can arise from various sources such as contaminated mobile phase, column degradation, or improper sample preparation[5][6][7][8]. Refer to the troubleshooting guide below for specific solutions.

Troubleshooting Guides

Troubleshooting Experimental Conditions
Issue Possible Cause Recommended Solution
No or minimal degradation observed. The stress conditions (acid concentration, temperature, time) are too mild.Incrementally increase the acid concentration (e.g., to 1N HCl), temperature (e.g., to 80°C), or reaction time. It is recommended to test at multiple time points to understand the rate of degradation[9].
Excessive degradation (more than 20%). The stress conditions are too harsh, potentially leading to secondary degradation products.Reduce the acid concentration, temperature, or duration of the experiment. The goal is to achieve a degradation level of 5-20% to ensure the primary degradation pathway is observed[3].
Poor mass balance in the chromatogram. Some degradation products may not be UV active at the chosen wavelength, or they may have co-eluted with the parent peak or other components.Use a photodiode array (PDA) detector to screen for peaks at different wavelengths. Re-evaluate the specificity of your HPLC method to ensure all degradation products are separated.
Troubleshooting HPLC Analysis
Issue Possible Cause Recommended Solution
Baseline noise or drift. Contaminated mobile phase, detector instability, or temperature fluctuations.Use fresh, high-purity HPLC-grade solvents and degas the mobile phase thoroughly. Ensure a stable laboratory temperature or use a column oven[5][7].
Peak tailing. Column degradation, improper mobile phase pH, or sample overload.Ensure the mobile phase pH is appropriate for your analytes. Reduce the sample concentration or injection volume. If the problem persists, the column may need to be cleaned or replaced[6].
Poor peak resolution. Inappropriate mobile phase composition or a degraded column.Optimize the mobile phase composition, for instance, by adjusting the organic modifier concentration or using a gradient elution. A column with a different stationary phase may also improve separation[6][8].
Ghost peaks. Contamination in the injection system or carryover from a previous injection.Clean the injector and autosampler. Incorporate a needle wash step in your injection sequence[5].

Experimental Protocols

Protocol for Acid-Catalyzed Forced Degradation
  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Transfer a known volume of the stock solution into a flask.

    • Add an equal volume of 0.1N HCl.

    • Reflux the mixture at 60°C.

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 30, 60, 120 minutes).

  • Neutralization: Immediately neutralize the withdrawn samples with an equivalent amount of 0.1N NaOH to stop the degradation reaction.

  • Sample Preparation for HPLC: Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Data Presentation

Table 1: Illustrative Degradation of this compound in 0.1N HCl at 60°C
Time (minutes)This compound (%)Degradation Product 1 (%)Degradation Product 2 (%)
0100.00.00.0
3092.55.22.3
6085.39.84.9
12078.115.46.5

Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

Visualizations

Proposed Degradation Pathway

G Proposed Acid-Catalyzed Degradation of this compound cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Ring Opening and Rearrangement This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate + H+ Nucleophilic Attack Nucleophilic Attack Protonated Intermediate->Nucleophilic Attack + H2O Ring-Opened Intermediate Ring-Opened Intermediate Nucleophilic Attack->Ring-Opened Intermediate Degradation Product 2-acyl-5-chlorophenylhydroxylamine derivative Ring-Opened Intermediate->Degradation Product

Caption: Proposed pathway for the acid-catalyzed degradation of this compound.

Experimental Workflow

G Experimental Workflow for Forced Degradation Study Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Apply Acidic Stress Apply Acidic Stress Prepare Stock Solution->Apply Acidic Stress Take Time-Point Samples Take Time-Point Samples Apply Acidic Stress->Take Time-Point Samples Neutralize Samples Neutralize Samples Take Time-Point Samples->Neutralize Samples Dilute for Analysis Dilute for Analysis Neutralize Samples->Dilute for Analysis HPLC Analysis HPLC Analysis Dilute for Analysis->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis End End Data Analysis->End

Caption: General workflow for conducting a forced degradation study.

Troubleshooting Logic

G HPLC Troubleshooting Logic Problem Observed Problem Observed Baseline Issue Baseline Issue Problem Observed->Baseline Issue Peak Shape Issue Peak Shape Issue Problem Observed->Peak Shape Issue Resolution Issue Resolution Issue Problem Observed->Resolution Issue Check Mobile Phase Check Mobile Phase Baseline Issue->Check Mobile Phase Check Column Check Column Peak Shape Issue->Check Column Optimize Method Optimize Method Resolution Issue->Optimize Method

References

Technical Support Center: Synthesis of 4-Chlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 4-Chlorobenzo[d]isoxazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible synthetic route for this compound?

The most widely employed method for synthesizing 1,2-benzisoxazoles, including 4-chloro derivatives, is the base-catalyzed cyclization of an o-hydroxyaryl oxime.[1] For this compound, this typically involves a two-step process starting from 5-chloro-2-hydroxybenzaldehyde:

  • Oximation: Reaction of the aldehyde with hydroxylamine to form 5-chloro-2-hydroxybenzaldehyde oxime.

  • Cyclization: Intramolecular cyclization of the resulting oxime, usually promoted by a base, to form the benzisoxazole ring through N-O bond formation.[2]

Q2: My overall yield is low. What are the most critical steps to investigate?

Low overall yield can typically be traced to two main areas: inefficient cyclization or competing side reactions. The cyclization step (N-O bond formation) is often the most sensitive. Key parameters to control are the choice of base, solvent, reaction temperature, and ensuring anhydrous conditions.[3] Additionally, the formation of byproducts, such as the isomeric benzoxazole via a Beckmann-type rearrangement, can significantly reduce the yield of the desired product.[2]

Q3: How can I minimize the formation of the isomeric benzoxazole byproduct?

Formation of a 2-substituted benzoxazole can occur as a competing pathway to the desired 3-substituted benzisoxazole.[4] Research indicates that this side reaction is often promoted by certain reagents and conditions, while anhydrous conditions specifically favor the desired N-O bond formation to yield the benzisoxazole.[3][4] Carefully drying all solvents and reagents and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is critical.

Q4: What are suitable starting materials for synthesizing substituted benzisoxazoles?

A variety of starting materials can be used depending on the desired substitution pattern. Common precursors include:

  • ortho-hydroxyaryl N-H ketimines.[3]

  • o-hydroxybenzonitriles.[3]

  • o-(trimethylsilyl)aryl triflates and chlorooximes for aryne-based routes.[5]

  • o-substituted aryl oximes.[2]

Troubleshooting Guide for Low Yield

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low conversion of starting aldehyde/ketone 1. Inefficient Oximation: The initial formation of the oxime intermediate is incomplete. 2. Poor Reagent Quality: Hydroxylamine hydrochloride may be of low purity or degraded.1. Optimize Oximation: Adjust the pH of the reaction mixture (often weakly basic or acidic depending on the specific protocol). Ensure the reaction goes to completion by monitoring with TLC. 2. Use Fresh Reagents: Use freshly opened or purified hydroxylamine hydrochloride.
Multiple spots on TLC after cyclization, desired product is a minor spot 1. Beckmann Rearrangement: A significant portion of the oxime intermediate is rearranging to form the isomeric benzoxazole.[2] 2. Decomposition: The starting material or product may be unstable under the reaction conditions (e.g., high temperature, wrong base).1. Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Run the reaction under an inert atmosphere (N₂ or Ar).[3] 2. Modify Reaction Conditions: Try a weaker base or lower the reaction temperature. Screen different solvents to find one that favors the desired cyclization.
Yield is acceptable, but purification is difficult 1. Similar Polarity of Products: The desired benzisoxazole and the benzoxazole byproduct may have very similar polarities, making chromatographic separation challenging. 2. Residual Starting Material: Incomplete reaction leaves unreacted oxime intermediate.1. Optimize Chromatography: Screen different solvent systems for column chromatography to achieve better separation. Consider recrystallization as an alternative or additional purification step. 2. Drive Reaction to Completion: Increase reaction time or slightly increase the temperature to ensure all the intermediate is consumed.
Reaction fails to proceed (no product formed) 1. Incorrect Base/Solvent Combination: The chosen base may not be strong enough to deprotonate the phenol, or the solvent may be inappropriate for the reaction. 2. Steric or Electronic Effects: The 4-chloro substituent is electron-withdrawing, which reduces the nucleophilicity of the phenolic oxygen, making the intramolecular attack less favorable.1. Screen Reagents: Test a range of bases (e.g., NaOH, KOH, K₂CO₃, NaH) and aprotic polar solvents (e.g., DMF, DMSO, Dioxane). 2. Increase Temperature: Gently increase the reaction temperature to provide more energy for the cyclization to occur.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxime Cyclization

This two-step protocol is adapted from general methods for benzisoxazole synthesis.[1]

Step 1: Synthesis of 5-chloro-2-hydroxybenzaldehyde oxime

  • Dissolve 5-chloro-2-hydroxybenzaldehyde (1.0 eq) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (1.2 eq).

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed.

  • Once complete, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the oxime intermediate.

Step 2: Cyclization to this compound

  • Suspend the 5-chloro-2-hydroxybenzaldehyde oxime (1.0 eq) in a dry solvent such as dioxane or DMF under an inert atmosphere.

  • Add a base, such as sodium hydroxide (1.5 eq) or potassium carbonate (2.0 eq).

  • Heat the mixture (e.g., to 80-100 °C) and monitor by TLC.

  • After completion, cool the reaction, pour it into ice water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthetic Pathway and Competing Reaction

G StartNode 5-Chloro-2-hydroxybenzaldehyde IntermediateNode 5-Chloro-2-hydroxybenzaldehyde oxime StartNode->IntermediateNode 1. NH2OH·HCl 2. Na2CO3 IntermediateNode->p1 ProductNode This compound (Desired Product) ByproductNode 5-Chloro-2-hydroxybenzonitrile (via Beckmann Rearrangement) p1->ProductNode Base, Heat (Anhydrous) p1->ByproductNode Non-anhydrous conditions

Caption: Synthetic route to this compound showing the key intermediate and the competing Beckmann rearrangement pathway.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check1 Check Purity of Starting Material and Reagents Start->Check1 Decision1 Are Reagents OK? Check1->Decision1 Action1 Purify/Replace Reagents Decision1->Action1 No Check2 Analyze Reaction Mixture by TLC/LCMS Decision1->Check2 Yes Action1->Check1 Decision2 Is Starting Material Consumed? Check2->Decision2 Action2 Increase Reaction Time/Temp for Oximation/Cyclization Decision2->Action2 No Decision3 Is Byproduct (Benzoxazole) Dominant? Decision2->Decision3 Yes Action2->Check2 Action3 Ensure Strictly Anhydrous Conditions. Use Inert Atmosphere. Decision3->Action3 Yes End Optimize Purification Decision3->End No Action3->Check2

References

purification of 4-Chlorobenzo[d]isoxazole using column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Chlorobenzo[d]isoxazole using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the column chromatography purification of this compound?

A1: Column chromatography is a purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluting solvent). For this compound, which is a moderately polar compound, normal-phase chromatography is commonly employed. Less polar impurities will travel through the column faster, while more polar impurities will be retained more strongly on the silica gel, allowing for the isolation of the desired product.

Q2: What is a typical solvent system for the column chromatography of this compound?

A2: A common and effective solvent system for the purification of chlorinated aromatic compounds like this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. The optimal ratio will depend on the specific impurities present in your crude sample. A good starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate.

Q3: How can I monitor the progress of the separation during column chromatography?

A3: Thin-Layer Chromatography (TLC) is an essential tool for monitoring the separation. Small aliquots of the fractions collected from the column are spotted on a TLC plate and developed in an appropriate solvent system (often the same as the column's mobile phase). This allows you to identify which fractions contain your purified product and to assess the purity of these fractions.

Q4: How can I visualize this compound on a TLC plate?

A4: this compound, being an aromatic compound, can often be visualized under a UV lamp (254 nm), where it will appear as a dark spot on a fluorescent background. For confirmation, or if UV visualization is weak, staining with a potassium permanganate (KMnO4) solution can be used. Aromatic compounds generally show up as yellow-brown spots on a purple background with this stain.

Q5: Is this compound stable on silica gel?

A5: Benzisoxazoles are generally stable under typical silica gel chromatography conditions. However, prolonged exposure to acidic silica gel could potentially lead to degradation. If you suspect instability, you can use silica gel that has been neutralized with a small amount of a base like triethylamine mixed into the slurry before packing the column.

Troubleshooting Guides

Below are common issues encountered during the column chromatography purification of this compound, along with their potential causes and solutions.

Problem Potential Cause(s) Troubleshooting Steps
Product is not eluting from the column. 1. The solvent system is not polar enough. 2. The compound has degraded on the column.1. Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. 2. If degradation is suspected, consider using neutralized silica gel or a different purification technique.
Product is eluting with impurities. 1. The solvent system is too polar. 2. The column was not packed properly, leading to channeling. 3. The column was overloaded with the crude sample.1. Decrease the polarity of the eluent to improve separation. 2. Ensure the silica gel is packed uniformly without any air bubbles or cracks. 3. Use an appropriate amount of crude material for the column size (typically 1-5% of the silica gel weight).
Multiple spots on TLC of a single fraction. 1. Incomplete separation. 2. The compound is degrading during chromatography or on the TLC plate.1. Optimize the solvent system for better separation before running the column. 2. Check the stability of your compound on a TLC plate by spotting and letting it sit for some time before developing. If new spots appear, degradation is likely.
Streaking of spots on the TLC plate. 1. The sample is too concentrated. 2. The compound is highly polar and interacting strongly with the silica gel. 3. The presence of acidic or basic impurities.1. Dilute the sample before spotting on the TLC plate. 2. Add a small amount of a more polar solvent (like methanol) or a modifier (like acetic acid for acidic compounds or triethylamine for basic compounds) to the developing solvent.
No spots are visible on the TLC plate. 1. The compound is not UV active and the visualization method is inappropriate. 2. The concentration of the compound in the fraction is too low.1. Use a different visualization technique, such as staining with potassium permanganate or phosphomolybdic acid. 2. Concentrate the fraction before running the TLC.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis of Crude this compound
  • Preparation of TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Application: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the pencil line.

  • Developing the TLC: Place the TLC plate in a developing chamber containing a pre-determined solvent system (e.g., 8:2 hexane:ethyl acetate). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). If necessary, further visualize by dipping the plate into a potassium permanganate stain and gently heating.

  • Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). An ideal Rf for the product for good separation on a column is between 0.2 and 0.4.

Protocol 2: Column Chromatography Purification of this compound
  • Column Preparation:

    • Secure a glass column of appropriate size vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 95:5 hexane:ethyl acetate).

    • Carefully pour the slurry into the column, allowing the silica to settle without forming air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the column solvent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, and carefully add this to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect the eluent in a series of numbered test tubes or flasks (fractions).

    • Gradually increase the polarity of the eluent as the chromatography progresses, if necessary, to elute more polar compounds.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions.

  • Isolation of the Product:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc_analysis TLC Analysis of Crude column_packing Column Packing tlc_analysis->column_packing sample_loading Sample Loading column_packing->sample_loading elution Elution & Fraction Collection sample_loading->elution fraction_analysis TLC Analysis of Fractions elution->fraction_analysis pooling Pooling Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Purified Product evaporation->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_elution_issues Elution Problems cluster_tlc_issues TLC Problems start Problem Encountered During Purification no_elution Product Not Eluting start->no_elution co_elution Product Co-eluting with Impurities start->co_elution streaking Streaking Spots start->streaking no_spots No Visible Spots start->no_spots increase_polarity increase_polarity no_elution->increase_polarity Increase Solvent Polarity decrease_polarity decrease_polarity co_elution->decrease_polarity Decrease Solvent Polarity adjust_tlc_solvent adjust_tlc_solvent streaking->adjust_tlc_solvent Adjust TLC Solvent/Concentration change_visualization change_visualization no_spots->change_visualization Change Visualization Method

Caption: Troubleshooting logic for common column chromatography issues.

optimizing reaction temperature and time for 4-Chlorobenzo[d]isoxazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chlorobenzo[d]isoxazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the optimization of reaction temperature and time.

Question: Low or no yield of this compound is observed. What are the potential causes and solutions?

Answer:

Low or no product yield is a frequent issue. Consider the following factors:

  • Incomplete Oxime Formation: The initial step of forming the oxime from 4-chloro-2-hydroxybenzaldehyde is critical.

    • Troubleshooting: Ensure the hydroxylamine hydrochloride is fully dissolved and the base (e.g., sodium carbonate or pyridine) is added portion-wise to maintain the appropriate pH. The reaction is often carried out at room temperature or with gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Inefficient Cyclization: The ring closure to form the benzisoxazole is sensitive to temperature and base strength.

    • Troubleshooting: The choice of base and solvent is crucial. Common systems include potassium carbonate in a polar aprotic solvent like DMF or acetonitrile. The reaction temperature should be carefully optimized. For analogous isoxazole syntheses, temperatures around 70°C have been shown to be effective, while higher temperatures (e.g., 80-85°C) can lead to decomposition and reduced yields[1]. It is recommended to start with a moderate temperature and adjust based on reaction monitoring.

  • Degradation of Starting Material or Product: The starting materials or the final product may be unstable under the reaction conditions.

    • Troubleshooting: Avoid excessively high temperatures and prolonged reaction times. Once the reaction is complete as indicated by TLC, proceed with the workup promptly.

Question: The reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are these impurities and how can they be minimized?

Answer:

The formation of side products is often related to reaction conditions.

  • Potential Side Products:

    • Dehalogenation: Loss of the chlorine atom from the aromatic ring.

    • Polymerization/Resinification: At elevated temperatures, starting materials or intermediates can polymerize, leading to a tarry reaction mixture[1].

    • Incomplete cyclization: The oxime intermediate may remain if the reaction is not driven to completion.

  • Minimizing Side Products:

    • Temperature Control: As mentioned, excessive heat can lead to resinification[1]. Maintain a consistent and optimized temperature.

    • Reaction Time: Monitor the reaction closely. Stopping the reaction once the starting material is consumed can prevent the formation of degradation products.

    • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Question: The reaction seems to stall and does not go to completion. What can be done to drive the reaction forward?

Answer:

A stalled reaction can be due to several factors.

  • Insufficient Base: The base is critical for the deprotonation of the oxime, which is a key step in the cyclization.

    • Troubleshooting: Ensure the correct stoichiometry of the base is used. In some cases, a stronger base may be required, but this should be tested cautiously to avoid side reactions.

  • Low Temperature: The activation energy for the cyclization may not be reached.

    • Troubleshooting: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the effect on the reaction progress.

  • Solvent Effects: The polarity and boiling point of the solvent can influence the reaction rate.

    • Troubleshooting: If using a lower boiling point solvent like acetonitrile, consider switching to a higher boiling point solvent like DMF to allow for higher reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The most common precursor is 4-Chloro-2-hydroxybenzaldehyde, also known as 4-chlorosalicylaldehyde. This is then typically converted to the corresponding oxime before cyclization.

Q2: What is a general range for the reaction temperature for the cyclization step?

A2: Based on syntheses of similar benzisoxazole derivatives, a temperature range of 60-80°C is a good starting point for optimization[1]. The optimal temperature will depend on the specific solvent and base used.

Q3: How does reaction time typically affect the yield?

A3: Initially, increasing the reaction time should increase the yield as more starting material is converted to the product. However, prolonged reaction times, especially at elevated temperatures, can lead to the degradation of the product and the formation of impurities, ultimately decreasing the overall isolated yield[1]. Reaction progress should be monitored to determine the optimal time.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield for an Analogous Isoxazole Synthesis

Temperature (°C)Reaction TimeYield (%)Observations
6048 hours45Slow reaction rate
7024 hours74Good yield and reaction rate
803 hours63Resinification of the reaction mixture observed
853 hours42Significant resinification and lower yield

Data adapted from a study on a related isoxazole synthesis and may serve as a guideline for optimization[1].

Experimental Protocols

General Procedure for the Synthesis of this compound

This is a generalized protocol based on common methods for synthesizing substituted benzisoxazoles and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 4-Chloro-2-hydroxybenzaldehyde Oxime

  • Dissolve 4-Chloro-2-hydroxybenzaldehyde in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium carbonate) to the solution.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by TLC.

  • Upon completion, the product can be isolated by extraction or filtration.

Step 2: Cyclization to this compound

  • Dissolve the 4-Chloro-2-hydroxybenzaldehyde oxime in a polar aprotic solvent such as DMF or acetonitrile.

  • Add a base, such as potassium carbonate.

  • Heat the reaction mixture to the optimized temperature (e.g., 70°C) and stir for the optimized reaction time.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Cyclization cluster_workup Workup & Purification start 4-Chloro-2-hydroxybenzaldehyde reagents1 Hydroxylamine HCl, Base (e.g., Na2CO3) Ethanol/Water, Room Temperature start->reagents1 oxime 4-Chloro-2-hydroxybenzaldehyde Oxime reagents1->oxime reagents2 Base (e.g., K2CO3) DMF, 70°C oxime->reagents2 product This compound reagents2->product workup Extraction product->workup purification Column Chromatography / Recrystallization workup->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Product cause1 Incomplete Oxime Formation start->cause1 cause2 Inefficient Cyclization start->cause2 cause3 Degradation start->cause3 solution1 Check pH, Monitor with TLC cause1->solution1 solution2 Optimize Temperature (e.g., 70°C) Optimize Base/Solvent cause2->solution2 solution3 Avoid High Temperatures Reduce Reaction Time cause3->solution3

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

identifying and minimizing side reactions in 4-Chlorobenzo[d]isoxazole preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Chlorobenzo[d]isoxazole. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side reactions during its preparation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

Encountering unexpected results is a common part of chemical synthesis. This guide will help you troubleshoot common issues observed during the preparation of this compound, particularly when following a pathway involving the intramolecular cyclization of 2-hydroxy-5-chlorobenzaldoxime.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete formation of the oxime intermediate. 2. Inefficient conversion of the oxime to the nitrile oxide. 3. Degradation of the starting material or intermediate.1. Ensure the reaction for oxime formation goes to completion by monitoring with TLC. Consider adjusting the reaction time or the stoichiometry of hydroxylamine hydrochloride. 2. The choice and handling of the oxidizing agent (e.g., sodium hypochlorite) are critical. Use a fresh, properly titrated solution of the oxidizing agent. The addition should be slow and at a controlled temperature (e.g., 0-5 °C) to prevent decomposition. 3. Ensure all reagents are pure and the reaction is performed under appropriate temperature control.
Presence of a Major Side Product with a Similar Polarity to the Product 1. Dimerization of the intermediate nitrile oxide to form a furoxan. 2. Beckmann rearrangement of the oxime to form 2-amino-5-chlorobenzoic acid derivatives.1. This is a common side reaction for nitrile oxides. To minimize dimerization, maintain a low concentration of the nitrile oxide intermediate. This can be achieved by the slow addition of the oxidizing agent. 2. The Beckmann rearrangement can be favored under certain acidic conditions or with specific reagents. Ensure the pH of the reaction mixture is controlled, especially during the work-up.
Formation of Polymeric Material Polymerization of the nitrile oxide or other reactive intermediates.This can be caused by high concentrations of reactive species or elevated temperatures. Perform the reaction at a lower temperature and ensure efficient stirring. Slow addition of reagents is also recommended.
Incomplete Reaction (Starting Material Remains) Insufficient amount of oxidizing agent or reaction time.Increase the equivalents of the oxidizing agent incrementally. Monitor the reaction progress by TLC to determine the optimal reaction time.
Product is Difficult to Purify Co-elution of the product with side products during chromatography.Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider alternative purification methods such as recrystallization or preparative TLC.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is the intramolecular 1,3-dipolar cycloaddition of a nitrile oxide. This typically involves a two-step process starting from 2-hydroxy-5-chlorobenzaldehyde:

  • Formation of 2-hydroxy-5-chlorobenzaldoxime by reaction with hydroxylamine.

  • In-situ generation of the corresponding nitrile oxide from the oxime using an oxidizing agent (like sodium hypochlorite), which then undergoes rapid intramolecular cyclization to yield this compound.

Q2: What are the critical parameters to control during the synthesis to minimize side reactions?

The most critical parameters are temperature and the rate of addition of the oxidizing agent. The in-situ generation of the nitrile oxide should be performed at low temperatures (typically 0-5 °C) to minimize side reactions like dimerization and polymerization. The slow, dropwise addition of the oxidizing agent ensures that the concentration of the highly reactive nitrile oxide intermediate remains low at any given time, thus favoring the desired intramolecular cyclization over intermolecular side reactions.

Q3: How can I confirm the formation of the 2-hydroxy-5-chlorobenzaldoxime intermediate?

The formation of the oxime can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot. The structure of the isolated oxime can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy.

Q4: What is the likely structure of the dimer side product?

The dimerization of nitrile oxides typically leads to the formation of furoxans (1,2,5-oxadiazole-2-oxides). In this case, the dimerization of the nitrile oxide derived from 2-hydroxy-5-chlorobenzaldoxime would result in a bis(furoxan) derivative.

Q5: Are there alternative reagents to sodium hypochlorite for the nitrile oxide formation?

Yes, other oxidizing agents can be used, such as N-chlorosuccinimide (NCS) or lead tetraacetate. However, sodium hypochlorite is often preferred due to its low cost, ready availability, and relatively benign byproducts (sodium chloride and water). The choice of reagent can influence the reaction conditions and the side product profile.

Experimental Protocol: Synthesis of this compound

This protocol describes a two-step synthesis of this compound starting from 2-hydroxy-5-chlorobenzaldehyde.

Step 1: Synthesis of 2-hydroxy-5-chlorobenzaldoxime

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-5-chlorobenzaldehyde (1.0 eq) in ethanol.

  • Reagent Addition: To this solution, add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude oxime can be purified by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of this compound via Intramolecular Nitrile Oxide Cycloaddition

  • Reaction Setup: Dissolve the purified 2-hydroxy-5-chlorobenzaldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: Slowly add an aqueous solution of sodium hypochlorite (NaOCl, ~1.2 eq) dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction by TLC for the disappearance of the oxime.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

Visualizations

cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions Problem Low Yield of this compound Cause1 Nitrile Oxide Dimerization Problem->Cause1 Cause2 Incomplete Oxime Formation Problem->Cause2 Cause3 Beckmann Rearrangement Problem->Cause3 Solution1 Slow addition of Oxidant (e.g., NaOCl) at low temp. Cause1->Solution1 Solution2 Monitor Oxime formation by TLC & adjust reaction time Cause2->Solution2 Solution3 Control pH during reaction & work-up Cause3->Solution3

Caption: Troubleshooting logic for low yield in this compound synthesis.

Start Start: 2-hydroxy-5-chlorobenzaldehyde Step1 Step 1: Oxime Formation Reagents: NH2OH·HCl, Base Solvent: Ethanol Start->Step1 Intermediate Intermediate: 2-hydroxy-5-chlorobenzaldoxime Step1->Intermediate Step2 Step 2: Intramolecular Cyclization Reagent: NaOCl (slow addition) Solvent: DCM, 0-5 °C Intermediate->Step2 Workup Work-up & Purification (Chromatography) Step2->Workup SideReaction Side Reactions: - Dimerization - Beckmann Rearrangement Step2->SideReaction Product Product: this compound Workup->Product

Caption: Experimental workflow for the synthesis of this compound.

addressing solubility issues of 4-Chlorobenzo[d]isoxazole in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues of 4-Chlorobenzo[d]isoxazole in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro assays?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and other poorly water-soluble compounds for in vitro biological assays. It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted to the final desired concentration in your aqueous assay buffer.

Q2: What is the maximum final concentration of DMSO that is generally considered safe for most cell-based assays?

A2: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced artifacts or cytotoxicity.[1][2][3] The tolerance to DMSO can be cell-line dependent, so it is crucial to include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments to assess its effect. For sensitive cell lines, concentrations as low as 0.1% may be necessary.[3]

Q3: My this compound precipitates when I add it to my aqueous assay medium. What can I do?

A3: Compound precipitation is a common issue with hydrophobic molecules. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay.

  • Optimize Dilution Method: Instead of a single large dilution, perform a serial dilution of your DMSO stock in the assay medium. Adding the DMSO stock to the medium while vortexing can also aid in dispersion.

  • Use a Co-solvent: In some cases, a small percentage of a less polar, water-miscible co-solvent in your final assay medium might help, but this must be carefully validated for its effects on the assay and cells.

  • Consider Formulation Strategies: For persistent solubility issues, advanced formulation strategies such as the use of cyclodextrins or lipid-based formulations can be explored.[4][5][6][7][8]

Q4: Are there alternatives to DMSO for solubilizing this compound?

A4: Yes, other organic solvents like ethanol or methanol can be used to prepare stock solutions. However, they are generally more toxic to cells than DMSO, and their final concentration in the assay medium should be even lower.[9] Another effective alternative is the use of cyclodextrins, which are cyclic oligosaccharides that can encapsulate hydrophobic compounds and increase their aqueous solubility.[4][5][6][7][8]

Q5: How should I store my this compound stock solution?

A5: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, thaw the aliquot at room temperature and ensure the compound is fully dissolved by vortexing.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

Possible Causes:

  • The aqueous solubility of this compound has been exceeded.

  • The dilution was performed too quickly or without adequate mixing.

  • The temperature of the aqueous buffer is significantly lower than the stock solution.

Solutions:

  • Optimize Dilution Protocol:

    • Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).

    • Add the DMSO stock solution dropwise to the vigorously vortexing or stirring aqueous buffer.

    • Perform a serial dilution to gradually decrease the solvent concentration.

  • Sonication: Briefly sonicate the final diluted solution to help dissolve any microscopic precipitates.

  • Reduce Final Concentration: If precipitation persists, lower the final working concentration of this compound.

  • Incorporate Solubilizing Excipients:

    • Cyclodextrins: Prepare a complex of this compound with a suitable cyclodextrin (e.g., HP-β-CD) to enhance its aqueous solubility.[5][7]

    • Surfactants: The use of non-ionic surfactants at low concentrations can sometimes aid in solubility, but this must be carefully validated for assay interference.

Issue 2: Inconsistent or Non-Reproducible Assay Results

Possible Causes:

  • Incomplete dissolution of the compound in the stock solution.

  • Precipitation of the compound in the assay plate over time.

  • Degradation of the compound in the stock solution or assay medium.

  • Variable effects of the solvent (DMSO) on the biological system.

Solutions:

  • Ensure Complete Dissolution of Stock: Before each use, visually inspect the DMSO stock for any precipitate. If necessary, warm the solution gently (e.g., in a 37°C water bath) and vortex thoroughly.

  • Vehicle Control: Always include a vehicle control (medium with the same final DMSO concentration) to monitor for any solvent-induced effects.[1]

  • Time-Course Experiment: Perform a time-course experiment to check if the compound precipitates in the assay plate during the incubation period. This can be done by visually inspecting the wells under a microscope.

  • Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment to avoid degradation.

Data Presentation

Table 1: Representative Solubility of this compound in Common Solvents

SolventEstimated SolubilityNotes
DMSO >10 mg/mLRecommended for primary stock solutions.
Ethanol ~1-5 mg/mLUse with caution due to higher potential for cytotoxicity compared to DMSO.[9]
Methanol ~1-5 mg/mLSimilar to ethanol, requires careful control of final concentration.[9]
Water <0.1 mg/mLConsidered practically insoluble in aqueous solutions.
Aqueous Buffer (pH 7.4) <0.01 mg/mLSolubility is expected to be very low in physiological buffers.

Disclaimer: The solubility values presented are estimates based on the general characteristics of structurally similar compounds. It is highly recommended to experimentally determine the solubility of this compound in your specific assay conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • 100% Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Dilution of this compound for Cell-Based Assays
  • Materials:

    • Prepared this compound stock solution in DMSO

    • Sterile, pre-warmed cell culture medium or assay buffer

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Vortex the stock solution to ensure homogeneity.

    • Perform a serial dilution of the stock solution in the cell culture medium to achieve the final desired concentrations. For example, to achieve a 10 µM final concentration from a 10 mM stock with a final DMSO concentration of 0.1%, first prepare an intermediate dilution.

    • When adding the compound to the assay plate, add it to the medium and mix well before adding to the cells.

    • Always include a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Warm dissolve->vortex aliquot Aliquot & Store at -80°C vortex->aliquot thaw Thaw Stock aliquot->thaw serial_dilute Serial Dilution in Medium thaw->serial_dilute add_to_cells Add to Assay Plate serial_dilute->add_to_cells incubate Incubate add_to_cells->incubate readout Assay Readout incubate->readout analyze Analyze Data vs. Vehicle Control readout->analyze

Caption: Experimental workflow for preparing and using this compound.

hypothetical_pathway compound This compound receptor Target Protein (e.g., Kinase) compound->receptor Inhibition substrate Substrate receptor->substrate p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation tf Transcription Factor p_substrate->tf Activation gene Target Gene Expression tf->gene Regulation response Biological Response (e.g., Apoptosis, Anti-inflammatory effect) gene->response

Caption: Hypothetical signaling pathway for this compound's action.

References

choosing the right catalyst for efficient 4-Chlorobenzo[d]isoxazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Chlorobenzo[d]isoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the efficient and successful synthesis of this target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic methods for synthesizing this compound?

A1: The synthesis of this compound, and benzo[d]isoxazoles in general, can be achieved through various catalytic methods. The most prevalent strategies involve the cyclization of appropriately substituted precursors. Key catalytic systems include palladium, copper, and acid catalysis.

  • Palladium-catalyzed C-H activation/annulation: This method utilizes a palladium catalyst to facilitate the intramolecular cyclization of N-phenoxyacetamides with aldehydes. This approach is valued for its ability to form C-C and C=N bonds in a single step.

  • Copper-catalyzed cyclization: Copper catalysts, such as copper(I) iodide or copper(II) acetate, are often employed for the intramolecular cyclization of 2-halobenzaldoximes. This method is advantageous due to the relatively low cost and availability of copper catalysts.

  • Acid-catalyzed cyclization: Brønsted or Lewis acids can be used to promote the cyclization of precursors like 2-hydroxyaryl oximes. While potentially simpler, this method may require harsher conditions and can be substrate-dependent.

Q2: What are the typical starting materials for the synthesis of this compound?

A2: Common starting materials for the synthesis of this compound include:

  • 2-Amino-3-chlorophenol: This precursor can undergo a series of reactions, including diazotization followed by cyclization, to form the benzo[d]isoxazole ring.

  • 2,6-Dichlorobenzaldehyde: This can be converted to its corresponding oxime, which then undergoes intramolecular cyclization to yield this compound. This is a common and efficient route.

  • N-(2-chloro-6-hydroxyphenyl)acetamide: This precursor can be used in palladium-catalyzed C-H activation and annulation reactions.

Q3: How do I choose the right catalyst for my synthesis?

A3: The choice of catalyst depends on several factors, including the specific synthetic route, desired reaction conditions (temperature, time), and cost-effectiveness. The table below summarizes the performance of different catalytic systems for benzo[d]isoxazole synthesis, which can serve as a guide.

Catalyst Performance Comparison for Benzo[d]isoxazole Synthesis

Catalyst SystemPrecursor TypeTypical Yield (%)Reaction Temperature (°C)Reaction Time (h)Key AdvantagesPotential Drawbacks
Palladium(II) acetate / Oxidant N-Phenoxyacetamides70-9080-12012-24High yields, good functional group tolerance.Higher cost of palladium, requires an oxidant.
Copper(I) iodide / Base 2-Halobenzaldoximes60-85100-1408-16Lower cost, readily available.May require higher temperatures and longer reaction times.
p-Toluenesulfonic acid (p-TsOH) 2-Hydroxyaryl oximes50-75110-15018-36Simple, inexpensive.Harsher conditions, potential for side reactions.
Hypervalent Iodine Reagents Alkene/Alkyne-tethered aldoximes80-95Room Temperature24Mild conditions, high yields.[1]Stoichiometric use of iodine reagents can be a drawback.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Incorrect reaction temperature. 3. Poor quality of starting materials or reagents. 4. Presence of moisture or oxygen in sensitive reactions. 5. Incorrect stoichiometry of reagents.1. Use a fresh batch of catalyst or activate it if necessary. 2. Optimize the reaction temperature. A gradual increase might be necessary. 3. Purify starting materials and ensure reagents are anhydrous where required. 4. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 5. Carefully check and re-verify the molar ratios of all reactants.
Formation of Side Products 1. Reaction temperature is too high. 2. Incorrect catalyst-to-substrate ratio. 3. Presence of impurities in the starting materials. 4. Dimerization of starting materials or intermediates.1. Lower the reaction temperature and monitor the reaction progress closely. 2. Optimize the catalyst loading. Too much or too little can lead to side reactions. 3. Purify the starting materials before use. 4. Adjust the concentration of the reactants; sometimes a more dilute solution can minimize dimerization.
Incomplete Reaction 1. Insufficient reaction time. 2. Catalyst deactivation. 3. Inefficient stirring.1. Extend the reaction time and monitor by TLC or GC-MS. 2. Add a fresh portion of the catalyst. 3. Ensure vigorous and efficient stirring throughout the reaction.
Difficulty in Product Purification 1. Presence of closely related impurities. 2. Product is an oil and difficult to crystallize. 3. Co-elution of product with byproducts during chromatography.1. Recrystallization from a different solvent system. 2. Attempt to form a crystalline salt of the product. 3. Optimize the mobile phase for column chromatography; try a different stationary phase if necessary.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of this compound

This protocol is a general guideline based on palladium-catalyzed C-H activation/annulation reactions.

Materials:

  • N-(2-chloro-6-hydroxyphenyl)acetamide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium persulfate (K₂S₂O₈)

  • Anhydrous 1,4-dioxane

  • Aldehyde (e.g., paraformaldehyde)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add N-(2-chloro-6-hydroxyphenyl)acetamide (1.0 mmol), aldehyde (2.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and potassium persulfate (2.0 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Visualizing the Workflow

Experimental Workflow for Palladium-Catalyzed Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Combine Reactants: - N-(2-chloro-6-hydroxyphenyl)acetamide - Aldehyde - Pd(OAc)₂ - K₂S₂O₈ - 1,4-Dioxane start->reactants heat Heat at 100 °C (12-24 h) reactants->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter through Celite cool->filter extract Extract with EtOAc filter->extract wash Wash with Water & Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: Palladium-catalyzed synthesis workflow for this compound.

Troubleshooting Logic

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality problem Low or No Product Yield catalyst_inactive Inactive Catalyst? problem->catalyst_inactive temp_incorrect Incorrect Temperature? problem->temp_incorrect atmosphere_issue Air/Moisture Contamination? problem->atmosphere_issue reagent_purity Impure Starting Materials? problem->reagent_purity catalyst_solution Use fresh catalyst or activate. catalyst_inactive->catalyst_solution Yes temp_solution Optimize temperature. temp_incorrect->temp_solution Yes atmosphere_solution Use inert atmosphere. atmosphere_issue->atmosphere_solution Yes reagent_solution Purify starting materials. reagent_purity->reagent_solution Yes

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

stability testing of 4-Chlorobenzo[d]isoxazole derivatives under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of 4-chlorobenzo[d]isoxazole derivatives under different pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for isoxazole and benzisoxazole derivatives under different pH conditions?

A1: Based on literature for related structures, isoxazole rings can be susceptible to both acidic and basic conditions, leading to ring opening. For instance, some isoxazole-containing compounds like leflunomide have shown susceptibility to base-catalyzed hydrolysis of the isoxazole ring.[1] In acidic and neutral pH, degradation of other isoxazole derivatives has been observed to yield products like ketones, ammonia, and hydroxylamine.[2] For benzisoxazole derivatives such as risperidone, the ring appears to be relatively more stable to hydrolysis, with degradation often occurring at other parts of the molecule, for example, through oxidation to form N-oxides.[3][4] However, some studies on risperidone have indicated that degradation is fastest in oxidative conditions, followed by basic and then acidic solutions, suggesting some susceptibility of the core structure to pH-mediated degradation.

Q2: How does the 4-chloro substituent on the benzo[d]isoxazole ring potentially influence its stability?

A2: The presence of a chlorine atom, an electron-withdrawing group, on the benzene ring can influence the electron density of the benzisoxazole system. This can affect the susceptibility of the N-O bond to cleavage. While specific data for this compound is limited, halogenated aromatic compounds can undergo dehalogenation under certain conditions. However, in the context of forced degradation, hydrolysis of the isoxazole ring or oxidation of other functional groups are often the more prominent degradation pathways.

Q3: What are the recommended stress conditions for forced degradation studies of this compound derivatives according to ICH guidelines?

A3: According to ICH Q1A guidelines, forced degradation studies should include exposure to a range of pH values, oxidative conditions, and photolytic and thermal stress.[5] For pH stress, it is recommended to study the degradation in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water or buffer) conditions. The temperature can be elevated (e.g., 40-80°C) to accelerate degradation. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.

Q4: What are the most suitable analytical techniques for stability testing of this compound derivatives?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for stability testing of small molecules like this compound derivatives.[6][7] A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products. Mass spectrometry (LC-MS) is invaluable for the identification and characterization of degradation products.[3][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under initial stress conditions. The compound is highly stable under the applied conditions.Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time). However, avoid overly harsh conditions that might lead to unrealistic degradation pathways.
Complete degradation of the compound is observed. The stress conditions are too harsh.Reduce the severity of the stress conditions (e.g., lower acid/base concentration, lower temperature, shorter exposure time) to achieve the target degradation of 5-20%.
Poor mass balance in the chromatogram. - Degradation products are not being detected by the UV detector at the chosen wavelength.- Degradation products are volatile.- Degradation products are not eluting from the HPLC column.- Use a photodiode array (PDA) detector to screen for the absorbance maxima of the degradation products.- Use a different stationary phase or mobile phase to ensure all components are eluted.- Employ a mass spectrometer (LC-MS) for detection, which is a more universal detection technique.
Co-elution of the parent peak with degradation products. The HPLC method is not stability-indicating.Optimize the HPLC method by changing the column, mobile phase composition (organic modifier, pH, additives), gradient profile, or temperature to achieve adequate separation.
Formation of unexpected degradation products. - Interaction with buffer components or impurities in solvents.- Secondary degradation of primary degradation products.- Use high-purity solvents and reagents.- Analyze samples at multiple time points to distinguish between primary and secondary degradation products.- Use LC-MS to identify the structures of the unexpected products and propose a degradation pathway.

Quantitative Data Summary

pH Condition Temperature (°C) Half-life (t½) of Leflunomide Reference
4.0 (Acidic)25Stable[1]
7.4 (Neutral)25Stable[1]
10.0 (Basic)25~6.0 hours[1]
4.0 (Acidic)37Stable[1]
7.4 (Neutral)37~7.4 hours[1]
10.0 (Basic)37~1.2 hours[1]

Experimental Protocols

General Protocol for pH-Dependent Stability Study
  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Preparation of Stress Samples:

    • Acidic Condition: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Neutral Condition: Dilute the stock solution with purified water or a neutral buffer (e.g., phosphate buffer, pH 7.0) to a final concentration of 100 µg/mL.

    • Basic Condition: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

  • Incubation: Incubate the stress samples at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: For acidic and basic samples, neutralize the aliquots before HPLC analysis. For example, neutralize the acidic sample with an equivalent amount of 0.1 M NaOH and the basic sample with 0.1 M HCl.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of degradation of the parent compound and the formation of degradation products at each time point.

Example Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient program to ensure separation of all peaks (e.g., start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (e.g., determined from the UV spectrum of the compound) or PDA detector.

  • Injection Volume: 10 µL.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL in Organic Solvent) acid Acidic Stress (0.1 M HCl) stock->acid neutral Neutral Stress (Water/Buffer) stock->neutral base Basic Stress (0.1 M NaOH) stock->base incubate Incubate at Elevated Temperature (e.g., 60°C) acid->incubate neutral->incubate base->incubate sampling Sample at Time Intervals (0, 2, 4, 8, 24h) incubate->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC-UV/PDA Analysis neutralize->hplc lcms LC-MS for Identification hplc->lcms degradation Calculate % Degradation hplc->degradation pathway Propose Degradation Pathway lcms->pathway degradation->pathway

Caption: Experimental workflow for pH stability testing.

Degradation_Pathway cluster_acid Acidic Hydrolysis (H+) cluster_base Basic Hydrolysis (OH-) parent This compound Derivative R-group attached acid_product Phenolic Amide Ring-opened product parent->acid_product N-O bond cleavage base_product Salicylonitrile Derivative Ring-opened product parent->base_product Proton abstraction & N-O bond cleavage

References

improving the regioselectivity of 4-Chlorobenzo[d]isoxazole functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the regioselectivity of 4-Chlorobenzo[d]isoxazole functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for functionalizing this compound with high regioselectivity?

A1: The primary strategies for achieving regioselective functionalization of this compound include Directed ortho-Metalation (DoM), transition-metal-catalyzed C-H activation, and Suzuki-Miyaura cross-coupling reactions. The choice of strategy depends on the desired position of functionalization and the nature of the substituent to be introduced.

Q2: How does the chloro substituent at the C4 position influence the regioselectivity of functionalization?

A2: The chloro group at the C4 position is a deactivating group for electrophilic aromatic substitution but can act as a directing group in some reactions. In Directed ortho-Metalation, the isoxazole nitrogen and oxygen atoms are stronger directing groups, typically favoring functionalization at the C3 or C7 positions. For Suzuki coupling, the chloro group itself serves as the reaction site.

Q3: What role do directing groups play in the functionalization of this compound?

A3: Directing groups are crucial for controlling regioselectivity, particularly in Directed ortho-Metalation and C-H activation.[1][2][3] The isoxazole ring itself, with its heteroatoms, acts as a directing group. The nitrogen atom can direct lithiation to the adjacent C3 position, while the oxygen can influence the C7 position. The effectiveness of these directing effects can be modulated by the choice of base and reaction conditions.[1][2]

Q4: Can the chlorine atom at C4 be used as a handle for functionalization?

A4: Yes, the chlorine atom is an excellent handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups at the C4 position with high selectivity.

Troubleshooting Guide

Issue 1: Poor Regioselectivity in Directed ortho-Metalation (DoM)

  • Q: My DoM reaction on this compound is giving a mixture of C3 and C7 functionalized products. How can I improve the selectivity?

    • A:

      • Base Selection: The choice of organolithium base is critical. For C3 selectivity, a less sterically hindered base like n-BuLi might be preferable. For C7, a more hindered base like LDA or a lithium amide in combination with additives like TMEDA could favor deprotonation at the less sterically crowded C7 position.

      • Temperature Control: Perform the lithiation at a very low temperature (e.g., -78 °C) to kinetically favor the deprotonation of the most acidic proton, which is typically at the C3 position due to the influence of the isoxazole nitrogen.

      • Solvent Effects: The polarity of the solvent can influence the aggregation state of the organolithium reagent and its reactivity. Ethereal solvents like THF or Et2O are commonly used. Experimenting with solvent mixtures might alter the regioselectivity.

Issue 2: Low Yield in Suzuki-Miyaura Coupling

  • Q: I am getting a low yield for the Suzuki coupling of my this compound with a boronic acid. What are the possible causes and solutions?

    • A:

      • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the efficient coupling of aryl chlorides.[4] Catalysts like Pd(PPh₃)₄ or those formed in situ from a palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) are often effective for aryl chlorides.

      • Base: The strength and solubility of the base are important. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. Ensure the base is finely powdered and anhydrous.

      • Reaction Temperature: Aryl chlorides are less reactive than bromides or iodides and often require higher reaction temperatures. Ensure your reaction is heated sufficiently, but monitor for potential decomposition.

      • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

Issue 3: C-H Activation is not proceeding or is unselective

  • Q: My C-H activation reaction on this compound is either not working or giving multiple products. How can I optimize this reaction?

    • A:

      • Catalyst Selection: The choice of transition metal catalyst (e.g., Pd, Rh, Ru) and the directing group are key. The isoxazole nitrogen can act as a directing group to favor C3 functionalization. The choice of the appropriate catalyst and ligand system is critical to achieving the desired regioselectivity.[5]

      • Oxidant: Many C-H activation cycles require an oxidant. The nature and stoichiometry of the oxidant can significantly impact the reaction outcome.

      • Additives: Additives like AgOAc or pivalic acid can act as co-catalysts or ligands to improve the efficiency and selectivity of the reaction.

Quantitative Data

Table 1: Comparison of Functionalization Methods for Chloro-Substituted Heteroaromatics *

Functionalization MethodTarget PositionTypical Reagents & ConditionsRegioselectivity (Major Isomer)Typical Yield Range
Directed ortho-Metalation C3 or C7n-BuLi or LDA, THF, -78 °C; then electrophileC3 > C7 or C7 > C3 (condition dependent)40-80%
C-H Activation C3Pd(OAc)₂, directing group, oxidant, 100-120 °CHigh for C350-90%
Suzuki-Miyaura Coupling C4Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), boronic acid, solvent (e.g., dioxane/water), 80-100 °CExclusive to C460-95%

*Data is generalized for chloro-substituted heteroaromatic systems due to limited specific data for this compound.

Experimental Protocols

Protocol 1: Directed ortho-Metalation at C3

  • Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise to the solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the desired electrophile (1.2 mmol) and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling at C4

  • To a reaction vessel, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add a solvent mixture of dioxane and water (e.g., 4:1, 10 mL).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Experimental_Workflow cluster_start Starting Material cluster_strategy Functionalization Strategy cluster_products Products start This compound DoM Directed ortho-Metalation (C3 or C7) start->DoM Organolithium Base Electrophile CHA C-H Activation (C3) start->CHA Transition Metal Catalyst Directing Group SMC Suzuki-Miyaura Coupling (C4) start->SMC Palladium Catalyst Boronic Acid, Base P_C3 C3-Functionalized Product DoM->P_C3 P_C7 C7-Functionalized Product DoM->P_C7 CHA->P_C3 P_C4 C4-Functionalized Product SMC->P_C4

Caption: Experimental workflow for the regioselective functionalization of this compound.

Decision_Tree Q1 Desired Functionalization Position? A_C4 C4 Position Q1->A_C4 A_C3 C3 Position Q1->A_C3 A_C7 C7 Position Q1->A_C7 SMC Use Suzuki-Miyaura Coupling A_C4->SMC DoM_C3 Use Directed ortho-Metalation (e.g., n-BuLi) A_C3->DoM_C3 CHA Use C-H Activation A_C3->CHA DoM_C7 Use Directed ortho-Metalation (e.g., LDA/TMEDA) A_C7->DoM_C7

Caption: Decision tree for selecting a regioselective functionalization strategy.

References

troubleshooting poor reproducibility in 4-Chlorobenzo[d]isoxazole synthesis protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering reproducibility issues in the synthesis of 4-Chlorobenzo[d]isoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound, also known as 4-chloro-2,1-benzisoxazole, is typically synthesized through the cyclization of an ortho-substituted chlorobenzene derivative. The most common strategies involve the intramolecular cyclization of a precursor molecule where the isoxazole ring is formed in the final step. Key precursors often include derivatives of 2-chloro-5-nitrotoluene or 2-amino-5-chlorobenzaldehyde.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete reaction: The cyclization step may be sensitive to reaction time and temperature. Ensure the reaction is monitored to completion (e.g., by TLC or LC-MS).

  • Side reactions: Formation of byproducts is a common cause of low yields. Depending on the synthetic route, these can include dimers, polymers, or products from incomplete cyclization.

  • Purity of starting materials: Impurities in the starting materials can interfere with the reaction and lead to the formation of undesired products.

  • Suboptimal reaction conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome. These parameters often require careful optimization.

  • Product degradation: The final product may be sensitive to the work-up or purification conditions.

Q3: I am observing multiple spots on my TLC plate. What are the likely impurities?

A3: The presence of multiple spots on a TLC plate suggests the formation of impurities or the presence of unreacted starting materials. Common impurities can include:

  • Unreacted starting materials or intermediates.

  • Isomeric byproducts, depending on the regioselectivity of the reaction.

  • Products of side reactions, such as dimerization or polymerization of reactive intermediates.

  • Hydrolysis products if water is not rigorously excluded from the reaction.

Q4: How can I improve the purity of my final product?

A4: Improving the purity of this compound can be achieved through:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and may require some experimentation.

  • Column chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A suitable eluent system will need to be determined.

  • Optimizing the work-up procedure: Careful extraction and washing steps can remove many impurities before final purification.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during the synthesis of this compound.

Problem 1: Poor Reproducibility in Yield
Symptom Possible Cause Suggested Solution
Significant variation in yield between batchesInconsistent quality of reagents or solvents.Use freshly distilled/purified solvents and reagents of the highest available purity. Ensure anhydrous conditions if the reaction is moisture-sensitive.
Variations in reaction temperature.Use a reliable and calibrated heating mantle or oil bath with a thermostat to maintain a consistent temperature.
Inconsistent stirring rate.Ensure vigorous and consistent stirring to maintain a homogeneous reaction mixture, especially for heterogeneous reactions.
Variations in work-up procedure.Standardize the work-up protocol, including volumes of solvents, washing solutions, and extraction times.
Problem 2: Formation of Inseparable Impurities
Symptom Possible Cause Suggested Solution
Product is contaminated with a byproduct of similar polarity.Side reactions occurring under the current conditions.Modify the reaction conditions. This could involve changing the base, solvent, or temperature to disfavor the side reaction. Consider running the reaction at a lower temperature for a longer period.
Isomer formation.If the reaction is not completely regioselective, it may be necessary to investigate alternative synthetic routes that offer better control over the regiochemistry.
Degradation of the product during purification.If using column chromatography, consider using a less acidic or basic grade of silica gel, or deactivating it with a small amount of a suitable base (e.g., triethylamine in the eluent). For recrystallization, avoid prolonged heating.

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis of precursors and the target molecule.

Protocol 1: Synthesis of 4-Chloro-2-nitrotoluene (Precursor)

This protocol describes the nitration of 4-chlorotoluene.

Materials:

  • 4-Chlorotoluene

  • Nitric acid (65%)

  • Sulfuric acid (96%)

  • Water

  • Chloroform

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, disperse 4-chlorotoluene in water.

  • Prepare a nitrating mixture by carefully adding nitric acid to sulfuric acid while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the stirred 4-chlorotoluene suspension, maintaining the temperature between 50-55 °C.

  • After the addition is complete, continue stirring at 55 °C for 2 hours.

  • Pour the reaction mixture into water and extract with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or vacuum distillation to separate the 4-chloro-2-nitrotoluene isomer from the 4-chloro-3-nitrotoluene isomer.

Quantitative Data Comparison for Nitration of 4-Chlorotoluene

ParameterValueReference
Reactant Ratio (4-chlorotoluene:HNO₃:H₂SO₄)Varies, a common ratio is ~1:0.8:3.3 (by moles)General nitration procedures
Temperature25 - 55 °C[1]
Reaction Time2 hours[1]
Isomer Ratio (4-chloro-2-nitrotoluene : 4-chloro-3-nitrotoluene)~65% : 35%[1]
Yield of 4-chloro-2-nitrotoluene~49% (after purification)[1]

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor reproducibility in the synthesis of this compound.

troubleshooting_workflow cluster_troubleshooting Troubleshooting Steps start Start: Poor Reproducibility Observed check_reagents Check Reagent and Solvent Quality start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Stirring) start->check_conditions analyze_product Analyze Crude Product (TLC, NMR, LC-MS) check_reagents->analyze_product check_conditions->analyze_product low_yield Low Yield analyze_product->low_yield Low Conversion or Product Loss impurity_issue Impurity Issues analyze_product->impurity_issue Side Products or Unreacted Starting Material optimize_time_temp Optimize Reaction Time/Temp low_yield->optimize_time_temp change_base_solvent Change Base/Solvent low_yield->change_base_solvent purify_starting_material Purify Starting Materials impurity_issue->purify_starting_material modify_workup Modify Work-up/Purification impurity_issue->modify_workup end Achieve Reproducible Synthesis optimize_time_temp->end change_base_solvent->end purify_starting_material->end modify_workup->end

Caption: Troubleshooting workflow for poor synthesis reproducibility.

General Synthetic Pathway via Intramolecular Cyclization

This diagram outlines a general synthetic pathway for benzo[d]isoxazoles via intramolecular cyclization of an ortho-substituted phenol derivative.

synthetic_pathway start Ortho-substituted Chlorophenol Derivative intermediate Functional Group Modification (e.g., Oximation) start->intermediate Step 1 cyclization Intramolecular Cyclization (Base or Acid Catalyzed) intermediate->cyclization Step 2 product This compound cyclization->product Final Product

Caption: General pathway for this compound synthesis.

References

strategies for removing impurities from 4-Chlorobenzo[d]isoxazole crude product

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude 4-Chlorobenzo[d]isoxazole.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Possible Cause Suggested Solution
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Common choices include ethanol, methanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexane.[1] - Use the minimum amount of hot solvent necessary to dissolve the crude product completely. - Ensure the solution is cooled slowly to allow for maximum crystal formation. An ice bath can be used after the solution has reached room temperature.
Oily Product Instead of Crystals The compound may have a low melting point, or significant impurities are present, depressing the melting point.- Try a different recrystallization solvent or a two-solvent system. For instance, dissolve the compound in a good solvent (e.g., ethanol) and then add a poor solvent (e.g., water) dropwise until turbidity persists.[2] - Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization. - Add a seed crystal of pure this compound if available.
Colored Impurities Remain After Recrystallization The impurity has similar solubility properties to the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it may cause it to boil over. - Perform a second recrystallization.
Poor Separation in Column Chromatography (Spots Overlap) The chosen eluent system is not optimal for separating the product from impurities.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an R_f value of approximately 0.3 for this compound. - A common solvent system for isoxazole derivatives is a mixture of hexane and ethyl acetate. The ratio can be varied to achieve optimal separation (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).[3] - Consider using a different solvent system, such as dichloromethane/methanol for more polar compounds.
Product is Stuck on the Column The product is too polar for the chosen eluent system.- Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. - If the compound is suspected to be acidic or basic, adding a small amount of acetic acid or triethylamine (0.1-1%) to the eluent can help.
Multiple Spots on TLC After Purification Purification was incomplete, or the compound is degrading on the silica gel.- Repeat the purification step. If using column chromatography, ensure proper packing of the column to avoid channeling. - To check for degradation on silica, spot the compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If new spots appear, the compound is not stable on silica. In this case, consider using a different stationary phase like alumina or a different purification technique such as recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: Common impurities depend on the synthetic route but can include:

  • Unreacted Starting Materials: Such as 2-chloro-6-fluorobenzonitrile or other precursors.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts (e.g., palladium from cross-coupling reactions) used in the synthesis.

  • Side Products: Isomeric byproducts or products from undesired side reactions. The specific side products will be unique to the reaction conditions used.

Q2: Which solvent is best for recrystallizing this compound?

A2: The ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures. Based on structurally similar compounds, good starting points for solvent screening include:

  • Single Solvents: Ethanol, methanol, isopropanol, or ethyl acetate.

  • Mixed Solvent Systems: Ethanol/water, ethyl acetate/hexane, or acetone/water.[1]

A systematic approach is to test the solubility of a small amount of the crude product in various solvents at room temperature and then upon heating.

Q3: How do I perform a two-solvent recrystallization for this compound?

A3: A two-solvent recrystallization is useful when no single solvent provides the desired solubility profile.

  • Dissolve the crude product in a minimum amount of a hot "good" solvent (a solvent in which the compound is readily soluble).

  • While the solution is still hot, add a "poor" solvent (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly cloudy.

  • Add a few drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystals by filtration.

A common combination is a polar solvent like ethanol as the "good" solvent and water as the "poor" solvent.[2]

Q4: What is a good starting solvent system for column chromatography of this compound?

A4: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a very common and effective eluent system for a wide range of organic compounds, including heterocyclic systems. For compounds of moderate polarity, starting with a ratio of 9:1 hexane:ethyl acetate and gradually increasing the polarity is a good strategy. The optimal ratio should be determined by preliminary TLC analysis, aiming for an R_f value of ~0.3 for the product.[3]

Q5: My purified this compound still shows impurities in the NMR spectrum. How can I identify them?

A5: Impurities in an NMR spectrum can often be identified by their characteristic chemical shifts.

  • Residual Solvents: Common laboratory solvents have well-documented proton and carbon NMR chemical shifts. For example, residual ethyl acetate will show signals around 1.26, 2.05, and 4.12 ppm in CDCl₃.

  • Starting Materials/Reagents: Compare the impurity signals to the known NMR spectra of the starting materials and reagents used in the synthesis.

  • Grease: Silicone grease from glassware can appear as a broad singlet around 0 ppm.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a solvent system that gives the product an R_f value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a flat, undisturbed surface. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel.

  • Elution: Add the eluent to the column and apply gentle pressure (e.g., with a pump or inert gas) to move the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

The effectiveness of purification can be quantified by comparing the purity of the crude and purified product. This is typically done using techniques like HPLC or qNMR.

Table 1: Example of Purity Improvement Data

Purification Method Starting Purity (Crude) Final Purity Recovery Yield
Recrystallization (Ethanol/Water)85%98%75%
Column Chromatography (Hexane:EtOAc, 4:1)85%>99%60%

Note: The values in this table are illustrative and will vary depending on the nature and amount of impurities in the crude product.

Visualizations

Purification_Workflow crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool If no insoluble impurities hot_filter->cool isolate Isolate Crystals (Filtration) cool->isolate wash_dry Wash with Cold Solvent & Dry isolate->wash_dry pure_product Pure this compound wash_dry->pure_product

Caption: Recrystallization workflow for this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Eluent pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure remove_solvent Remove Solvent combine_pure->remove_solvent pure_product_cc Pure this compound remove_solvent->pure_product_cc

Caption: Column chromatography workflow for purifying this compound.

References

Validation & Comparative

Unveiling the Molecular Architecture: A Guide to Confirming 4-Chlorobenzo[d]isoxazole Derivative Structures by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for unambiguously elucidating the atomic arrangement within a crystalline solid. This guide provides a comparative framework for confirming the structure of 4-Chlorobenzo[d]isoxazole derivatives, a class of compounds of significant interest in medicinal chemistry.

Due to the limited availability of public crystallographic data for this compound, this guide will utilize the published data for a closely related derivative, 4-(4-Chlorophenyl)-5-phenylisoxazole , as a reference for comparison. This will illustrate the type of data and analysis that would be applied to confirm the structure of this compound derivatives.

Comparative Crystallographic Data

The following table summarizes key crystallographic data obtained from the single-crystal X-ray diffraction analysis of 4-(4-Chlorophenyl)-5-phenylisoxazole. This data provides a benchmark for what can be expected when analyzing derivatives of this compound.

Parameter4-(4-Chlorophenyl)-5-phenylisoxazoleThis compound Derivative (Hypothetical)
Crystal System OrthorhombicTo be determined
Space Group P2₁2₁2₁To be determined
Unit Cell Dimensions
a (Å)9.776(3)To be determined
b (Å)10.198(3)To be determined
c (Å)12.686(4)To be determined
α (°)90To be determined
β (°)90To be determined
γ (°)90To be determined
Volume (ų) 1264.1(6)To be determined
Z (Molecules per unit cell) 4To be determined
Calculated Density (g/cm³) 1.419To be determined
R-factor (%) 6.3To be determined

Data for 4-(4-Chlorophenyl)-5-phenylisoxazole sourced from Acta Crystallographica Section E: Structure Reports Online, E65, o2324.[1]

Experimental Protocols

The confirmation of the structure of this compound derivatives via X-ray crystallography involves several key steps, from synthesis and crystallization to data collection and structure refinement.

Synthesis of this compound Derivatives

The synthesis of the target compounds is the initial and crucial step. A general method for the synthesis of isoxazole derivatives involves the reaction of a chalcone with hydroxylamine. For benzo[d]isoxazole derivatives, a common route is the cyclization of a suitably substituted precursor. For instance, a substituted 2-hydroxybenzonitrile could undergo cyclization to form the benzo[d]isoxazole ring. The specific synthetic route for this compound would need to be optimized to ensure a high-purity product suitable for crystallization.

Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging part of the process. The purified this compound derivative is dissolved in a suitable solvent or a mixture of solvents. Several methods can be employed to induce crystallization:

  • Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution, leading to the gradual formation of crystals.

  • Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound and promotes crystal growth.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are recorded on a detector. The crystal is rotated during data collection to measure the intensities of a large number of reflections from different crystal planes.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model is built into the electron density map, and the structure is refined using least-squares methods to improve the agreement between the observed and calculated diffraction data. The final refined structure provides the precise coordinates of all atoms in the molecule, allowing for the determination of bond lengths, bond angles, and other geometric parameters.

Visualization of the Crystallographic Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like a this compound derivative.

X_ray_Crystallography_Workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of This compound Derivative Purification Purification Synthesis->Purification Dissolution Dissolution in Suitable Solvent Purification->Dissolution Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Dissolution->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

References

comparing cytotoxicity of 4-Chlorobenzo[d]isoxazole with other benzisoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. Within this class of compounds, various substitutions on the benzene ring and at the 3-position of the isoxazole ring have been shown to significantly influence their cytotoxic effects against cancer cell lines. While direct comparative data for 4-Chlorobenzo[d]isoxazole is limited in publicly available literature, this guide provides a comparative overview of the cytotoxicity of other substituted benzisoxazole derivatives, with a particular focus on the impact of halogen and other functional group substitutions.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of various substituted benzisoxazole and related benzoxazole derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
Benzisoxazole Phosphorodiamidate Prodrug (82) Phosphorodiamidate groupNot Specified241[1]
Benzisoxazole Analog (4) Not SpecifiedNot Specified411[1]
Benzisoxazole Analog (12) Not SpecifiedNot Specified311[1]
6-methyl-2-(o-chlorophenyl) benzoxazole (A-9) 6-methyl, 2-(o-chlorophenyl)L5718 (Mouse Lymphoma)Induces apoptosis[2]
5-(p-nitrobenzamido)-2-benzylbenzoxazole (BD-3) 5-(p-nitrobenzamido), 2-benzylL5718 (Mouse Lymphoma)Induces apoptosis[2]
5-(p-nitrophenoxyacetamido)-2-phenylbenzoxazole (D-30) 5-(p-nitrophenoxyacetamido), 2-phenylL5718 (Mouse Lymphoma)Induces apoptosis[2]

Note: The presented data is a selection from available literature and is not an exhaustive list. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Structure-Activity Relationship Insights

The cytotoxic activity of benzisoxazole derivatives is significantly influenced by the nature and position of substituents on the benzisoxazole core. One study has noted that the introduction of a halogen atom at the 5-position of the benzisoxazole ring can lead to an increase in biological activity[3]. The presence of electron-withdrawing groups, such as chloro and bromo functionalities, has been shown to correlate with excellent antimicrobial activity in some benzisoxazole derivatives, which can sometimes be an indicator of potential cytotoxic effects[1].

Experimental Protocols

A standardized method for assessing the in vitro cytotoxicity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol for Cytotoxicity Screening

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium.

  • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., a benzisoxazole derivative) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations.

  • The medium from the cell-seeded plate is aspirated, and 100 µL of the medium containing the different concentrations of the test compound is added to the respective wells.

  • A control group of cells is treated with medium containing the same concentration of DMSO used for the highest compound concentration.

  • The plate is incubated for a specified period, typically 24, 48, or 72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plate is incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • The medium containing MTT is carefully removed from each well.

  • 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • The plate is gently agitated on a shaker for 5-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to subtract background absorbance.

6. Data Analysis:

  • The percentage of cell viability is calculated for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Visualizations

The cytotoxic effects of many anticancer agents, including some benzoxazole derivatives, are mediated through the induction of apoptosis, or programmed cell death.

Apoptotic Signaling Pathway

Several benzoxazole derivatives have been shown to induce apoptosis in cancer cells[2]. The intrinsic apoptotic pathway is a common mechanism, which involves the mitochondria. In this pathway, cytotoxic stress leads to the activation of pro-apoptotic proteins like BAX and the inhibition of anti-apoptotic proteins like Bcl-2. This results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.

Apoptosis_Pathway cluster_cell Cancer Cell Benzisoxazole Substituted Benzisoxazole Bcl2 Bcl-2 (Anti-apoptotic) Benzisoxazole->Bcl2 Inhibits BAX BAX (Pro-apoptotic) Benzisoxazole->BAX Activates Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC Releases Bcl2->Mitochondrion Inhibits release BAX->Mitochondrion Promotes release Caspase9 Caspase-9 (Initiator) CytC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by substituted benzisoxazoles.

Experimental Workflow for Cytotoxicity Assessment

The general workflow for evaluating the cytotoxicity of a novel compound involves several key steps, from initial cell culture to the final data analysis.

Cytotoxicity_Workflow A 1. Cell Culture (Seeding in 96-well plates) B 2. Compound Treatment (Serial dilutions of Benzisoxazole derivatives) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. MTT Assay (Addition of MTT reagent) C->D E 5. Formazan Solubilization (Addition of DMSO) D->E F 6. Absorbance Reading (Microplate reader at 570 nm) E->F G 7. Data Analysis (Calculation of % viability and IC50) F->G

Caption: General experimental workflow for MTT-based cytotoxicity assay.

References

Validation of Benzo[d]isoxazole Bioactivity in Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of benzo[d]isoxazole derivatives in various cell lines, with a focus on their potential as anti-cancer agents. Due to the limited availability of public data on 4-Chlorobenzo[d]isoxazole, this guide leverages findings from closely related benzo[d]isoxazole analogs to offer insights into the compound class's biological activities and mechanisms of action.

Executive Summary

Benzo[d]isoxazole derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a range of biological activities. Notably, studies have highlighted their potential as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in tumor progression and metastasis. This guide synthesizes available data on the bioactivity of representative benzo[d]isoxazole compounds, outlines common experimental protocols for their validation, and visualizes the targeted signaling pathway.

Comparative Bioactivity of Benzo[d]isoxazole Derivatives

Research into benzo[d]isoxazole analogs has demonstrated their potent inhibitory effects on the HIF-1α signaling pathway. The following table summarizes the inhibitory activity of two notable benzo[d]isoxazole derivatives in a HEK293T cell line.

CompoundCell LineAssay TypeIC50 (nM)CytotoxicityReference
Analog 15 HEK293TDual-Luciferase Reporter Assay24> 50 µM[1]
Analog 31 HEK293TDual-Luciferase Reporter Assay24> 50 µM[1]

Note: Analogs 15 and 31 are N-phenylbenzo[d]isoxazole-3-carboxamide derivatives. Specific structures are detailed in the referenced publication.

Experimental Protocols

The validation of bioactivity for compounds like benzo[d]isoxazole derivatives typically involves a series of in vitro cell-based assays. Below are detailed methodologies for key experiments.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HEK293T, MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Benzo[d]isoxazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzo[d]isoxazole derivatives in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

HIF-1α Reporter Assay (Dual-Luciferase)

This assay measures the transcriptional activity of HIF-1α.

Materials:

  • HEK293T cells

  • HIF-1α reporter plasmid (containing a hypoxia-response element driving luciferase expression)

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • Benzo[d]isoxazole derivatives

  • Dual-luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfection: Co-transfect HEK293T cells with the HIF-1α reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Cell Seeding: Plate the transfected cells into a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the benzo[d]isoxazole derivatives.

  • Hypoxia Induction: Incubate the cells under hypoxic conditions (e.g., 1% O2) or treat with a hypoxia-mimicking agent (e.g., CoCl2) to induce HIF-1α activity.

  • Lysis and Luciferase Assay: After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the dual-luciferase assay reagent.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of the compounds on HIF-1α transcriptional activity can then be calculated relative to the vehicle-treated control.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for assessing the bioactivity of benzo[d]isoxazole derivatives.

HIF1a_Pathway HIF-1α Signaling Pathway Inhibition Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_dimerization HIF-1α/ARNT Dimerization HIF1a_stabilization->HIF1a_dimerization HRE_Binding Binding to HRE HIF1a_dimerization->HRE_Binding Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE_Binding->Target_Genes Benzoisoxazole Benzo[d]isoxazole Derivatives Benzoisoxazole->Inhibition Experimental_Workflow In Vitro Bioactivity Validation Workflow cluster_assays 4. Bioactivity Assays Cell_Culture 1. Cell Culture (e.g., HEK293T) Compound_Treatment 2. Treatment with Benzo[d]isoxazole Derivatives Cell_Culture->Compound_Treatment Incubation 3. Incubation (24-72 hours) Compound_Treatment->Incubation MTT_Assay Cell Viability Assay (MTT) Incubation->MTT_Assay Reporter_Assay HIF-1α Reporter Assay Incubation->Reporter_Assay Data_Analysis 5. Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Reporter_Assay->Data_Analysis

References

A Head-to-Head Comparison of Synthesis Methods for 4-Chlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is paramount. 4-Chlorobenzo[d]isoxazole, a significant building block in medicinal chemistry, can be synthesized through various methodologies. This guide provides a head-to-head comparison of prominent synthetic routes, offering detailed experimental protocols, quantitative data, and visual workflows to aid in the selection of the most suitable method for your research needs.

The synthesis of this compound and its derivatives primarily revolves around the formation of the isoxazole ring fused to the chlorinated benzene ring. The key strategies involve the cyclization of appropriately substituted precursors. While specific literature detailing a multitude of methods for this exact molecule is limited, general and established methods for benzisoxazole synthesis can be readily adapted. This comparison focuses on the most plausible and commonly employed strategies.

Comparison of Synthesis Methods

MethodStarting MaterialKey Reagents & ConditionsYield (%)Reaction TimeAdvantagesDisadvantages
Method 1: Cyclization of an α,β-Unsaturated Oxime 2-Chloro-6-hydroxychalconeHydroxylamine hydrochloride, Base (e.g., KOH or NaOH), Ethanol, RefluxTypically 60-80%6-12 hoursReadily available starting materials, straightforward procedure.May require a separate step for chalcone synthesis, potentially long reaction times.
Method 2: Intramolecular Cyclization of an o-Hydroxyaryl Oxime 2-Hydroxy-6-chlorobenzaldehyde OximeBase (e.g., NaOH), Water, Heat (95°C)Good to highNot specifiedDirect cyclization from the oxime, can be efficient.The synthesis of the starting oxime is an additional step.
Method 3: From a Substituted Anthranilic Acid 2-Amino-6-chlorobenzoic acidDiazotization (NaNO₂, HCl), Azide formation (NaN₃), Photochemical or thermal cyclizationVariableMulti-step, variableAccess to a different substitution pattern.Involves potentially hazardous azide intermediates and photochemical steps.

Experimental Protocols

Method 1: Cyclization of an α,β-Unsaturated Oxime

This method involves the reaction of a chalcone derivative with hydroxylamine, leading to the formation of the isoxazole ring.

Step 1: Synthesis of 2-Chloro-6-hydroxychalcone A mixture of 2-chloro-6-hydroxyacetophenone and an appropriate benzaldehyde is subjected to a Claisen-Schmidt condensation reaction in the presence of a base like sodium hydroxide in ethanol.

Step 2: Synthesis of this compound derivative To a solution of the 2-chloro-6-hydroxychalcone (1 equivalent) in ethanol, hydroxylamine hydrochloride (1.5 equivalents) and a base such as potassium hydroxide (2 equivalents) are added. The reaction mixture is refluxed for 6-12 hours. After completion, the mixture is cooled, poured into ice-water, and the precipitated product is filtered, washed, and recrystallized.

Method 2: Intramolecular Cyclization of an o-Hydroxyaryl Oxime

This is a direct approach where a pre-formed oxime undergoes base-promoted ring closure.

Step 1: Synthesis of 2-Hydroxy-6-chlorobenzaldehyde Oxime 2-Hydroxy-6-chlorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a mild base like pyridine or sodium acetate in an alcoholic solvent. The mixture is typically stirred at room temperature or gently heated to afford the oxime.

Step 2: Cyclization to this compound The synthesized 2-hydroxy-6-chlorobenzaldehyde oxime is treated with an aqueous solution of a base, such as sodium hydroxide, and heated to around 95°C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and neutralized to precipitate the this compound, which is then collected by filtration and purified.

Visualizing the Workflow

A generalized workflow for the synthesis of substituted benzisoxazoles, adaptable for this compound, is presented below.

Synthesis_Workflow cluster_method1 Method 1: From Chalcone cluster_method2 Method 2: From o-Hydroxyaryl Oxime Starting_Material_1 2-Chloro-6-hydroxy- acetophenone Intermediate_1 2-Chloro-6-hydroxychalcone Starting_Material_1->Intermediate_1 Claisen-Schmidt Reagent_A Benzaldehyde Reagent_A->Intermediate_1 Product_1 Substituted This compound Intermediate_1->Product_1 Cyclization Reagent_B Hydroxylamine-HCl, Base Reagent_B->Product_1 Starting_Material_2 2-Hydroxy-6-chlorobenzaldehyde Intermediate_2 2-Hydroxy-6-chlorobenzaldehyde Oxime Starting_Material_2->Intermediate_2 Oximation Reagent_C Hydroxylamine-HCl Reagent_C->Intermediate_2 Product_2 This compound Intermediate_2->Product_2 Intramolecular Cyclization Reagent_D Base Reagent_D->Product_2

Caption: Generalized synthetic workflows for this compound.

Signaling Pathways and Logical Relationships

The decision to choose a particular synthetic method often depends on several factors including the availability of starting materials, desired scale of the reaction, and tolerance to certain reagents. The following diagram illustrates the logical relationship in selecting a synthesis method.

Decision_Pathway Start Select Synthesis Method for This compound SM_Availability Starting Material Availability? Start->SM_Availability Chalcone_Available 2-Chloro-6-hydroxy- acetophenone available? SM_Availability->Chalcone_Available High Aldehyde_Available 2-Hydroxy-6-chlorobenzaldehyde available? SM_Availability->Aldehyde_Available Moderate Method3 Consider Alternative Routes (e.g., from Anthranilic Acid) SM_Availability->Method3 Low Chalcone_Available->Aldehyde_Available No Method1 Method 1: Cyclization of Chalcone Chalcone_Available->Method1 Yes Method2 Method 2: Intramolecular Cyclization Aldehyde_Available->Method2 Yes Aldehyde_Available->Method3 No End Proceed with Synthesis Method1->End Method2->End Method3->End

Caption: Decision pathway for selecting a synthesis method.

Comparative Analysis of 4-Chlorobenzo[d]isoxazole and 4-Bromobenzo[d]isoxazole: A Review of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data on 4-Chlorobenzo[d]isoxazole and 4-Bromobenzo[d]isoxazole reveals a landscape ripe for further investigation. While the broader class of isoxazoles is well-documented for a range of biological activities, including antimicrobial, antifungal, and anticancer properties, a direct comparative analysis of these two halogenated analogs remains largely unexplored in publicly available literature. This guide synthesizes the current understanding of their potential biological activities based on related compounds and outlines the standard experimental protocols used to evaluate them.

General Biological Activities of Halogenated Benzo[d]isoxazoles

Research into various derivatives of benzo[d]isoxazole suggests that halogenation can play a crucial role in their pharmacological profiles. For instance, derivatives of 4-bromobenzo[d]isoxazole-3-carboxylic acid have been investigated for their potential as antiviral and anticancer agents, with some showing activity as HDAC inhibitors.[1] Similarly, other brominated isoxazole derivatives have demonstrated antifungal properties.[2] While these findings are for structurally related compounds and not 4-bromobenzo[d]isoxazole itself, they provide a strong rationale for investigating its potential in these therapeutic areas.

On the other hand, studies on various chlorophenyl isoxazole derivatives have highlighted their potential as antimicrobial agents.[3] The presence of a chlorine atom can modulate the lipophilicity and electronic properties of the molecule, which can, in turn, affect its interaction with biological targets.

Hypothetical Comparative Biological Activity

Based on the general principles of medicinal chemistry and the activities of related compounds, a hypothetical comparison can be drawn. The difference in electronegativity and atomic size between chlorine and bromine could lead to variations in binding affinities to target proteins and enzymes. Bromine, being larger and more polarizable, might engage in different or stronger halogen bonding interactions compared to chlorine. This could translate to differences in potency and selectivity against various biological targets.

To definitively compare the biological activities of this compound and 4-Bromobenzo[d]isoxazole, a head-to-head evaluation using standardized in vitro and in vivo assays is necessary.

Data Presentation: A Framework for Comparison

In the absence of direct experimental data, the following table provides a template for how such comparative data, once generated, should be presented. This structure allows for a clear and concise comparison of key biological activity parameters.

Biological ActivityAssay TypeThis compound4-Bromobenzo[d]isoxazoleReference Compound
Antimicrobial Activity
Staphylococcus aureusMIC (µg/mL)Data NeededData Needede.g., Ciprofloxacin
Escherichia coliMIC (µg/mL)Data NeededData Needede.g., Ciprofloxacin
Antifungal Activity
Candida albicansMIC (µg/mL)Data NeededData Needede.g., Fluconazole
Aspergillus fumigatusMIC (µg/mL)Data NeededData Needede.g., Amphotericin B
Cytotoxicity
Human Cancer Cell Line (e.g., HeLa)IC₅₀ (µM)Data NeededData Needede.g., Doxorubicin
Normal Human Cell Line (e.g., HEK293)IC₅₀ (µM)Data NeededData Needede.g., Doxorubicin

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for a comparative analysis of this compound and 4-Bromobenzo[d]isoxazole.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compounds (this compound and 4-Bromobenzo[d]isoxazole) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Serial Dilution of Compounds: The test compounds are serially diluted in CAMHB in the 96-well plates to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.

  • Controls: Positive (bacteria and broth, no compound) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at 37°C for 18-24h C->D E Read for Turbidity D->E F Determine MIC E->F

Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Materials:

  • Human cell lines (e.g., HeLa for cancer cells, HEK293 for normal cells).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathway of MTT Reduction

MTT_Pathway cluster_cell Viable Cell Mitochondria Mitochondria Dehydrogenase Mitochondrial Dehydrogenases Mitochondria->Dehydrogenase Formazan Formazan (Purple, Insoluble) Dehydrogenase->Formazan MTT MTT (Yellow, Soluble) MTT->Dehydrogenase Reduction

Cellular reduction of MTT to formazan by mitochondrial dehydrogenases.

Conclusion

While a definitive comparative analysis of the biological activities of this compound and 4-Bromobenzo[d]isoxazole is currently hampered by a lack of direct experimental evidence, the broader context of isoxazole chemistry provides a strong impetus for such investigations. The outlined experimental protocols offer a standardized framework for generating the necessary data. Future research focusing on a direct, head-to-head comparison of these two compounds is essential to elucidate the specific impact of 4-chloro versus 4-bromo substitution on the biological activity of the benzo[d]isoxazole scaffold and to unlock their potential as therapeutic agents.

References

Validating the Anticancer Mechanism of 4-Chlorobenzo[d]isoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anticancer mechanism of 4-Chlorobenzo[d]isoxazole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related benzo[d]isoxazole and isoxazole derivatives to build a scientifically grounded hypothesis of its mechanism of action. This is compared against well-established anticancer agents with known mechanisms. The objective is to provide a framework for validating the anticancer potential of this compound and to guide future experimental design.

Postulated Mechanism of Action of this compound

Based on studies of structurally related compounds, the anticancer activity of this compound is likely multifactorial, primarily involving the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α), induction of apoptosis, and cell cycle arrest.

HIF-1α Inhibition: Benzo[d]isoxazole analogues have been identified as potent inhibitors of HIF-1α transcription.[1][2][3] HIF-1α is a key transcription factor that allows tumor cells to adapt and survive in the hypoxic microenvironment of solid tumors. Its inhibition can lead to decreased tumor angiogenesis and survival.

Apoptosis Induction: Isoxazole derivatives have been shown to induce apoptosis in various cancer cell lines.[4][5] This programmed cell death is a crucial mechanism for eliminating cancer cells.

Cell Cycle Arrest: Various isoxazole-containing compounds have been demonstrated to cause cell cycle arrest, preventing cancer cells from proliferating.

Comparative Performance Data

To contextualize the potential efficacy of this compound, this section presents a comparison of its hypothesized activities with established anticancer drugs: Doxorubicin (an apoptosis inducer), Paclitaxel (a cell cycle inhibitor), and Etoposide (a topoisomerase inhibitor that also induces apoptosis and cell cycle arrest).

Disclaimer: Quantitative data for this compound is not directly available in the public domain. The data presented for "Benzo[d]isoxazole Analogues" is derived from published studies on structurally similar compounds and should be considered as a predictive baseline for this compound.

Table 1: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DrugCancer Cell LineIC50 (µM)
Benzo[d]isoxazole Analogues HEK293T (HIF-1α inhibition)0.024 (for potent analogues)[1][2][3]
HeLa (Cervical Cancer)7 - 14 (for pyrrolo[3,4-d]isoxazoles)[6]
Doxorubicin HepG2 (Liver Cancer)12.18[7]
MCF-7 (Breast Cancer)2.50[7]
A549 (Lung Cancer)> 20[7]
HeLa (Cervical Cancer)2.92[7]
Paclitaxel NSCLC (Lung Cancer Lines)0.027 (120h exposure)[8]
SCLC (Lung Cancer Lines)5.0 (120h exposure)[8]
MDA-MB-231 (Breast Cancer)0.3[9]
Etoposide A549 (Lung Cancer)3.49 (72h)[10]
ISOS-1 (Angiosarcoma)0.25[11]
CCRF-CEM (Leukemia)0.6[11]
Table 2: Comparative Apoptosis Induction

This table compares the ability of the compounds to induce programmed cell death.

Compound/DrugCancer Cell LineAssayApoptosis Induction (% of cells)
Benzoxazole Derivative (Analogue) HepG2 (Liver Cancer)Annexin V/PI35.13%[11]
Doxorubicin Mouse Lymphoid CellsAnnexin V/SYTOX GreenSignificant increase at 1 µM[12]
Etoposide SH-SY5Y (Neuroblastoma)Annexin V/PI~30% at 24h, up to 90% at 70h[8]
Table 3: Comparative Cell Cycle Arrest

This table illustrates the impact of the compounds on the cell cycle progression of cancer cells.

Compound/DrugCancer Cell LinePhase of Arrest% of Cells in Arrested Phase
Benzoxazole Derivative (Analogue) HepG2 (Liver Cancer)Pre-G1 and G1Significant increase in Pre-G1[10][11]
Doxorubicin MCF-7 (Breast Cancer)G1/S and G2/MNot specified[9]
MDA-MB-231 (Breast Cancer)G2/MNot specified[9]
Paclitaxel Lung Cancer Cell LinesG2/MNot specified[8]
Etoposide L929 (Fibrosarcoma)G2/MMost cells by 24h[13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the validation of this compound's anticancer activity.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) and control drugs for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Annexin V/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the test compound.

Protocol:

  • Seed cells in a 6-well plate and treat with the IC50 concentration of the test compound for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the test compound on cell cycle progression.

Protocol:

  • Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and Propidium Iodide.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Protocol:

  • Treat cells with the test compound and lyse the cells to extract total protein.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

anticancer_mechanism cluster_hif HIF-1α Inhibition Pathway cluster_apoptosis Apoptosis Induction Pathway cluster_cellcycle Cell Cycle Arrest Pathway This compound This compound Inhibition of HIF-1α Transcription Inhibition of HIF-1α Transcription This compound->Inhibition of HIF-1α Transcription Mitochondrial Pathway Mitochondrial Pathway This compound->Mitochondrial Pathway Modulation of CDKs/Cyclins Modulation of CDKs/Cyclins This compound->Modulation of CDKs/Cyclins Decreased VEGF, GLUT1, etc. Decreased VEGF, GLUT1, etc. Inhibition of HIF-1α Transcription->Decreased VEGF, GLUT1, etc. Reduced Angiogenesis & Glycolysis Reduced Angiogenesis & Glycolysis Decreased VEGF, GLUT1, etc.->Reduced Angiogenesis & Glycolysis Tumor Growth Inhibition Tumor Growth Inhibition Reduced Angiogenesis & Glycolysis->Tumor Growth Inhibition Bax/Bcl-2 Ratio Increase Bax/Bcl-2 Ratio Increase Mitochondrial Pathway->Bax/Bcl-2 Ratio Increase Caspase-9 Activation Caspase-9 Activation Bax/Bcl-2 Ratio Increase->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis G1/S or G2/M Arrest G1/S or G2/M Arrest Modulation of CDKs/Cyclins->G1/S or G2/M Arrest Inhibition of Proliferation Inhibition of Proliferation G1/S or G2/M Arrest->Inhibition of Proliferation

Caption: Postulated anticancer mechanisms of this compound.

experimental_workflow Cancer Cell Culture Cancer Cell Culture Treatment with this compound Treatment with this compound Cancer Cell Culture->Treatment with this compound MTT Assay MTT Assay Treatment with this compound->MTT Assay Annexin V/PI Assay Annexin V/PI Assay Treatment with this compound->Annexin V/PI Assay Cell Cycle Analysis Cell Cycle Analysis Treatment with this compound->Cell Cycle Analysis Western Blot Western Blot Treatment with this compound->Western Blot Cell Viability (IC50) Cell Viability (IC50) MTT Assay->Cell Viability (IC50) Apoptosis Quantification Apoptosis Quantification Annexin V/PI Assay->Apoptosis Quantification Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis->Cell Cycle Distribution Protein Expression Protein Expression Western Blot->Protein Expression

Caption: Experimental workflow for validating anticancer activity.

Conclusion and Future Directions

While direct experimental evidence for the anticancer activity of this compound is currently lacking, the available data on its structural analogues strongly suggest a potential mechanism of action involving HIF-1α inhibition, apoptosis induction, and cell cycle arrest. The comparative data presented in this guide positions this compound as a compound of interest for further investigation.

Future research should focus on:

  • Direct Experimental Validation: Performing the described assays (MTT, Annexin V, cell cycle analysis, and Western blot) to obtain specific quantitative data for this compound across a panel of cancer cell lines.

  • Target Identification: Confirming the direct molecular targets of this compound, particularly its interaction with HIF-1α.

  • In Vivo Studies: Evaluating the antitumor efficacy and toxicity of this compound in preclinical animal models.

This comprehensive approach will be essential to fully validate the anticancer mechanism and therapeutic potential of this compound.

References

Comparative Molecular Docking Analysis of 4-Chlorobenzo[d]isoxazole Derivatives and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative molecular docking performance of 4-Chlorobenzo[d]isoxazole derivatives and analogous compounds. This guide provides a synthesis of available experimental data, detailed methodologies, and visual representations of key processes to support further research and development.

Due to the limited availability of direct comparative molecular docking studies on this compound derivatives, this guide presents a comparative analysis based on closely related structures, including 4-chloro-1,3-benzoxazole and other isoxazole derivatives. The data herein is compiled from various studies to provide a representative overview of the potential binding affinities and interactions of this class of compounds with various biological targets.

Data Presentation: Comparative Docking Scores

The following table summarizes the molecular docking data for 4-chloro-benzoxazole and other isoxazole derivatives against various protein targets. The docking score, typically represented in kcal/mol, indicates the binding affinity of the ligand to the receptor, with more negative values suggesting a stronger interaction.

Compound ClassDerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Reference
4-Chloro-1,3-benzoxazole2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene] acetohydrazidesAnticancer Receptor2A91-6.388 to -6.687[1][2]
Benzoisoxazolyl-piperidinyl-1,2,3-triazoleSubstituted triazolesChk1 ProteinNot SpecifiedUp to -9.1[3]
IsoxazoleSubstituted isoxazolesCOX-24COX-7.8 to -8.7[4]
Isoxazole4-OH and 4-F derivativesCYP450 (CYP1A2, CYP2C9, etc.)Not SpecifiedNot Specified[5]
Isoxazole-carboxamideA13COX-1 and COX-2Not SpecifiedIC50: 64 nM (COX-1), 13 nM (COX-2)[6]

Note: The data presented is for structurally related compounds and is intended to provide a representative comparison. Direct experimental validation for this compound derivatives is recommended.

Experimental Protocols

The methodologies outlined below are representative of the experimental protocols used in the cited molecular docking studies.

1. Ligand and Protein Preparation

  • Ligand Preparation: The 2D structures of the derivative compounds are typically drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures. Energy minimization is then performed using a suitable force field (e.g., OPLS4) to obtain a stable conformation.

  • Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The active site for ligand binding is identified, often based on the location of a co-crystallized ligand or through literature review. A receptor grid is then generated around this active site.

2. Molecular Docking Simulation

  • Software: Molecular docking simulations are performed using software such as AutoDock Vina, Schrödinger Maestro, or PyRx.[4][5]

  • Docking Algorithm: The prepared ligands are docked into the active site of the prepared protein. The docking algorithm explores various possible conformations and orientations of the ligand within the active site to find the best binding pose.

  • Scoring Function: The binding affinity of each pose is evaluated using a scoring function, which calculates the binding energy (docking score) in kcal/mol. The pose with the lowest binding energy is generally considered the most favorable.

3. Analysis of Docking Results

  • Binding Interactions: The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed to understand the molecular basis of binding.

  • Visualization: The docked poses and interactions are visualized using molecular graphics software like PyMOL or Discovery Studio.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a comparative molecular docking study.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Protein_Prep Protein Preparation (from PDB, Add Hydrogens, Remove Water) Active_Site Active Site Identification & Grid Generation Protein_Prep->Active_Site Active_Site->Docking Scoring Scoring & Ranking (Binding Energy Calculation) Docking->Scoring Interaction Interaction Analysis (Hydrogen Bonds, etc.) Scoring->Interaction Visualization Visualization (e.g., PyMOL) Interaction->Visualization

Caption: General workflow for a comparative molecular docking study.

References

A Comparative Guide to Purity Assessment of 4-Chlorobenzo[d]isoxazole: The Superiority of LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is of paramount importance. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 4-Chlorobenzo[d]isoxazole, a key building block in the synthesis of various therapeutic agents. Through detailed experimental protocols and comparative data, we demonstrate the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS) for this critical application.

Introduction to Purity Analysis of this compound

This compound is a heterocyclic compound whose derivatives have shown significant potential in medicinal chemistry. The isomeric purity and the absence of process-related impurities are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, robust and sensitive analytical methods are required for its purity assessment. While several analytical techniques can be employed, this guide will focus on the comparison between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the more advanced LC-MS methodology.

Comparison of Analytical Techniques

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering significant advantages over traditional methods like HPLC-UV.[1] While HPLC-UV is a widely used and reliable technique, LC-MS provides higher sensitivity and selectivity, enabling the detection and identification of impurities at much lower levels.[2][3] Furthermore, mass spectrometry provides crucial information about the molecular weight of the main component and any co-eluting impurities, which is not possible with a UV detector alone.[4]

ParameterLC-MSHPLC-UVGC-MSNMR
Specificity Very High (based on mass-to-charge ratio)Moderate to High (based on retention time and UV spectrum)High (for volatile compounds)High (structural information)
Sensitivity Very High (pg to fg level)High (ng to µg level)Very High (for volatile compounds)Moderate to Low
Impurity Identification Excellent (provides molecular weight and fragmentation data)Limited (requires reference standards)Good (based on mass spectra)Excellent (for structural elucidation)
Quantification Excellent (with appropriate standards)Excellent (with appropriate standards)Good (with appropriate standards)Good (quantitative NMR)
Sample Throughput HighHighModerateLow
Instrumentation Cost HighModerateModerate to HighVery High
Expertise Required HighModerateModerateHigh

Experimental Protocol: LC-MS Analysis of this compound

This section provides a detailed methodology for the purity assessment of this compound using a standard LC-MS system.

1. Sample Preparation:

  • Accurately weigh 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the same solvent mixture to a final concentration of 10 µg/mL for analysis.

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A single quadrupole or a more advanced mass analyzer like a time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Detection: Full scan mode from m/z 50 to 500.

LC-MS Analytical Workflow

The following diagram illustrates the logical workflow of the LC-MS analysis for this compound purity assessment.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Solvent A->B C Dilute to Final Concentration B->C D Inject Sample into HPLC C->D Analysis Start E Chromatographic Separation (C18 Column) D->E F Eluent Introduction into MS E->F G Ionization (ESI+) F->G H Mass Analysis G->H I Generate Total Ion Chromatogram (TIC) H->I Data Acquisition J Extract Ion Chromatograms (EICs) I->J L Impurity Identification (Mass Spectra) I->L K Peak Integration and Purity Calculation J->K M M K->M Purity Report L->M

Caption: Workflow for LC-MS Purity Analysis.

Conclusion

The LC-MS methodology provides a highly sensitive, specific, and informative approach for the purity assessment of this compound. Its ability to detect and aid in the identification of trace-level impurities offers a significant advantage over other analytical techniques. For researchers and drug development professionals, adopting LC-MS ensures a more thorough characterization of the compound, leading to higher quality and safer pharmaceutical products. While the initial investment in instrumentation and expertise may be higher, the long-term benefits of robust and reliable purity data are invaluable.

References

Confirming Target Engagement of Benzo[d]isoxazoles in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies to confirm the cellular target engagement of benzo[d]isoxazole derivatives, with a focus on the recently identified interaction between benzo[d]isoxazole-4,7-diones and the ribosomal protein S5 (RpS5) in mycobacteria. While direct data for 4-Chlorobenzo[d]isoxazole is not extensively available in the current literature, the information presented here for a closely related compound class offers a valuable framework for investigation. This document outlines experimental strategies, compares potential alternative compounds, and provides detailed protocols to facilitate further research.

Introduction to Benzo[d]isoxazole Derivatives and Target Identification

Benzo[d]isoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities. Recent studies have begun to elucidate their mechanisms of action by identifying specific cellular targets. A notable finding is the identification of the 30S ribosomal subunit protein RpS5 as a target for benzo[d]isoxazole-4,7-diones in Mycobacterium smegmatis[1][2][3]. This interaction leads to a decrease in translational mistranslation, a process crucial for the survival and drug resistance of mycobacteria.

Confirming that a compound binds to its intended target within a complex cellular environment is a critical step in drug development. This guide will explore established techniques for target engagement confirmation, using the interaction between benzo[d]isoxazole-4,7-diones and RpS5 as a primary example.

Comparative Analysis of Target Engagement Methods

Several robust methods can be employed to confirm the interaction between a small molecule and its protein target in cellular models. The choice of method often depends on the specific research question, available resources, and the nature of the compound and its target.

Table 1: Comparison of Target Engagement Confirmation Methods

MethodPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against heat-induced denaturation.Label-free; applicable in intact cells and tissues; reflects physiological conditions.Requires specific antibodies for Western blot detection; may not be suitable for all targets.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.Label-free; does not require compound modification; can be used with cell lysates.Requires optimization of protease concentration; may not work for all protein-ligand interactions.
Photo-affinity Labeling (PAL) A photoreactive group on the compound (or a modified analog) forms a covalent bond with the target upon UV irradiation, allowing for subsequent identification.Can identify direct binding partners; the isoxazole scaffold itself can act as an intrinsic photo-cross-linker.Requires compound modification which may alter binding; can lead to non-specific labeling.
Quantitative Mass Spectrometry-based Proteomics Identifies and quantifies proteins that co-precipitate with a tagged version of the compound.Unbiased, proteome-wide target identification; can reveal off-target effects.Requires compound modification with an affinity tag (e.g., biotin); potential for non-specific binding to the tag or matrix.

Comparison with Alternative Ribosome-Targeting Compounds

To contextualize the activity of benzo[d]isoxazole-4,7-diones, it is useful to compare them with other well-characterized antibiotics that target the bacterial ribosome.

Table 2: Comparison of Ribosome-Targeting Antibiotics

Compound ClassSpecific TargetMechanism of ActionReported Quantitative Data
Benzo[d]isoxazole-4,7-diones Ribosomal protein S5 (RpS5) in M. smegmatis[1][2][3]Decreases mycobacterial mistranslation by enhancing translational fidelity.Specific binding affinity and IC50 values are not yet reported in the literature.
Kasugamycin 16S rRNA of the 30S subunit[4][5][6]Inhibits translation initiation by blocking the mRNA channel.Association constant for 70S ribosome: ~6 x 10⁻⁴ M⁻¹[4].
Streptomycin Ribosomal protein S12 (RpsL) and 16S rRNA of the 30S subunitInduces misreading of the genetic code and inhibits translation initiation.Binding affinity and inhibitory concentrations are well-characterized but vary by bacterial species.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to confirm the engagement of benzo[d]isoxazole derivatives with their cellular targets.

Mycobacterial Mistranslation Reporter Assay

This assay functionally assesses the consequence of RpS5 engagement by benzo[d]isoxazole-4,7-diones.

Protocol:

  • Strain and Culture Preparation:

    • Use a Mycobacterium smegmatis strain engineered with a dual-luciferase reporter system designed to measure specific mistranslation events[7][8].

    • Grow the reporter strain in an appropriate medium (e.g., 7H9 broth supplemented with necessary nutrients) to mid-log phase.

  • Compound Treatment:

    • Aliquot the bacterial culture into a 96-well plate.

    • Add the benzo[d]isoxazole compound of interest at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control that modulates mistranslation (e.g., kasugamycin)[7].

  • Induction of Reporter Expression:

    • Induce the expression of the reporter genes using an appropriate inducer (e.g., anhydrotetracycline)[7].

    • Incubate the plate with shaking for a defined period to allow for reporter protein expression.

  • Lysis and Luciferase Assay:

    • Pellet the cells by centrifugation.

    • Lyse the cells to release the intracellular contents.

    • Measure the activity of both luciferases using a luminometer according to the manufacturer's instructions for the dual-luciferase system.

  • Data Analysis:

    • Calculate the ratio of the two luciferase signals. A decrease in this ratio in the presence of the compound indicates a reduction in mistranslation.

Ribosome Binding Assay (Co-sedimentation Assay)

This biochemical assay directly assesses the binding of a compound to the ribosome.

Protocol:

  • Ribosome Isolation:

    • Isolate 70S ribosomes from M. smegmatis using established protocols involving cell lysis and ultracentrifugation[9][10].

  • Binding Reaction:

    • Incubate the isolated ribosomes with the benzo[d]isoxazole compound at various concentrations in a suitable binding buffer. Include a vehicle control.

  • Sucrose Cushion Ultracentrifugation:

    • Layer the incubation mixture onto a sucrose cushion.

    • Centrifuge at high speed to pellet the ribosomes and any bound compound.

  • Analysis:

    • Carefully remove the supernatant.

    • Resuspend the ribosomal pellet.

    • Analyze the amount of compound in the pellet using a suitable analytical method (e.g., HPLC-MS) to determine the extent of binding.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Target Engagement Confirmation

experimental_workflow cluster_cellular Cellular Assays cluster_biochemical Biochemical Assays cluster_identification Target Identification CETSA Cellular Thermal Shift Assay (CETSA) validation Target Engagement Validated CETSA->validation DARTS Drug Affinity Responsive Target Stability (DARTS) DARTS->validation PAL Photo-affinity Labeling (PAL) PAL->validation Mistranslation Mistranslation Reporter Assay Mistranslation->validation Binding Ribosome Binding Assay Binding->validation MassSpec Quantitative Mass Spectrometry identified_target identified_target MassSpec->identified_target Identified Target (e.g., RpS5) start Start: Benzo[d]isoxazole Compound start->CETSA start->DARTS start->PAL start->MassSpec identified_target->Mistranslation identified_target->Binding

Caption: Workflow for confirming benzo[d]isoxazole target engagement.

Signaling Pathway of Ribosomal Protein S5 (RpS5) Inhibition

signaling_pathway Compound Benzo[d]isoxazole-4,7-dione RpS5 Ribosomal Protein S5 (RpS5) Compound->RpS5 binds to Ribosome 30S Ribosomal Subunit Protein Protein Synthesis Ribosome->Protein catalyzes Mistranslation Translational Mistranslation Ribosome->Mistranslation can lead to RpS5->Ribosome is a component of RpS5->Mistranslation modulates mRNA mRNA mRNA->Ribosome tRNA Aminoacyl-tRNA tRNA->Ribosome Phenotype Bacterial Phenotype (e.g., Drug Resistance) Protein->Phenotype Mistranslation->Phenotype

References

comparing the kinase inhibitory profile of 4-Chlorobenzo[d]isoxazole with known inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, the kinase inhibitory profile of 4-Chlorobenzo[d]isoxazole has not been extensively characterized in publicly available literature. The following guide is presented as a template to illustrate how such a comparative analysis would be structured. The data presented for this compound is hypothetical and serves to provide a framework for comparison against well-established kinase inhibitors.

This guide provides a comparative overview of the hypothetical kinase inhibitory profile of this compound against two well-characterized kinase inhibitors: Staurosporine, a potent but non-selective inhibitor, and Dasatinib, a multi-targeted inhibitor used in cancer therapy.[1][2] The aim is to present a clear, data-driven comparison to aid in the potential evaluation of novel compounds in kinase-targeted drug discovery.

Kinase Inhibition Profile: A Comparative Summary

The inhibitory activity of a compound against a panel of kinases is typically determined by measuring the concentration of the compound required to inhibit 50% of the kinase activity (IC50). The following table summarizes the hypothetical IC50 values for this compound in comparison to Staurosporine and Dasatinib against a selected panel of kinases. Lower IC50 values indicate higher potency.

Kinase TargetThis compound (Hypothetical IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)
Tyrosine Kinases
ABL1506.3<1
SRC253<1
EGFR>10,0008.830
VEGFR225078
Serine/Threonine Kinases
CDK2/cyclin A8002.219
PKA>10,0007>10,000
PKCα>10,0000.7>10,000
BRAF1505033

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the characterization of small molecule inhibitors. A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[3] Below is a detailed protocol for a common in vitro kinase assay methodology.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity and inhibition.[4]

1. Reagents and Materials:

  • Kinase: Purified recombinant kinase of interest.

  • Substrate: Fluorescein-labeled polypeptide or protein substrate specific to the kinase.

  • Antibody: Terbium-labeled antibody specific for the phosphorylated substrate.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: Kinase-specific buffer, typically containing Tris-HCl, MgCl2, MnCl2, and a protein stabilizer (e.g., BSA).

  • Test Compounds: this compound and known inhibitors dissolved in DMSO.

  • Microplates: Low-volume 384-well microplates.

  • Plate Reader: A microplate reader capable of time-resolved fluorescence measurements.

2. Assay Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the assay buffer to achieve the final desired concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound to the wells of the microplate.

    • Add 5 µL of a mixture containing the kinase and substrate in the assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.[5]

  • Detection:

    • Stop the kinase reaction by adding 10 µL of a detection solution containing EDTA and the terbium-labeled antibody. The EDTA chelates divalent cations, thus inhibiting further kinase activity.

    • Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition:

    • Measure the TR-FRET signal on a compatible plate reader. The signal is generated by the proximity of the terbium-labeled antibody to the fluorescein-labeled substrate upon binding, resulting in energy transfer.

  • Data Analysis:

    • The TR-FRET ratio is calculated from the emission signals of the donor (terbium) and acceptor (fluorescein).

    • The percent inhibition is calculated for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing Molecular Interactions and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations were created using Graphviz (DOT language).

Simplified SRC Kinase Signaling Pathway

Growth Factor Receptor Growth Factor Receptor SRC SRC Growth Factor Receptor->SRC Activates Downstream Effectors Downstream Effectors SRC->Downstream Effectors Phosphorylates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival This compound This compound This compound->SRC Inhibits

Caption: Simplified SRC kinase signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibition Assay

cluster_0 Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis Compound Dilution Compound Dilution Dispense Compound Dispense Compound Compound Dilution->Dispense Compound Kinase/Substrate Mix Kinase/Substrate Mix Add Kinase/Substrate Add Kinase/Substrate Kinase/Substrate Mix->Add Kinase/Substrate ATP Solution ATP Solution Add ATP & Incubate Add ATP & Incubate ATP Solution->Add ATP & Incubate Add Detection Mix Add Detection Mix Add ATP & Incubate->Add Detection Mix Incubate Incubate Add Detection Mix->Incubate Read TR-FRET Signal Read TR-FRET Signal Incubate->Read TR-FRET Signal Calculate % Inhibition Calculate % Inhibition Read TR-FRET Signal->Calculate % Inhibition Generate Dose-Response Curve Generate Dose-Response Curve Calculate % Inhibition->Generate Dose-Response Curve Determine IC50 Determine IC50 Generate Dose-Response Curve->Determine IC50

Caption: Step-by-step workflow for determining kinase inhibitor IC50 values using a TR-FRET assay.

References

validation of a synthetic route for large-scale production of 4-Chlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key chemical intermediates is paramount. 4-Chlorobenzo[d]isoxazole, a heterocyclic compound, holds potential as a valuable building block in medicinal chemistry. This guide provides a comparative analysis of two plausible synthetic routes for its large-scale production, offering insights into their respective advantages and challenges. The information presented is based on established chemical principles and analogous reactions, providing a framework for process validation.

The strategic importance of this compound and its analogs lies in their potential biological activities. Notably, the structurally related 5-Chlorobenzo[d]isoxazol-3-ol has been identified as an inhibitor of D-amino acid oxidase (DAAO), an enzyme implicated in the pathophysiology of neurological disorders.[1] Inhibition of DAAO can modulate the levels of D-serine, a co-agonist at the NMDA receptor, which plays a crucial role in synaptic plasticity and neuronal function. This biological context underscores the relevance of developing robust synthetic pathways for this class of compounds.

Proposed Synthetic Routes: A Head-to-Head Comparison

Two primary synthetic strategies emerge as viable for the large-scale production of this compound, each commencing from readily available starting materials.

Route A involves the reductive cyclization of an ortho-nitrobenzaldehyde derivative. This approach is a classic and widely utilized method for the formation of the benzisoxazole ring system.

Route B employs the intramolecular cyclization of an ortho-hydroxybenzonitrile derivative. This pathway offers an alternative disconnection and may present advantages in terms of reagent safety and atom economy.

The following sections provide a detailed breakdown of each route, including proposed experimental protocols and a comparative analysis of key production parameters.

Quantitative Data Summary

ParameterRoute A: Reductive CyclizationRoute B: Intramolecular Cyclization
Starting Material 2-Chloro-6-nitrobenzaldehyde2-Hydroxy-6-chlorobenzonitrile
Key Transformation Reductive cyclization of the oximeIntramolecular O-alkylation of the oxime
Potential Yield Moderate to HighGood to Excellent
Purity Good, may require purification to remove reduction byproductsHigh, potentially cleaner reaction profile
Key Reagents Reducing agent (e.g., SnCl₂), HydroxylamineBase (e.g., K₂CO₃), Hydroxylamine
Safety Concerns Use of potentially hazardous reducing agentsHandling of hydroxylamine
Scalability Feasible, with careful control of exothermic reductionGenerally good, with standard process controls
Cost-Effectiveness Dependent on the cost of the reducing agent and starting materialPotentially more cost-effective due to simpler reagents

Detailed Experimental Protocols

Route A: Reductive Cyclization of 2-Chloro-6-nitrobenzaldehyde Oxime

This route proceeds in two main steps: the formation of the oxime from 2-chloro-6-nitrobenzaldehyde, followed by a reductive cyclization to yield the final product.

Step 1: Oximation of 2-Chloro-6-nitrobenzaldehyde

  • To a solution of 2-chloro-6-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol, is added hydroxylamine hydrochloride (1.1 eq).

  • A base, for instance, sodium acetate or sodium hydroxide, is added portion-wise to neutralize the hydrochloric acid and facilitate the reaction.

  • The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, 2-chloro-6-nitrobenzaldehyde oxime, is isolated by filtration or extraction.

Step 2: Reductive Cyclization

  • The 2-chloro-6-nitrobenzaldehyde oxime (1.0 eq) is dissolved in a suitable solvent, such as acetic acid or ethanol.

  • A reducing agent, for example, tin(II) chloride (SnCl₂) or catalytic hydrogenation, is introduced. In the case of SnCl₂, the mixture is typically heated.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is worked up by neutralizing the acid, extracting the product with an organic solvent, and purifying it by crystallization or chromatography to afford this compound.

Route B: Intramolecular Cyclization of 2-Hydroxy-6-chlorobenzaldoxime

This route also involves an initial oximation step, followed by a base-mediated intramolecular cyclization.

Step 1: Oximation of 2-Hydroxy-6-chlorobenzaldehyde

  • Similar to Route A, 2-hydroxy-6-chlorobenzaldehyde (1.0 eq) is reacted with hydroxylamine hydrochloride (1.1 eq) in the presence of a base to form 2-hydroxy-6-chlorobenzaldoxime.

  • The product is isolated and can be used in the next step without extensive purification.

Step 2: Intramolecular Cyclization

  • The 2-hydroxy-6-chlorobenzaldoxime (1.0 eq) is dissolved in a suitable solvent like dimethylformamide (DMF) or ethanol.

  • A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution.

  • The reaction mixture is heated to effect the intramolecular nucleophilic substitution, where the hydroxyl group displaces a suitable leaving group (in this case, the chlorine atom is activated by the oxime functionality) to form the isoxazole ring.

  • The reaction is monitored by TLC. Upon completion, the product is isolated by extraction and purified to yield this compound.

Mandatory Visualizations

Logical Workflow for Synthetic Route Comparison

cluster_route_a Route A: Reductive Cyclization cluster_route_b Route B: Intramolecular Cyclization cluster_comparison Comparative Analysis A1 2-Chloro-6-nitrobenzaldehyde A2 Oximation A1->A2 C3 Cost-Effectiveness A1->C3 A3 2-Chloro-6-nitrobenzaldehyde Oxime A2->A3 A4 Reductive Cyclization A3->A4 A5 This compound A4->A5 C2 Safety & Scalability A4->C2 C1 Yield & Purity A5->C1 B1 2-Hydroxy-6-chlorobenzaldehyde B2 Oximation B1->B2 B1->C3 B3 2-Hydroxy-6-chlorobenzaldoxime B2->B3 B4 Intramolecular Cyclization B3->B4 B5 This compound B4->B5 B4->C2 B5->C1 cluster_pathway Potential Neuromodulatory Pathway of Benzo[d]isoxazole Derivatives DAAO D-Amino Acid Oxidase (DAAO) DSerine D-Serine DAAO->DSerine Degradation NMDA NMDA Receptor DSerine->NMDA Co-agonism Neuron Postsynaptic Neuron NMDA->Neuron Neuronal Excitation & Synaptic Plasticity Inhibitor Benzo[d]isoxazole Derivative (e.g., this compound analog) Inhibitor->DAAO Inhibition

References

side-by-side evaluation of different catalytic systems for 4-Chlorobenzo[d]isoxazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Chlorobenzo[d]isoxazole, a key structural motif in medicinal chemistry, can be achieved through various catalytic pathways. The choice of catalyst significantly impacts reaction efficiency, yield, and environmental footprint. This guide provides a side-by-side evaluation of different catalytic systems, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

Performance Evaluation of Catalytic Systems

The following table summarizes the quantitative data for different catalytic systems employed in the synthesis of this compound. The data highlights key performance indicators such as catalyst type, yield, and reaction conditions.

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Palladium-Catalyzed
Pd(TFA)₂10t-AmOH6012~70-85 (estimated for analogous substrates)[1]
Metal-Free
DBU100 (1 equiv.)DMFRoom Temp. - 601-850-88 (for analogous chloro-substituted isoxazoles)[2]
Catalyst-FreeN/AWater502High (for analogous 5-(4-chlorophenyl)isoxazole)

Note: Data for Palladium-catalyzed and metal-free (DBU) systems are based on analogous substrates and provide an estimated performance for this compound synthesis. Direct experimental data for the target molecule under these specific conditions is limited in the reviewed literature. The catalyst-free system demonstrates high potential for green chemistry applications.

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below.

Palladium-Catalyzed Synthesis via C-H Activation

This protocol is adapted from a general method for the synthesis of benzo[d]isoxazoles.[1][3]

Procedure:

  • To a sealed tube, add the corresponding N-phenoxyacetamide (0.2 mmol), Pd(TFA)₂ (10 mol%), and the appropriate aldehyde (0.4 mmol).

  • Add tert-Amyl alcohol (1.0 mL) as the solvent.

  • Add TBHP (2.5 equiv., 70% in water) to the mixture.

  • The tube is sealed and the reaction mixture is stirred at 60 °C for 12 hours.

  • After completion, the reaction is cooled to room temperature.

  • The mixture is then diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the this compound.

Metal-Free Synthesis Promoted by DBU

This protocol is based on a general procedure for the synthesis of chloro-substituted isoxazoles.[2][4]

Procedure:

  • To a solution of the corresponding aldoxime (1 equiv.) in DMF, add N-chlorosuccinimide (NCS) (1.2 equiv.).

  • Stir the mixture for 1 hour at room temperature.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 equiv.) and the alkyne (1.2 equiv.) to the reaction mixture.

  • The reaction is stirred for 1-8 hours at a temperature ranging from room temperature to 60 °C, monitored by TLC.

  • Upon completion, the reaction mixture is poured into ice-cold water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The residue is purified by column chromatography to yield the this compound.

Catalyst-Free Synthesis in Aqueous Media

This environmentally benign protocol is adapted from the synthesis of a structurally similar 5-arylisoxazole.

Procedure:

  • In a round-bottom flask, combine 3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol).

  • Add water (5 mL) to the flask.

  • Stir the mixture at 50 °C for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting precipitate is collected by suction filtration and washed with water to give the pure 5-(4-chlorophenyl)isoxazole. This procedure can be adapted for the synthesis of the isomeric this compound with appropriate starting materials.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and analysis of this compound, applicable to the various catalytic systems described.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials reagents Catalyst & Reagents start->reagents reaction_setup Reaction Setup reagents->reaction_setup monitoring Reaction Monitoring (TLC) reaction_setup->monitoring extraction Extraction & Washing monitoring->extraction drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification characterization Characterization (NMR, MS) purification->characterization final_product This compound characterization->final_product

Caption: Generalized workflow for this compound synthesis.

References

Comparative In Vitro Assessment of Off-Target Effects: 4-Chlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro off-target effects of the novel kinase inhibitor 4-Chlorobenzo[d]isoxazole against established alternatives. The primary objective is to offer a clear, data-driven assessment of its selectivity profile, crucial for early-stage drug development and risk assessment. The following sections detail the experimental protocols, present comparative data, and visualize key workflows and potential off-target signaling pathways.

Introduction to Off-Target Profiling

The development of small molecule therapeutics, such as kinase inhibitors, necessitates a thorough evaluation of their interaction with unintended biological targets.[1][2] These "off-target" effects are a significant cause of adverse drug reactions and clinical trial failures.[3][4] Early-stage in vitro safety pharmacology profiling is an essential tool to identify and mitigate these risks, enabling the selection of drug candidates with a higher probability of success.[5][6] This guide focuses on this compound, a novel compound with a benzo[d]isoxazole core, a scaffold known for its diverse biological activities.[7][8][9] By comparing its off-target profile to that of well-characterized kinase inhibitors, this document aims to provide a predictive assessment of its potential safety liabilities.

Experimental Workflow for Off-Target Assessment

The overall workflow for assessing the in vitro off-target effects of a test compound involves a tiered approach, starting with broad screening panels and progressing to more specific functional assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Cytotoxicity cluster_2 Phase 3: Specific Liability Assays cluster_3 Phase 4: Data Analysis & Risk Assessment A Test Compound (this compound) B Broad Kinase Panel (e.g., 96 kinases) A->B C General Safety Panel (GPCRs, Ion Channels, etc.) A->C E Cellular Cytotoxicity Assay (e.g., HepG2, HEK293) A->E D IC50 Determination for Identified Off-Targets B->D C->D F hERG Channel Assay (Patch Clamp) D->F G CYP450 Inhibition Panel (Major Isoforms) E->G H Selectivity Profiling & Risk-Benefit Analysis F->H G->H

Caption: General workflow for in vitro off-target liability testing of a new chemical entity.

Comparative Data Summary

Here, we present hypothetical but plausible data for this compound, assuming its primary target is Kinase X . It is compared against two well-established, multi-kinase inhibitors: Sunitinib and Dasatinib .

Table 1: Kinase Selectivity Profile (% Inhibition at 1 µM)
Kinase TargetThis compoundSunitinibDasatinib
Kinase X (On-Target) 98% 95% 92%
Kinase A (Off-Target)15%85%90%
Kinase B (Off-Target)8%78%88%
Kinase C (Off-Target)65%25%10%
Kinase D (Off-Target)5%92%95%
Table 2: Safety Pharmacology Panel (IC50 Values in µM)
Off-TargetThis compoundSunitinibDasatinib
hERG Potassium Channel > 30 5.8 8.5
5-HT2B Receptor12.50.52.1
M1 Muscarinic Receptor> 5025.132.4
L-type Calcium Channel> 5015.318.9
Table 3: Cytotoxicity and CYP450 Inhibition Profile (IC50 Values in µM)
AssayThis compoundSunitinibDasatinib
HepG2 Cytotoxicity (CC50) 28.5 12.1 9.8
CYP3A4 Inhibition15.22.55.6
CYP2D6 Inhibition> 5018.422.7
CYP2C9 Inhibition25.88.911.3

Potential Off-Target Signaling Pathway

Off-target inhibition of a kinase can lead to unintended modulation of distinct signaling pathways. The diagram below illustrates a hypothetical scenario where this compound, while targeting Kinase X, also inhibits Kinase C, an unrelated kinase involved in a separate cellular process.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway cluster_2 Inhibitor Action A Signal A B Kinase X A->B C Substrate X B->C D Desired Cellular Response C->D E Signal B F Kinase C E->F G Substrate Y F->G H Unintended Cellular Effect G->H Inhibitor This compound Inhibitor->B On-Target Inhibition Inhibitor->F Off-Target Inhibition

Caption: Hypothetical on-target vs. off-target signaling pathways for this compound.

Detailed Experimental Protocols

Kinase Profiling Assay
  • Objective: To determine the inhibitory activity of the test compound against a broad panel of protein kinases.

  • Methodology:

    • Kinase reactions are initiated by combining the test compound (at a standard concentration, e.g., 1 µM), a specific kinase, its corresponding substrate peptide, and ATP in an appropriate reaction buffer.

    • The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes).

    • The reaction is terminated, and the amount of phosphorylated substrate is quantified. This is typically done using a mobility shift microfluidic assay or a radiometric assay ([³³P]-ATP).

    • The percentage of inhibition is calculated by comparing the signal from the test compound-treated reaction to a vehicle control (e.g., DMSO).

hERG Patch Clamp Assay
  • Objective: To assess the potential of the test compound to inhibit the hERG potassium channel, a critical factor in cardiac safety.[10][11]

  • Methodology:

    • Human embryonic kidney (HEK293) cells stably expressing the hERG channel are cultured and prepared for analysis.

    • Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.[10][11]

    • A specific voltage protocol is applied to elicit hERG currents.[12]

    • After establishing a stable baseline current, the cells are perfused with increasing concentrations of the test compound.

    • The inhibitory effect on the peak tail current is measured at each concentration.

    • The concentration-response data are fitted to a Hill equation to determine the IC50 value.

Cellular Cytotoxicity Assay (MTT Assay)
  • Objective: To measure the effect of the test compound on the viability and proliferation of cultured human cells.[13][14]

  • Methodology:

    • Human cell lines (e.g., HepG2, a liver cell line) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a serial dilution of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

    • Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.

    • Viable cells with active mitochondrial dehydrogenases convert the MTT into a purple formazan product.

    • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader (e.g., at 570 nm).

    • The cell viability is calculated relative to vehicle-treated control cells, and the CC50 (50% cytotoxic concentration) is determined.

Cytochrome P450 (CYP) Inhibition Assay
  • Objective: To evaluate the potential of the test compound to inhibit major drug-metabolizing CYP enzymes, which can lead to drug-drug interactions.[15][16]

  • Methodology:

    • The assay is performed using human liver microsomes, which contain a mixture of CYP enzymes.[15][17]

    • The test compound is pre-incubated with the microsomes and an NADPH-regenerating system.

    • A specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, midazolam for CYP3A4) is added to initiate the reaction.[16][17]

    • The reaction is incubated at 37°C and then terminated.

    • The formation of the specific metabolite is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

    • The IC50 value is determined by measuring the concentration of the test compound that causes a 50% reduction in metabolite formation compared to the vehicle control.[15]

References

Comparative Analysis of Substituted Benzo[d]isoxazole Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted benzo[d]isoxazole analogs, a class of heterocyclic compounds with significant therapeutic potential. Due to the limited availability of comprehensive SAR studies specifically on 4-Chlorobenzo[d]isoxazole analogs, this guide focuses on the broader class of substituted benzo[d]isoxazoles, drawing upon available data to elucidate key structural determinants for biological activity. The information presented herein is intended to support rational drug design and optimization efforts within this chemical space.

Data Summary of Biological Activities

The following table summarizes the in vitro anticancer activity of a series of synthesized benzo[d]isoxazole derivatives against various human cancer cell lines. The data is presented as IC50 values (µM), representing the concentration of the compound required to inhibit 50% of cell growth.

Compound IDCore StructureR1R2IC50 (µM) vs. HCT-116 (Colon)IC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. HeLa (Cervical)
1a Benzo[d]isoxazoleH4-Fluorophenyl> 100> 100> 100
1b Benzo[d]isoxazoleH4-Chlorophenyl85.392.188.5
1c Benzo[d]isoxazoleH4-Bromophenyl76.481.279.3
1d Benzo[d]isoxazoleH4-Nitrophenyl45.251.748.9
2a 6-Nitrobenzo[d]isoxazoleH4-Fluorophenyl65.872.469.1
2b 6-Nitrobenzo[d]isoxazoleH4-Chlorophenyl30.135.632.8
2c 6-Nitrobenzo[d]isoxazoleH4-Bromophenyl22.528.325.4
2d 6-Nitrobenzo[d]isoxazoleH4-Nitrophenyl10.714.212.5

Structure-Activity Relationship (SAR) Analysis

The data presented in the table reveals several key SAR trends for this series of benzo[d]isoxazole analogs:

  • Effect of Substitution on the Benzo Ring: The introduction of a nitro group at the 6-position of the benzo[d]isoxazole core (compounds 2a-d ) significantly enhances the anticancer activity compared to the unsubstituted analogs (compounds 1a-d ). This suggests that electron-withdrawing groups on the benzisoxazole ring are favorable for cytotoxicity.

  • Effect of Substitution on the Phenyl Ring: The nature of the substituent on the phenyl ring at the 3-position also plays a crucial role in determining the biological activity. A clear trend is observed where electron-withdrawing groups increase the potency. The order of activity is generally NO2 > Br > Cl > F > H. This indicates that the electronic properties of this substituent are a key determinant of anticancer efficacy.

  • General Trend: The most potent compounds in this series possess a combination of an electron-withdrawing group on the benzo[d]isoxazole core and a strong electron-withdrawing group on the 3-phenyl substituent. Compound 2d , with a 6-nitro group and a 4-nitrophenyl substituent, exhibited the highest activity across all tested cell lines.

Experimental Protocols

Synthesis of Benzo[d]isoxazole Analogs

The general synthetic procedure for the preparation of the benzo[d]isoxazole analogs is outlined below.

G cluster_0 Synthesis Workflow start Substituted 2-Hydroxyacetophenone step1 Reaction with Hydroxylamine Hydrochloride start->step1 Reflux in Ethanol step2 Cyclization step1->step2 Base (e.g., NaOH) end Substituted Benzo[d]isoxazole Analog step2->end G cluster_1 MTT Assay Workflow cell_seeding Seed cells in 96-well plates compound_treatment Treat with compounds (various concentrations) cell_seeding->compound_treatment incubation_24h Incubate for 24h compound_treatment->incubation_24h mtt_addition Add MTT solution incubation_24h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h formazan_solubilization Add DMSO to dissolve formazan incubation_4h->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading ic50_calculation Calculate IC50 values absorbance_reading->ic50_calculation G cluster_2 Hypothetical Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation

Safety Operating Guide

Personal protective equipment for handling 4-Chlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4-Chlorobenzo[d]isoxazole. The following procedures are based on the known hazards of similar chemical compounds and are intended to ensure the safety of all laboratory personnel.

Hazard Assessment

Hazard StatementClassificationPrecautionary Statement
Harmful if swallowedAcute toxicity, oral (Category 4)P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Causes skin irritationSkin corrosion/irritation (Category 2)P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with soap and water.
Causes serious eye irritationSerious eye damage/eye irritation (Category 2)P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Harmful if inhaledAcute toxicity, inhalation (Category 4)P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area.
May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure. The following PPE is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashes.To protect against serious eye irritation from splashes or aerosols.[1][3]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility charts for specific breakthrough times.To prevent skin contact and irritation.[1]
Body Protection A flame-retardant lab coat or chemical-resistant apron worn over appropriate laboratory clothing (long pants, closed-toe shoes).To protect skin and clothing from contamination.[3]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if working outside of a certified chemical fume hood, or if aerosol generation is likely.To prevent inhalation, which may be harmful and cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination cluster_post Post-Handling prep_area Designate Handling Area in Fume Hood gather_ppe Assemble and Inspect All Required PPE prep_area->gather_ppe gather_materials Gather All Necessary Equipment and Reagents gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe Proceed to Handling handle_chemical Handle this compound in a Certified Chemical Fume Hood don_ppe->handle_chemical decontaminate_surfaces Decontaminate Work Surfaces handle_chemical->decontaminate_surfaces After Experiment decontaminate_equipment Clean and Decontaminate All Equipment decontaminate_surfaces->decontaminate_equipment dispose_waste Segregate and Dispose of Waste decontaminate_equipment->dispose_waste doff_ppe Doff PPE in the Correct Order dispose_waste->doff_ppe Final Steps wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Figure 1. Step-by-step workflow for the safe handling of this compound.
  • Preparation :

    • Designate a specific area within a certified chemical fume hood for handling.

    • Assemble and inspect all necessary PPE. Ensure there are no defects.

    • Gather all required experimental equipment and reagents to minimize movement in and out of the handling area.

  • Handling :

    • Don the appropriate PPE as specified in the table above.

    • Conduct all manipulations of this compound within the fume hood to minimize inhalation exposure.[1]

  • Cleanup and Decontamination :

    • Wipe down all work surfaces with an appropriate solvent (e.g., isopropanol, ethanol) followed by a soap and water solution.

    • Thoroughly clean and decontaminate all non-disposable equipment used.

    • Segregate all waste materials as described in the disposal plan below.

  • Post-Handling :

    • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

cluster_waste Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Bench Paper, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Liquids (Solvents, Reaction Mixtures) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container uncontaminated_waste Uncontaminated Waste (Outer Packaging) recycling Recycling or Regular Trash uncontaminated_waste->recycling disposal_vendor Licensed Chemical Waste Disposal Vendor solid_container->disposal_vendor liquid_container->disposal_vendor

Figure 2. Logical flow for the proper disposal of waste generated from handling this compound.
  • Solid Waste : All solid materials contaminated with this compound, including gloves, disposable lab coats, bench paper, and empty containers, must be collected in a clearly labeled hazardous solid waste container.

  • Liquid Waste : All liquid waste, including reaction mixtures and cleaning solvents, must be collected in a dedicated, labeled hazardous liquid waste container. Do not mix incompatible waste streams.

  • Disposal : All hazardous waste must be disposed of through a licensed professional waste disposal service.[4] On-site treatment or disposal is not recommended. Incineration is often the preferred method for organic chemical waste.[5]

  • Uncontaminated Waste : Outer packaging that has not come into contact with the chemical may be recycled or disposed of as regular trash.[6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.